molecular formula C17H24N2O3 B1201935 Tilisolol CAS No. 85136-71-6

Tilisolol

Cat. No.: B1201935
CAS No.: 85136-71-6
M. Wt: 304.4 g/mol
InChI Key: TWVUMMQUXMYOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tilisolol is a member of isoquinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVUMMQUXMYOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043846
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85136-71-6
Record name Tilisolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85136-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilisolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILISOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tilisolol's Mechanism of Action on Beta-Adrenergic Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol is a beta-adrenergic receptor antagonist characterized by a multifaceted mechanism of action.[1][2] It primarily functions as a competitive antagonist at beta-adrenergic receptors, with evidence suggesting a selectivity for the beta-1 subtype, which is predominant in cardiac tissue.[1][2] A distinguishing feature of this compound is its mild intrinsic sympathomimetic activity (ISA), allowing it to partially activate beta-receptors.[1] This partial agonism confers a baseline level of sympathomimetic support, potentially mitigating some adverse effects associated with beta-blockade, such as bradycardia.[1] Furthermore, this compound exhibits vasodilatory properties that contribute to its antihypertensive effects.[1] These vasodilatory actions are attributed to at least two distinct mechanisms: blockade of alpha-1 adrenergic receptors in vascular smooth muscle and the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization and vasorelaxation.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, supporting experimental data, and detailed protocols relevant to the study of this compound's interaction with beta-adrenergic receptors and its associated signaling pathways.

Introduction to this compound

This compound is a pharmaceutical agent classified as a beta-blocker, utilized primarily in the management of cardiovascular conditions such as hypertension and angina pectoris.[2] Its clinical efficacy stems from its ability to modulate the sympathetic nervous system's influence on the heart and vasculature. Unlike traditional beta-blockers, this compound's pharmacological profile is augmented by its intrinsic sympathomimetic activity and direct vasodilatory effects, offering a broader therapeutic window and potentially a more favorable side-effect profile in certain patient populations.[1] Understanding the intricate details of its mechanism of action is paramount for its optimal clinical application and for the development of future cardiovascular therapies.

Core Mechanism of Action at Beta-Adrenergic Receptors

This compound's interaction with the beta-adrenergic system is complex, involving competitive antagonism, partial agonism, and downstream modulation of signaling cascades.

Beta-Adrenergic Receptor Antagonism

As a beta-adrenergic receptor antagonist, this compound competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-receptors.[1] This blockade attenuates the downstream signaling cascade mediated by these receptors. While some sources describe this compound as a non-selective beta-blocker, other evidence points towards a degree of selectivity for beta-1 adrenergic receptors.[1][4] Beta-1 receptors are primarily located in the heart, and their blockade leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are key components of its antihypertensive effect.[2]

The binding of an antagonist like this compound to the beta-adrenergic receptor prevents the Gs protein activation, thereby inhibiting the subsequent activation of adenylyl cyclase and the production of the second messenger, cyclic AMP (cAMP).[2]

Intrinsic Sympathomimetic Activity (ISA)

This compound is distinguished by its possession of mild intrinsic sympathomimetic activity (ISA).[1] This means that while it acts as an antagonist in the presence of high concentrations of catecholamines, it can act as a partial agonist in their absence or at low concentrations, causing a submaximal activation of the beta-adrenergic receptor.[5] This partial agonism can lead to a modest stimulation of adenylyl cyclase and a minimal increase in cAMP levels.[6] The clinical relevance of ISA lies in its potential to prevent excessive bradycardia and a sharp reduction in cardiac output at rest.[5]

Vasodilatory Mechanisms

This compound's antihypertensive effects are not solely reliant on its beta-blocking properties; it also induces vasodilation through at least two distinct mechanisms:

There is evidence to suggest that this compound possesses alpha-1 adrenergic receptor blocking activity.[1] These receptors are located on vascular smooth muscle, and their stimulation by catecholamines leads to vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictive tone, leading to vasodilation and a reduction in peripheral resistance.[1]

This compound has been shown to activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3] The opening of these channels allows for the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and thereby promoting vasorelaxation.[3] This effect is independent of its beta-adrenergic activity and can be blocked by K-ATP channel inhibitors like glibenclamide.[3]

Data Presentation

Quantitative data on the binding affinities and functional activities of this compound are crucial for a complete understanding of its pharmacological profile. While specific data for this compound is not extensively available in the public domain, the following tables present the known information and use data from other relevant beta-blockers to illustrate the types of quantitative analysis performed.

Table 1: Beta-Adrenergic Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)Reference
This compound Beta-Adrenergic (non-specified)159.0[7]
Propranolol (non-selective antagonist)Beta-11.5[8]
Beta-20.8[8]
Atenolol (Beta-1 selective antagonist)Beta-1130[8]
Beta-24,500[8]

Note: The Ki value for this compound does not specify the beta-receptor subtype. Further research is needed to delineate its affinity for beta-1 versus beta-2 receptors.

Table 2: Intrinsic Sympathomimetic Activity (Functional Assay)

CompoundIntrinsic Activity (vs. Isoproterenol)EC50 (nM)Reference
This compound Data not availableData not available
Pindolol (non-selective with ISA)~50%~6[6]
Acebutolol (beta-1 selective with ISA)~30%~300[9]

Table 3: Alpha-1 Adrenergic Receptor Binding Affinity

CompoundKi (nM)Reference
This compound Data not available
Prazosin (alpha-1 antagonist)0.5[10]

Table 4: Potassium Channel Opening Activity

CompoundAssayEndpointResultReference
This compound In vivo (dog coronary artery)VasodilationDose-dependent decrease in coronary vascular resistance[3]
Effect blocked by glibenclamide[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of beta-adrenergic modulators like this compound.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Objective: To quantify the affinity of this compound for beta-1 and beta-2 adrenergic receptors using a competitive binding assay.

Materials:

  • Cell membranes prepared from cells expressing human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Non-labeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol, for non-specific binding), or 50 µL of varying concentrations of this compound.

    • Add 50 µL of the radioligand at a concentration close to its Kd.

    • Add 100 µL of the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay for Intrinsic Sympathomimetic Activity

This assay measures the ability of this compound to stimulate the production of cAMP, providing a quantitative measure of its ISA.

Objective: To determine the Emax and EC₅₀ of this compound for adenylyl cyclase activation.

Materials:

  • Cell membranes from cells expressing beta-adrenergic receptors.

  • This compound at various concentrations.

  • Isoproterenol (full agonist control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Assay Setup:

    • In reaction tubes, add the cell membrane preparation.

    • Add varying concentrations of this compound or isoproterenol. Include a control with no drug (basal activity).

  • Enzyme Reaction:

    • Initiate the reaction by adding the assay buffer containing ATP.

    • Incubate at 37°C for 10-15 minutes.

  • Termination and cAMP Measurement:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Measure the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the cAMP concentration against the logarithm of the agonist (this compound or isoproterenol) concentration.

    • Determine the Emax (maximal effect) and EC₅₀ (concentration for 50% of maximal effect) from the dose-response curve.

    • The intrinsic activity of this compound is expressed as the ratio of its Emax to the Emax of the full agonist, isoproterenol.

Patch-Clamp Electrophysiology for Potassium Channel Activity

This protocol is used to directly measure the effect of this compound on the activity of ATP-sensitive potassium channels.

Objective: To determine if this compound opens K-ATP channels in vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells.

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system).

  • Pipette solution (intracellular): Containing a low concentration of ATP to allow for channel opening.

  • Bath solution (extracellular): Physiological salt solution.

  • This compound.

  • Glibenclamide (K-ATP channel blocker).

Procedure:

  • Cell Preparation:

    • Isolate single vascular smooth muscle cells from a suitable artery (e.g., coronary or mesenteric).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a constant membrane potential (e.g., -60 mV).

    • Record the baseline membrane current.

  • Drug Application:

    • Perfuse the cell with the bath solution containing this compound at various concentrations.

    • Record any changes in the outward potassium current. An increase in outward current indicates channel opening.

    • To confirm the involvement of K-ATP channels, co-apply this compound with glibenclamide and observe if the this compound-induced current is blocked.

  • Data Analysis:

    • Measure the amplitude of the this compound-induced current at each concentration.

    • Plot the current amplitude against the this compound concentration to generate a dose-response curve.

Visualizations

Signaling Pathways

Tilisolol_Signaling cluster_beta Beta-Adrenergic Receptor Signaling cluster_isa Intrinsic Sympathomimetic Activity cluster_alpha Alpha-1 Adrenergic Blockade cluster_kcn Potassium Channel Opening Tilisolol_antagonist This compound (Antagonist) Beta_Receptor Beta-Adrenergic Receptor Tilisolol_antagonist->Beta_Receptor Catecholamines Epinephrine / Norepinephrine Catecholamines->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Beta Cardiac Effects (↓ Heart Rate, ↓ Contractility) PKA->Cellular_Response_Beta Phosphorylates Targets Tilisolol_agonist This compound (Partial Agonist) Beta_Receptor_ISA Beta-Adrenergic Receptor Tilisolol_agonist->Beta_Receptor_ISA Partially Activates Gs_ISA Gs Protein Beta_Receptor_ISA->Gs_ISA AC_ISA Adenylyl Cyclase Gs_ISA->AC_ISA cAMP_ISA cAMP (submaximal) AC_ISA->cAMP_ISA PKA_ISA Protein Kinase A cAMP_ISA->PKA_ISA Cellular_Response_ISA Mild Sympathetic Tone PKA_ISA->Cellular_Response_ISA Tilisolol_alpha This compound Alpha_Receptor Alpha-1 Adrenergic Receptor Tilisolol_alpha->Alpha_Receptor Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Mediates Tilisolol_kcn This compound K_ATP_Channel ATP-Sensitive K+ Channel Tilisolol_kcn->K_ATP_Channel Opens K_efflux K+ Efflux K_ATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Multifaceted signaling pathways of this compound.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare Membranes (Cells expressing Beta-Receptors) start->prep setup Set up Assay Plate: - Total Binding (Radioligand) - Non-specific Binding (+ Propranolol) - Competition (+ this compound) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Adenylyl_Cyclase_Workflow start Start prep Prepare Membranes start->prep setup Set up Reaction: - Basal (no drug) - Full Agonist (Isoproterenol) - Partial Agonist (this compound) prep->setup reaction Initiate Reaction with ATP setup->reaction incubate Incubate at 37°C reaction->incubate stop Stop Reaction incubate->stop measure Measure cAMP Produced (ELISA or RIA) stop->measure analyze Data Analysis (Emax, EC50, Intrinsic Activity) measure->analyze end End analyze->end

Caption: Workflow for Adenylyl Cyclase Activity Assay.

Conclusion

This compound presents a complex and intriguing mechanism of action that extends beyond simple beta-adrenergic receptor antagonism. Its profile is characterized by a likely beta-1 selectivity, the presence of intrinsic sympathomimetic activity, and distinct vasodilatory actions through alpha-1 blockade and potassium channel opening. This combination of effects contributes to its clinical utility in managing cardiovascular diseases. While the conceptual framework of its mechanism is well-described, a more extensive body of quantitative data, particularly regarding its receptor subtype selectivity and the potency of its various actions, would further solidify our understanding and guide its optimal therapeutic use. The experimental protocols detailed herein provide a roadmap for researchers to further elucidate the nuanced pharmacology of this compound and similar multifaceted cardiovascular drugs.

References

Tilisolol Hydrochloride: A Technical Overview of its Dual Pharmacological Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol hydrochloride is a cardiovascular agent with a unique dual mechanism of action, functioning as both a non-selective β-adrenergic receptor antagonist and an ATP-sensitive potassium (K-ATP) channel opener. This dual activity confers upon it both negative chronotropic and inotropic effects, typical of β-blockers, as well as vasodilatory properties, which contribute to its antihypertensive and anti-anginal efficacy. This technical guide provides an in-depth analysis of the core pharmacology of this compound hydrochloride, presenting available quantitative data, detailed experimental methodologies derived from key studies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound hydrochloride's pharmacological profile is defined by its ability to interact with two distinct molecular targets:

  • β-Adrenergic Receptor Antagonism: this compound hydrochloride is a non-selective antagonist of β-1 and β-2 adrenergic receptors.[1] By blocking these receptors, it inhibits the binding of endogenous catecholamines such as epinephrine and norepinephrine.[2] This antagonism in the heart (primarily β-1) leads to a reduction in heart rate, myocardial contractility, and cardiac output.[2] Blockade of β-2 receptors can influence vascular tone.[2]

  • ATP-Sensitive Potassium (K-ATP) Channel Opening: Uniquely among many β-blockers, this compound hydrochloride also functions as a K-ATP channel opener.[1] This action is particularly relevant in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation.[1] This vasodilatory effect contributes to the reduction of peripheral vascular resistance and improved coronary blood flow.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the dual mechanism of action of this compound hydrochloride. Further research is required to determine the IC50 and EC50 values.

ParameterTargetValueSpecies/TissueReference
Ki β-Adrenergic Receptors159.0 nMNot SpecifiedNot Specified
IC50 β-Adrenergic Receptor AntagonismData Not Available
EC50 K-ATP Channel OpeningData Not Available

Signaling Pathways

The dual mechanism of this compound hydrochloride can be visualized through its impact on distinct signaling cascades.

cluster_beta β-Adrenergic Receptor Antagonism This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks G_Protein Gαs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel_P Phosphorylated Ca2+ Channels PKA->Ca_Channel_P Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel_P->Ca_Influx Increases Contraction Cardiac Muscle Contraction Ca_Influx->Contraction Stimulates

This compound's β-Adrenergic Receptor Antagonism Pathway

cluster_katp K-ATP Channel Opening Tilisolol_K This compound KATP_Channel ATP-Sensitive K+ Channel Tilisolol_K->KATP_Channel Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inactivates Ca_Influx_V Ca2+ Influx VGCC->Ca_Influx_V Decreases Vasodilation Vasodilation Ca_Influx_V->Vasodilation Leads to

This compound's K-ATP Channel Opening Pathway

Experimental Protocols

The dual mechanism of this compound hydrochloride has been elucidated through a series of key in vitro and in vivo experiments. The following sections detail the methodologies employed in these seminal studies.

Assessment of Vasodilatory Effects in Isolated Rat Thoracic Aorta

This in vitro assay is fundamental in demonstrating the direct vasodilatory action of this compound hydrochloride and its reliance on K-ATP channel opening.

Objective: To evaluate the vasorelaxant effect of this compound hydrochloride and the involvement of K-ATP channels.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution.

    • The aorta is cleaned of connective tissue and cut into helical strips or rings.

    • The endothelium may be removed by gentle rubbing of the intimal surface.

  • Experimental Setup:

    • Aortic preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • One end of the preparation is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • Preparations are allowed to equilibrate under a resting tension.

  • Experimental Procedure:

    • Aortic preparations are pre-contracted with a submaximal concentration of a contracting agent (e.g., phenylephrine or potassium chloride).

    • Once a stable contraction is achieved, cumulative concentrations of this compound hydrochloride are added to the organ bath, and the relaxation response is recorded.

    • To investigate the role of K-ATP channels, the experiment is repeated in the presence of a K-ATP channel blocker, such as glibenclamide, which is added to the organ bath prior to the addition of this compound hydrochloride.

  • Data Analysis:

    • The relaxation response is expressed as a percentage of the pre-contraction induced by the contracting agent.

    • Concentration-response curves are plotted, and EC50 values (the concentration of this compound hydrochloride that produces 50% of the maximal relaxation) are calculated.

    • The effect of glibenclamide on the concentration-response curve of this compound hydrochloride is analyzed to determine the involvement of K-ATP channels.

Start Start Aorta_Isolation Isolate Rat Thoracic Aorta Start->Aorta_Isolation Preparation Prepare Aortic Rings/Strips Aorta_Isolation->Preparation Mounting Mount in Organ Bath Preparation->Mounting Equilibration Equilibrate Mounting->Equilibration Pre_Contraction Pre-contract with Agonist Equilibration->Pre_Contraction Glibenclamide_Incubation Incubate with Glibenclamide Equilibration->Glibenclamide_Incubation Tilisolol_Addition Add Cumulative [this compound] Pre_Contraction->Tilisolol_Addition Record_Relaxation Record Relaxation Tilisolol_Addition->Record_Relaxation Data_Analysis Analyze Data (EC50) Record_Relaxation->Data_Analysis End End Data_Analysis->End Glibenclamide_Incubation->Pre_Contraction

Workflow for Isolated Rat Thoracic Aorta Assay
Investigation of Coronary Vasodilation in a Canine Model

This in vivo experimental design provides evidence for the vasodilatory effects of this compound hydrochloride in the coronary circulation.[3]

Objective: To assess the effect of this compound hydrochloride on coronary artery diameter and blood flow.[3]

Methodology:

  • Animal Preparation:

    • Mongrel dogs are anesthetized and instrumented for the measurement of cardiovascular parameters.[3]

    • A thoracotomy is performed to expose the heart.[3]

    • A flow probe is placed around the left circumflex coronary artery to measure coronary blood flow.[3]

    • Piezoelectric crystals are implanted on the epicardial surface of the left ventricle to measure regional myocardial function.[3]

  • Experimental Protocol:

    • Baseline hemodynamic and coronary parameters are recorded.[3]

    • This compound hydrochloride is administered intravenously at various doses.[3]

    • Hemodynamic and coronary parameters are continuously monitored and recorded after each dose.[3]

    • To confirm the role of K-ATP channels, the protocol is repeated after the administration of glibenclamide.[3]

  • Data Measurement and Analysis:

    • Parameters measured include coronary blood flow, coronary vascular resistance, heart rate, and arterial blood pressure.[3]

    • The dose-dependent effects of this compound hydrochloride on these parameters are analyzed.[3]

    • The impact of glibenclamide on the this compound hydrochloride-induced changes is evaluated to ascertain the contribution of K-ATP channel opening.[3]

Start Start Anesthesia Anesthetize Canine Model Start->Anesthesia Instrumentation Surgical Instrumentation Anesthesia->Instrumentation Baseline Record Baseline Parameters Instrumentation->Baseline Tilisolol_Admin Administer this compound (i.v.) Baseline->Tilisolol_Admin Glibenclamide_Block Administer Glibenclamide Baseline->Glibenclamide_Block Monitoring Monitor Hemodynamic & Coronary Parameters Tilisolol_Admin->Monitoring Data_Analysis Analyze Data Monitoring->Data_Analysis Repeat_this compound Repeat this compound Administration Glibenclamide_Block->Repeat_this compound Repeat_this compound->Monitoring End End Data_Analysis->End

Workflow for Canine Coronary Vasodilation Study

Conclusion

This compound hydrochloride possesses a distinctive dual mechanism of action, combining non-selective β-adrenergic receptor antagonism with ATP-sensitive potassium channel opening. This pharmacological profile results in a multifaceted cardiovascular effect, encompassing reduced myocardial workload and enhanced vasodilation. The data and experimental methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study of cardiovascular therapeutics. Further investigations to delineate the precise quantitative contributions of each mechanism to the overall clinical efficacy of this compound hydrochloride are warranted.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tilisolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol is a beta-adrenergic blocking agent with vasodilatory properties, positioning it as a compound of interest for cardiovascular research. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from available preclinical and clinical data. The document is structured to meet the needs of researchers and drug development professionals by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations generally reached within one to two hours.[1] The drug is primarily metabolized in the liver and subsequently excreted via the kidneys.[1] Its relatively long half-life supports the potential for once-daily dosing.[1]

Preclinical Pharmacokinetics

Studies in rats have been conducted to elucidate the biodistribution and pharmacokinetic profile of this compound and its lipophilic prodrug, O-palmitoyl this compound. Following intravenous administration in rats, O-palmitoyl this compound demonstrated significantly higher blood concentrations (approximately 10-fold) compared to this compound.[2][3] This prodrug approach also resulted in a 10- to 100-fold greater biliary excretion rate and a 3.6-fold higher hepatic uptake clearance compared to the parent drug, suggesting its utility as a liver-targeting drug delivery system.[2][3] In vitro experiments revealed that O-palmitoyl this compound has a higher distribution ratio in blood cells compared to plasma (95.7%) than this compound (55.5%), indicating significant binding to blood components.[2][3]

Table 1: Pharmacokinetic Parameters of this compound and O-palmitoyl this compound in Rats (Intravenous Administration)

ParameterThis compoundO-palmitoyl this compoundReference
Relative Blood Concentration 1x~10x[2][3]
Relative Biliary Excretion Rate 1x10-100x[2][3]
Relative Hepatic Uptake Clearance 1x3.6x[2][3]
Distribution Ratio (Blood cells/plasma) 55.5%95.7%[2][3]
Ocular Pharmacokinetics

The ocular pharmacokinetics of this compound have been investigated in rabbits. Studies in anesthetized rabbits, a model for tear secretion deficiency, showed higher concentrations of this compound in the tear fluid and aqueous humor after instillation compared to unanesthetized rabbits. These findings have been described using a mathematical model that includes a diffusion process.

Pharmacodynamics

This compound's primary mechanism of action is as a beta-adrenergic receptor antagonist with a degree of selectivity for beta-1 receptors, which are predominantly located in the heart.[1] This blockade of beta-1 receptors leads to a reduction in heart rate and myocardial contractility, resulting in decreased cardiac output and a subsequent lowering of blood pressure.[1] this compound also possesses mild intrinsic sympathomimetic activity (ISA).

A key distinguishing feature of this compound is its dual vasodilatory mechanism, which contributes to its antihypertensive effect. This vasodilation is mediated through two distinct pathways:

  • Alpha-1 Adrenergic Receptor Blockade: this compound acts as an antagonist at alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation.[1]

  • ATP-sensitive Potassium (K-ATP) Channel Opening: this compound has been shown to open ATP-sensitive potassium channels, which also results in vasodilation. This effect has been demonstrated in canine coronary arteries and is inhibited by the K-ATP channel blocker glibenclamide.

Cardiovascular Effects

In healthy human volunteers, oral administration of this compound (30 mg/day for 7 days) resulted in a significant decrease in both heart rate (from 75 ± 4 to 56 ± 2 bpm) and mean blood pressure (from 86 ± 2 to 79 ± 2 mmHg).[4] Unlike propranolol, this compound did not alter resting forearm blood flow or vascular resistance.[4]

In chronically instrumented dogs, intravenous this compound (1, 2, 4, and 8 mg/kg) produced a dose-dependent decrease in coronary vascular resistance. At the highest dose (8 mg/kg), a significant increase in coronary artery diameter was observed. These vasodilatory effects were significantly suppressed by pretreatment with glibenclamide, confirming the involvement of K-ATP channel opening.

In pithed rats, intravenous this compound (0.5-2.0 mg/kg) caused a dose-dependent decrease in diastolic blood pressure. This hypotensive effect was also antagonized by glibenclamide.[5]

Table 2: Hemodynamic Effects of this compound

SpeciesDoseRouteEffectReference
Human 30 mg/day (7 days)Oral↓ Heart Rate, ↓ Mean Blood Pressure[4]
Dog 1-8 mg/kgIV↓ Coronary Vascular Resistance, ↑ Coronary Artery Diameter (at 8 mg/kg)
Rat (pithed) 0.5-2.0 mg/kgIV↓ Diastolic Blood Pressure[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways that regulate cardiovascular function.

This compound's multifaceted signaling pathway.
Experimental Workflow for In Vivo Blood Pressure Measurement

The assessment of this compound's effect on blood pressure in animal models is a crucial step in its pharmacodynamic characterization.

BP_Measurement_Workflow cluster_setup Animal Preparation & Acclimation cluster_procedure Blood Pressure Measurement cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Mouse) Acclimation Acclimate to Restrainer and Environment Animal_Selection->Acclimation Tail_Cuff Place Tail-Cuff Sensor Acclimation->Tail_Cuff Baseline Record Baseline Blood Pressure Tail_Cuff->Baseline Drug_Admin Administer this compound (Specify Dose and Route) Baseline->Drug_Admin Post_Dose_Measurement Record Blood Pressure at Timed Intervals Drug_Admin->Post_Dose_Measurement Data_Collection Collect Systolic, Diastolic, and Mean Arterial Pressure Data Post_Dose_Measurement->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Dose_Response Generate Dose-Response Curves Statistical_Analysis->Dose_Response

References

An In-depth Technical Guide to the Selectivity of Tilisolol for Beta-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the established scientific methodologies for determining the selectivity of a beta-adrenergic receptor antagonist, using Tilisolol as a case study. While this compound is recognized as a beta-blocker, detailed, publicly available quantitative data on its binding affinities for β1 and β2 receptor subtypes is limited.[1][2][3] Therefore, the quantitative data presented in the tables are illustrative examples to demonstrate how such findings would be structured and interpreted.

Introduction

This compound is a beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[2][4] Its therapeutic efficacy is rooted in its ability to block the effects of endogenous catecholamines like epinephrine and norepinephrine on beta-adrenergic receptors (β-ARs), leading to reduced heart rate and myocardial contractility.[4][5] A critical aspect of the pharmacological profile of any beta-blocker is its relative affinity for the two main subtypes of beta-receptors: β1 and β2.

Beta-1 adrenergic receptors are predominantly located in the heart, kidneys, and fat cells.[6] Antagonism of these receptors is responsible for the desired cardiodepressive effects. In contrast, β2-adrenergic receptors are prevalent in the smooth muscle of the bronchioles, blood vessels, and uterus.[4] Blockade of β2 receptors can lead to undesirable side effects, such as bronchoconstriction. Therefore, compounds with high selectivity for the β1 receptor ("cardioselective") are often clinically preferred.

This technical guide outlines the core experimental protocols and theoretical frameworks required to fully characterize the selectivity of this compound for the β1-adrenergic receptor. It details the methodologies for determining binding affinities and functional antagonism and provides visualizations of the associated signaling pathways and experimental workflows.

Quantifying Receptor Binding Affinity: Radioligand Assays

To quantify the selectivity of a compound, its binding affinity for each receptor subtype must be determined. The gold standard for this is the competitive radioligand binding assay.[7][8][9] This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor. The result is expressed as an inhibition constant (Ki), which represents the concentration of the competitor required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

Data Presentation: this compound Binding Affinity (Illustrative Data)

The data obtained from radioligand binding assays would be summarized to compare the affinity of this compound for β1 and β2 receptors and to calculate its selectivity ratio.

CompoundReceptor SubtypeKi (nM) [Illustrative]Selectivity Ratio (β2-Ki / β1-Ki)
This compound β1-Adrenergic 15 10
β2-Adrenergic 150
Propranolol (Non-selective control)β1-Adrenergic50.8
β2-Adrenergic4
Atenolol (β1-selective control)β1-Adrenergic10035
β2-Adrenergic3500

Note: The Ki value of 159.0 nM has been reported for this compound at "beta-adrenergic receptors" without subtype specification.[1] The values in this table are hypothetical to illustrate the concept of selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the steps to determine the Ki of this compound for β1 and β2 adrenergic receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

  • Membrane Preparation:

    • Culture cells stably expressing either human β1- or β2-adrenergic receptors to a high density.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer, re-centrifuge, and finally resuspend the pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following components to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (containing a defined amount of protein, e.g., 10-50 µg).

      • 50 µL of a range of concentrations of unlabeled this compound (the competitor).

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol) at a concentration at or below its dissociation constant (Kd).

    • For determining total binding, replace the competitor solution with assay buffer.

    • For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) instead of this compound.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells (Expressing β1 or β2-AR) Homogenize 2. Homogenize Cells CellCulture->Homogenize Centrifuge1 3. Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 4. High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Resuspend 5. Resuspend Membranes in Assay Buffer Centrifuge2->Resuspend Incubate 6. Incubate Membranes with: • Radioligand ([L]) • Competitor (this compound) Resuspend->Incubate Filter 7. Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash 8. Wash Filters Filter->Wash Count 9. Scintillation Counting Wash->Count Plot 10. Plot Competition Curve Count->Plot Calculate_IC50 11. Calculate IC50 Plot->Calculate_IC50 Calculate_Ki 12. Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Assessing Functional Selectivity: Adenylyl Cyclase Assay

While binding assays measure affinity, functional assays measure the biological effect of the drug. As a β-AR antagonist, this compound is expected to block the agonist-induced activation of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).[6] By comparing this compound's potency in inhibiting cAMP production stimulated by an agonist at β1-AR versus β2-AR, its functional selectivity can be determined.

Data Presentation: this compound Functional Antagonism (Illustrative Data)

The functional potency is typically reported as an IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response.

CompoundReceptor SubtypeAgonist UsedIC50 (nM) [Illustrative]
This compound β1-Adrenergic Isoproterenol 25
β2-Adrenergic Isoproterenol 300
Propranolol (Non-selective control)β1-AdrenergicIsoproterenol8
β2-AdrenergicIsoproterenol7
Atenolol (β1-selective control)β1-AdrenergicIsoproterenol150
β2-AdrenergicIsoproterenol4500
Experimental Protocol: Adenylyl Cyclase Inhibition Assay

This protocol outlines the measurement of this compound's ability to inhibit agonist-stimulated cAMP production in whole cells.

  • Cell Culture and Treatment:

    • Plate cells stably expressing either human β1- or β2-adrenergic receptors in a 96-well plate and grow to the desired confluency.

    • Pre-incubate the cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate the receptors. This is typically done in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each experimental sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response inhibition curve.

    • Use non-linear regression to fit the data and determine the IC50 value for this compound at each receptor subtype.

Visualization: Adenylyl Cyclase Assay Workflow

G cluster_prep Cell Preparation & Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis PlateCells 1. Plate Cells (Expressing β1 or β2-AR) AddAntagonist 2. Pre-incubate with Varying [this compound] PlateCells->AddAntagonist AddAgonist 3. Stimulate with Agonist (e.g., Isoproterenol) AddAntagonist->AddAgonist LyseCells 4. Lyse Cells AddAgonist->LyseCells MeasureCAMP 5. Measure cAMP Levels (e.g., HTRF, ELISA) LyseCells->MeasureCAMP Plot 6. Plot Dose-Response Curve MeasureCAMP->Plot Calculate_IC50 7. Calculate IC50 Plot->Calculate_IC50

Caption: Workflow for a functional adenylyl cyclase inhibition assay.

Core Signaling Pathways

Both β1 and β2-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon binding to an agonist, primarily couple to the stimulatory G-protein, Gs.[6][10] This initiates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cAMP.[6][11][12] this compound, as an antagonist, prevents this cascade by occupying the receptor's binding site and preventing the agonist from binding and activating the receptor.

Visualization: Agonist-Mediated β-Adrenergic Signaling

G Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor (β-AR) Agonist->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Canonical agonist-activated β-adrenergic signaling pathway.

Visualization: Antagonist (this compound) Action

G This compound This compound (Antagonist) Receptor β-Adrenergic Receptor (β-AR) This compound->Receptor Binds & Blocks Agonist Agonist Agonist->Receptor Binding Prevented Gs Gs Protein Receptor->Gs No Activation AC Adenylyl Cyclase Gs->AC No Activation cAMP cAMP Production (Blocked) AC->cAMP

Caption: this compound competitively blocks agonist binding and signal transduction.

Conclusion

Characterizing the selectivity of this compound for the β1-adrenergic receptor is fundamental to understanding its therapeutic window and side-effect profile. The combination of radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonism of signal transduction (IC50) provides a comprehensive picture of a compound's selectivity. While specific quantitative data for this compound remains sparse in the public domain, the methodologies detailed in this guide represent the standard, rigorous approach that drug development professionals would employ to generate such a profile. These experiments are crucial for confirming cardioselectivity and for the rational development of next-generation cardiovascular therapeutics.

References

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Tilisolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilisolol is a non-selective β-adrenergic receptor antagonist that distinguishes itself through a multifaceted pharmacological profile. Beyond its primary β-blocking activity, this compound exhibits mild intrinsic sympathomimetic activity (ISA), α1-adrenergic receptor blockade, and a unique vasodilatory mechanism involving the opening of ATP-sensitive potassium (K-ATP) channels.[1][2][3] This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of this compound, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and a summary of its hemodynamic effects. While specific quantitative data on the binding affinity and intrinsic activity of this compound are not extensively published, this guide furnishes illustrative data from comparable agents to provide a framework for understanding its pharmacological context.

Molecular Mechanism of Intrinsic Sympathomimetic Activity

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to act as a partial agonist at β-adrenergic receptors.[4][5] Unlike pure antagonists that render the receptor inactive, agents with ISA can elicit a submaximal receptor response in the absence of a full agonist. This dual action allows this compound to modulate the sympathetic tone, acting as an antagonist during high catecholamine states (e.g., exercise) and as a weak agonist at rest.[6] This property can be clinically advantageous, potentially mitigating side effects such as bradycardia and reduced cardiac output that are sometimes associated with pure β-blockers.[3]

The partial agonism of this compound at β-adrenergic receptors leads to a less pronounced conformational change in the receptor compared to a full agonist like isoproterenol. This results in a submaximal activation of the downstream signaling cascade, primarily the Gs protein-adenylyl cyclase-cAMP pathway.

Quantitative Pharmacological Data

Precise quantitative data for this compound's binding affinity (Ki) at β1- and β2-adrenergic receptors and its intrinsic activity (α or Emax) are not widely available in the peer-reviewed literature. However, to facilitate a comparative understanding, the following tables present illustrative data for well-characterized non-selective β-blockers with varying degrees of ISA.

Table 1: Illustrative β-Adrenergic Receptor Binding Affinities (Ki in nM)

CompoundReceptor SubtypeIllustrative Ki (nM)Receptor Selectivity
This compound β1-AdrenergicData not availableNon-selective
β2-AdrenergicData not available
Propranolol (No ISA)β1-Adrenergic~1.5Non-selective
β2-Adrenergic~1.0
Pindolol (High ISA)β1-Adrenergic~2.0Non-selective
β2-Adrenergic~0.5
Alprenolol (Moderate ISA)β1-Adrenergic~3.0Non-selective
β2-Adrenergic~1.5

Note: Lower Ki values indicate higher binding affinity. This data is illustrative and compiled from various pharmacological sources.

Table 2: Illustrative Intrinsic Sympathomimetic Activity (α or Emax)

CompoundIntrinsic Activity (α)Emax (% of Isoproterenol)
This compound Data not availableDescribed as "mild"
Isoproterenol (Full Agonist)1.0100%
Propranolol (Pure Antagonist)00%
Pindolol (High ISA)~0.5 - 0.7~50% - 70%
Acebutolol (Moderate ISA)~0.2 - 0.3~17% ± 8%[4]

Note: Intrinsic activity (α) is a relative measure of the maximal effect of a partial agonist compared to a full agonist.

In Vivo Hemodynamic Effects

The intrinsic sympathomimetic activity of this compound manifests in its in vivo hemodynamic profile, particularly when compared to β-blockers lacking this property, such as propranolol. Studies in healthy volunteers have demonstrated these differences.

Table 3: Comparative Hemodynamic Effects of this compound and Propranolol in Healthy Volunteers [7]

ParameterThis compound (30 mg/day for 7 days)Propranolol (60 mg/day for 7 days)
Heart Rate ↓ from 75 ± 4 to 56 ± 2 bpm↓ from 62 ± 1 to 51 ± 2 bpm
Mean Blood Pressure ↓ from 86 ± 2 to 79 ± 2 mmHg↓ from 83 ± 3 to 73 ± 3 mmHg
Forearm Blood Flow No significant change↓ (p < 0.05)
Forearm Vascular Resistance No significant change↑ (p < 0.01)

These findings suggest that while both drugs effectively lower heart rate and blood pressure, this compound does so without causing the peripheral vasoconstriction observed with propranolol, a difference that can be attributed to its ISA and other vasodilatory mechanisms.[7]

Experimental Protocols

The characterization of a compound's intrinsic sympathomimetic activity involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.[8][9][10]

Objective: To quantify the affinity of this compound for β-adrenergic receptor subtypes through competitive displacement of a radiolabeled antagonist.

Materials:

  • Membrane Preparations: Cell membranes from cell lines recombinantly expressing human β1- or β2-adrenergic receptors (e.g., CHO, HEK293) or from tissues with high receptor density (e.g., rat lung for β2, turkey erythrocyte for β1).[8][9]

  • Radioligand: A high-affinity, non-selective β-adrenergic antagonist such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).[8][9]

  • Competitor: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled β-blocker like propranolol.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Glass Fiber Filters and a Filtration Manifold .

  • Scintillation Counter .

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand.

    • Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.

    • Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the β-adrenergic signaling pathway.[2][12]

Objective: To quantify the partial agonist activity (intrinsic activity) of this compound by measuring its effect on adenylyl cyclase activity.

Materials:

  • Membrane Preparations: As described for the radioligand binding assay.

  • Test Compounds: this compound hydrochloride, a full agonist (e.g., isoproterenol), and a pure antagonist (e.g., propranolol).

  • Assay Buffer: Typically contains ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), Mg²⁺, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • [α-³²P]ATP as the substrate.

  • cAMP Detection Method: e.g., Dowex and alumina column chromatography or a commercial cAMP assay kit (e.g., AlphaScreen).[13]

Procedure:

  • Reaction Setup: In reaction tubes, combine the membrane preparation with the assay buffer.

  • Stimulation: Add varying concentrations of this compound, a saturating concentration of the full agonist (for maximal stimulation), or buffer (for basal activity).

  • Initiation: Start the reaction by adding [α-³²P]ATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).

  • cAMP Isolation and Quantification: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography and quantify the radioactivity.

  • Data Analysis:

    • Generate dose-response curves for this compound and the full agonist.

    • Determine the maximal effect (Emax) for both compounds.

    • Calculate the intrinsic activity (α) of this compound using the formula: α = (Emax of this compound - Basal Activity) / (Emax of Full Agonist - Basal Activity)

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of this compound involves several key signaling pathways.

G cluster_0 β-Adrenergic Receptor Signaling (ISA) This compound This compound (Partial Agonist) beta_Receptor β-Adrenergic Receptor This compound->beta_Receptor Binds Gs_protein Gs Protein beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP (Submaximal) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., ↑ Heart Rate) PKA->Physiological_Response Phosphorylates Targets

β-Adrenergic signaling pathway of this compound's ISA.

G cluster_1 α1-Adrenergic Receptor Blockade Tilisolol_alpha This compound alpha1_Receptor α1-Adrenergic Receptor Tilisolol_alpha->alpha1_Receptor Blocks Gq_protein Gq Protein alpha1_Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

α1-Adrenergic receptor blockade by this compound.

G cluster_2 K-ATP Channel Opening Tilisolol_KATP This compound KATP_Channel ATP-Sensitive K⁺ Channel Tilisolol_KATP->KATP_Channel Opens K_efflux ↑ K⁺ Efflux KATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

K-ATP channel opening mechanism of this compound.

G cluster_3 Experimental Workflow for ISA Assessment start Start binding_assay Radioligand Binding Assay start->binding_assay functional_assay Adenylyl Cyclase Activity Assay start->functional_assay in_vivo In Vivo Hemodynamic Studies start->in_vivo get_ki Determine Ki (Binding Affinity) binding_assay->get_ki get_alpha Determine α (Intrinsic Activity) functional_assay->get_alpha end Characterize ISA get_ki->end get_alpha->end hemo_data Analyze Hemodynamic Parameters in_vivo->hemo_data hemo_data->end

Workflow for assessing Intrinsic Sympathomimetic Activity.

Conclusion

References

Unveiling the Vasodilatory Mechanisms of Tilisolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol hydrochloride is a beta-adrenergic blocking agent distinguished by its significant vasodilatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological effects, and experimental validation of this compound-induced vasodilation. Primarily, this compound exerts its effects through the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation of blood vessels. Evidence also suggests potential contributions from alpha-1 adrenergic receptor blockade. This document synthesizes quantitative data from preclinical and clinical studies, details the experimental protocols utilized, and presents visual representations of the key signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: ATP-Sensitive Potassium Channel Activation

The principal mechanism underlying the vasodilatory action of this compound hydrochloride is its function as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the vascular smooth muscle.[1][2] Activation of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in reduced intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.[3][4]

This mechanism has been substantiated by studies demonstrating that the vasodilatory effects of this compound are significantly attenuated by glibenclamide, a selective KATP channel blocker.[1][2]

Signaling Pathway

The activation of KATP channels by this compound initiates a cascade of events within the vascular smooth muscle cell, as depicted in the following signaling pathway.

Tilisolol_KATP_Pathway This compound This compound hydrochloride KATP_Channel ATP-Sensitive K+ Channel (KATP) This compound->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx (Inhibition) VGCC->Ca_Influx Intra_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intra_Ca Relaxation Vascular Smooth Muscle Relaxation Intra_Ca->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

This compound-induced KATP channel-mediated vasodilation pathway.

Other Potential Vasodilatory Mechanisms

While KATP channel opening is the primary mechanism, other actions of this compound hydrochloride may contribute to its overall vasodilatory profile.

  • Alpha-1 Adrenergic Receptor Blockade: this compound has been suggested to possess alpha-1 adrenergic receptor blocking activity.[5] Blockade of these receptors in vascular smooth muscle would inhibit norepinephrine-induced vasoconstriction, thereby contributing to vasodilation.[5]

  • Beta-2 Adrenergic Receptor Partial Agonism: Some evidence points towards a partial agonist activity of this compound at beta-2 adrenergic receptors.[6] Stimulation of these receptors in vascular smooth muscle can lead to vasodilation.[6]

Quantitative Data on Vasodilatory Effects

The vasodilatory properties of this compound hydrochloride have been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of this compound on Coronary Circulation in Dogs
ParameterThis compound Dose (i.v.)ChangeSignificanceReference
Coronary Vascular Resistance (CVR)1, 2, 4, 8 mg/kgDose-dependent decrease-[1]
Coronary Artery Diameter (CoD)1-4 mg/kgNo significant effect-[1]
Coronary Artery Diameter (CoD)8 mg/kg+1.00 ± 0.15%p < 0.01[1]

Data from chronically instrumented mongrel dogs.[1]

Table 2: Vasorelaxant Effects of this compound in Isolated Rat Thoracic Aorta
Pre-contraction AgentThis compound ConcentrationEffectReference
KCl (20 mM)10⁻⁵ - 10⁻³ MConcentration-related relaxation[2]

In vitro study on isolated rat thoracic aorta rings.[2]

Table 3: Hemodynamic Effects of this compound in Pithed Rats
ParameterThis compound Dose (i.v.)EffectReference
Diastolic Blood Pressure0.5 - 2.0 mg/kgDose-dependent decrease[2]
Table 4: Effects of this compound on Forearm Circulation in Humans
ParameterThis compound DosePropranolol DoseThis compound EffectPropranolol EffectReference
Mean Blood Pressure30 mg/day for 7 days60 mg/day for 7 daysDecrease from 86 ± 2 to 79 ± 2 mmHg (p < 0.05)Decrease from 83 ± 3 to 73 ± 3 mmHg (p < 0.01)[7]
Heart Rate30 mg/day for 7 days60 mg/day for 7 daysDecrease from 75 ± 4 to 56 ± 2 bpm (p < 0.01)Decrease from 62 ± 1 to 51 ± 2 bpm (p < 0.01)[7]
Forearm Blood Flow30 mg/day for 7 days60 mg/day for 7 daysNot alteredDecrease (p < 0.05)[7]
Forearm Vascular Resistance30 mg/day for 7 days60 mg/day for 7 daysNot alteredIncrease (p < 0.01)[7]

Study conducted in healthy young males.[7]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the vasodilatory properties of this compound hydrochloride.

In Vivo Canine Model for Coronary Vasodilation
  • Animal Model: Mongrel dogs were chronically instrumented for the measurement of coronary artery diameter and blood flow.[1]

  • Surgical Instrumentation:

    • A Doppler flow probe was placed around the left circumflex coronary artery to measure coronary blood flow (CBF).

    • Piezoelectric crystals were sutured to opposite sides of the circumflex coronary artery to measure coronary artery diameter (CoD).

    • A catheter was implanted in the aorta to measure blood pressure and heart rate.

  • Experimental Procedure:

    • After a recovery period, baseline hemodynamic parameters were recorded.

    • This compound hydrochloride was administered intravenously at increasing doses (1, 2, 4, and 8 mg/kg).

    • To investigate the mechanism, experiments were repeated after the administration of glibenclamide, a KATP channel blocker.

    • Hemodynamic parameters were continuously monitored and recorded.

  • Data Analysis: Changes in CoD and coronary vascular resistance (CVR), calculated from mean aortic pressure and CBF, were analyzed.

Canine_Experiment_Workflow cluster_prep Animal Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Animal Mongrel Dog Instrumentation Chronic Instrumentation: - Doppler Flow Probe (CBF) - Piezoelectric Crystals (CoD) - Aortic Catheter (BP, HR) Animal->Instrumentation Baseline Record Baseline Hemodynamics Instrumentation->Baseline Tilisolol_Admin Administer this compound (i.v.) (1, 2, 4, 8 mg/kg) Baseline->Tilisolol_Admin Glibenclamide_Admin Administer Glibenclamide Baseline->Glibenclamide_Admin Monitoring Continuous Hemodynamic Monitoring Tilisolol_Admin->Monitoring Repeat_this compound Repeat this compound Administration Glibenclamide_Admin->Repeat_this compound Repeat_this compound->Monitoring Analysis Analyze Changes in: - Coronary Artery Diameter (CoD) - Coronary Vascular Resistance (CVR) Monitoring->Analysis

Workflow for in vivo canine coronary vasodilation study.
In Vitro Rat Aortic Ring Relaxation Assay

  • Tissue Preparation: Thoracic aortas were excised from rats, cleaned of connective tissue, and cut into rings.[2]

  • Experimental Setup:

    • Aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.

    • Changes in isometric tension were recorded using a force transducer.

  • Experimental Procedure:

    • The aortic rings were pre-contracted with potassium chloride (KCl, 20 mM).

    • Once a stable contraction was achieved, cumulative concentrations of this compound hydrochloride (10⁻⁵ to 10⁻³ M) were added to the organ bath.

    • To investigate the mechanism, the protocol was repeated in the presence of glibenclamide.

  • Data Analysis: The relaxation response to this compound was expressed as a percentage of the pre-contraction induced by KCl.

Human Forearm Venous Occlusion Plethysmography
  • Subjects: Healthy young male volunteers were enrolled in the study.[7]

  • Methodology:

    • Forearm blood flow was measured using a strain-gauge plethysmograph.[7]

    • A wrist cuff was inflated to suprasystolic pressure to exclude hand circulation.

    • An upper arm cuff was intermittently inflated to a pressure above venous pressure but below diastolic pressure to occlude venous outflow.

    • The rate of increase in forearm volume, measured by the strain gauge, reflects arterial inflow.

  • Experimental Procedure:

    • Baseline measurements of forearm blood flow, blood pressure, and heart rate were taken.

    • Subjects received either this compound hydrochloride (30 mg/day) or propranolol (60 mg/day) for 7 days.

    • Measurements were repeated after the treatment period.

    • Forearm vascular responses to intra-arterially infused norepinephrine were also assessed.[7]

  • Data Analysis: Changes in forearm blood flow and forearm vascular resistance (calculated from mean arterial pressure and forearm blood flow) were compared before and after treatment and between the this compound and propranolol groups.

Conclusion

This compound hydrochloride exhibits potent vasodilatory properties, primarily through the activation of ATP-sensitive potassium channels in vascular smooth muscle. This mechanism, supported by robust preclinical and clinical data, distinguishes this compound from many other beta-blockers and contributes to its efficacy in managing cardiovascular conditions such as hypertension. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of this and similar compounds. The multifaceted nature of its mechanism, potentially involving alpha-1 adrenergic blockade, warrants further investigation to fully elucidate its therapeutic profile.

References

Tilisolol's Interaction with Alpha-1 Adrenergic Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Tilisolol is a beta-adrenergic receptor antagonist recognized for its dual mechanism of action, which includes vasodilatory properties.[1] These vasodilatory effects are, in part, attributed to its ability to block alpha-1 adrenergic receptors located on vascular smooth muscle.[1] This technical guide provides an in-depth examination of this compound's effects on alpha-1 adrenergic receptors. It covers the established signaling pathways, detailed experimental protocols for characterizing its antagonist activity, and a summary of its physiological impact. While direct quantitative binding and potency data for this compound at alpha-1 adrenergic subtypes are not extensively reported in publicly available literature, this document outlines the standard methodologies used to acquire such critical data for any selective antagonist.

Introduction to this compound and its Dual Adrenergic Antagonism

This compound is a pharmaceutical agent that functions as a beta-blocker, primarily targeting beta-1 adrenergic receptors in the heart to reduce heart rate and myocardial contractility.[1] A distinguishing feature of this compound is its additional vasodilatory action, which contributes to its efficacy as an antihypertensive agent.[1] This vasodilation is achieved through the blockade of alpha-1 adrenergic receptors in the vasculature, leading to smooth muscle relaxation and a decrease in peripheral resistance.[1] Some research also suggests that this compound's vasodilatory effects may involve the opening of ATP-sensitive potassium (K+) channels, indicating a multifaceted mechanism of action.[2][3]

Quantitative Analysis of this compound's Alpha-1 Adrenergic Receptor Affinity

A thorough review of the scientific literature indicates a lack of specific, publicly available quantitative data on this compound's binding affinity (Kᵢ) and functional antagonism (pA₂) at alpha-1 adrenergic receptor subtypes. Such data is essential for a complete pharmacological characterization. The following table is presented to illustrate how such data would be structured.

Receptor SubtypeLigandParameterValueTissue/Cell Source
α₁-AdrenergicThis compoundKᵢ (nM)Data not available-
α₁-AdrenergicThis compoundpKᵢData not available-
α₁-AdrenergicThis compoundpA₂Data not available-

Kᵢ: Inhibitor constant, a measure of binding affinity. pKᵢ: Negative logarithm of the Kᵢ. pA₂: Negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling and Blockade

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system. They are primarily coupled to the Gq/11 family of G-proteins. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, a conformational change in the receptor activates the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and leads to the activation of calcium-dependent pathways, ultimately resulting in smooth muscle contraction and vasoconstriction.

This compound acts as a competitive antagonist at these receptors, binding to the receptor without initiating this signaling cascade. By occupying the binding site, it prevents norepinephrine and epinephrine from activating the receptor, thereby inhibiting the downstream signaling pathway and promoting vasodilation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates Response Smooth Muscle Contraction Ca_Cytosol->Response Activates Calmodulin PKC->Response Phosphorylates Targets Agonist Norepinephrine (Agonist) Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks

Figure 1. Alpha-1 adrenergic receptor signaling pathway and this compound's point of inhibition.

Experimental Protocols for Pharmacological Characterization

To determine the binding affinity and functional potency of a compound like this compound at alpha-1 adrenergic receptors, specific in vitro assays are required. The following sections detail the standard, representative protocols for these key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (this compound) for the alpha-1 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand known to bind specifically to the receptor.

a. Principle: A fixed concentration of a selective alpha-1 adrenergic receptor radioligand (e.g., [³H]-Prazosin) is incubated with a membrane preparation containing the receptors. The assay measures the displacement of the radioligand by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value, which can then be used to calculate the inhibitor constant (Kᵢ).

b. Materials:

  • Membrane Preparation: Membranes isolated from tissues or cell lines expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, HEK293 cells).

  • Radioligand: [³H]-Prazosin (a selective α₁-antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Phentolamine (10 µM) or another suitable high-affinity alpha-1 antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Scintillation counter and scintillation fluid.

c. Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration (e.g., Bradford assay).

  • Assay Setup: In triplicate, prepare tubes or a 96-well plate with the following:

    • Total Binding: Assay buffer, membrane preparation, and [³H]-Prazosin.

    • Non-specific Binding: Assay buffer, membrane preparation, [³H]-Prazosin, and excess phentolamine (10 µM).

    • Competitive Binding: Assay buffer, membrane preparation, [³H]-Prazosin, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the reaction mixtures at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

d. Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Membrane Homogenate - Radioligand ([³H]-Prazosin) - this compound Dilutions start->prep setup Set Up Assay Plates (Triplicate) - Total Binding - Non-Specific Binding - Competitive Binding prep->setup incubate Incubate Plates to Reach Equilibrium (e.g., 60 min at 25°C) setup->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ count->analyze end_node End analyze->end_node Schild_Plot_Logic cluster_experiment Experimental Data cluster_analysis Analysis Steps C1 Agonist Dose-Response (Control) EC50 Determine EC₅₀ for each curve C1->EC50 C2 Agonist Dose-Response + Antagonist (Conc. 1) C2->EC50 C3 Agonist Dose-Response + Antagonist (Conc. 2) C3->EC50 C4 Agonist Dose-Response + Antagonist (Conc. 3) C4->EC50 DR Calculate Dose Ratio (DR) DR = EC₅₀ (with Antag) / EC₅₀ (Control) EC50->DR LOG Calculate log(DR - 1) DR->LOG Plot Construct Schild Plot y = log(DR - 1) x = -log[Antagonist] LOG->Plot Result Linear Regression - Slope ≈ 1.0 - X-intercept = pA₂ value Plot->Result

References

Chemical structure and properties of Tilisolol (C17H24N2O3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tilisolol (C₁₇H₂₄N₂O₃): Chemical Structure and Properties

Introduction

This compound is a pharmacologically active compound with the chemical formula C₁₇H₂₄N₂O₃. It is classified as a non-selective beta-adrenergic antagonist, commonly referred to as a beta-blocker.[1][2] A distinguishing feature of this compound is its dual mechanism of action; in addition to blocking both beta-1 and beta-2 adrenergic receptors, it exhibits vasodilatory properties by opening ATP-sensitive potassium channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanisms of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methylisoquinolin-1-one backbone.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (RS)-4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one
CAS Number 85136-71-6 (Free Base)[3], 62774-96-3 (Hydrochloride)[3]
SMILES CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O
InChI InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3

| InChIKey | TWVUMMQUXMYOOH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is limited in publicly available literature, key calculated and known properties are summarized below.

Table 2: Physicochemical Properties of this compound

Property Value Notes
Molecular Formula C₁₇H₂₄N₂O₃
Molecular Weight 304.39 g/mol [3]
Monoisotopic Mass 304.17868 Da Predicted
XlogP 1.1 Predicted measure of lipophilicity.
Melting Point Not available Experimental data not found in reviewed literature.
Aqueous Solubility Not available Experimental data not found in reviewed literature.

| pKa | Not available | Experimental data not found in reviewed literature. |

Pharmacology

This compound's pharmacological profile is defined by its dual mechanism of action, which makes it distinct from many other beta-blockers.[1][2]

Mechanism of Action
  • Beta-Adrenergic Receptor Blockade : this compound is a non-selective antagonist of beta-1 and beta-2 adrenergic receptors.[1][2] By blocking these receptors, it inhibits the action of endogenous catecholamines like epinephrine and norepinephrine.[4] This leads to a reduction in heart rate and myocardial contractility, contributing to its antihypertensive effects.[1][2]

  • ATP-Sensitive Potassium (K-ATP) Channel Opening : this compound induces vasodilation by opening ATP-sensitive potassium channels in vascular smooth muscle.[1][5][6] This action leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation. This effect is particularly noted in coronary arteries.[6]

Pharmacodynamics

The primary pharmacodynamic effects of this compound are on the cardiovascular system. In human studies, this compound administration has been shown to decrease heart rate and mean blood pressure.[7] Unlike propranolol, this compound does not appear to cause peripheral vasoconstriction or increase forearm vascular resistance.[7] Its vasodilatory action is more pronounced in coronary resistance vessels than in large coronary arteries.[6]

Table 3: Pharmacodynamic Parameters of this compound

Parameter Value Receptor/System

| Binding Affinity (Ki) | 159.0 nM | Beta-Adrenergic Receptors (subtype not specified)[1] |

Pharmacokinetics

The study of this compound's pharmacokinetics reveals how the body processes the drug.

Table 4: Summary of this compound Pharmacokinetic Properties

ADME Parameter Description
Absorption After oral administration, this compound is reported to be rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one to two hours.[4]
Distribution In animal studies, this compound has been shown to distribute into various tissues.[8]
Metabolism This compound is primarily metabolized in the liver.[4]
Excretion The drug and its metabolites are excreted via the kidneys.[4]

Signaling Pathways

Beta-Adrenergic Receptor Antagonism

This compound competitively binds to β-adrenergic receptors, preventing the activation of adenylyl cyclase by G-proteins and the subsequent production of cyclic AMP (cAMP). This blockade mitigates the downstream effects of catecholamines on cardiac muscle, such as increased heart rate and contractility.

G cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts norepi Norepinephrine (Agonist) norepi->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->ac response Physiological Response (e.g., ↑ Heart Rate) camp->response Initiates

Beta-Adrenergic Receptor Antagonism by this compound
ATP-Sensitive K⁺ Channel Opening

In vascular smooth muscle cells, this compound promotes the opening of ATP-sensitive potassium (K-ATP) channels. The resulting efflux of K⁺ ions leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels. The decrease in intracellular calcium leads to muscle relaxation and vasodilation.

G cluster_membrane Vascular Smooth Muscle Cell Membrane katp_channel ATP-Sensitive K⁺ Channel k_out K⁺ Efflux katp_channel->k_out ca_channel Voltage-Gated Ca²⁺ Channel ca_in Ca²⁺ Influx ca_channel->ca_in This compound This compound This compound->katp_channel Opens hyperpolarization Hyperpolarization k_out->hyperpolarization hyperpolarization->ca_channel Closes vasodilation Vasodilation (Muscle Relaxation) ca_in->vasodilation Reduced Influx Leads to

Mechanism of this compound-Induced Vasodilation

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.

  • Objective : To quantify the affinity of this compound for β-adrenergic receptors.

  • Methodology :

    • Membrane Preparation :

      • Homogenize tissue or cells expressing β-adrenergic receptors (e.g., rat heart ventricles, CHO cells expressing human β1 or β2 receptors) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

      • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

    • Assay :

      • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist), and varying concentrations of unlabeled this compound.

      • Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

    • Incubation :

      • Incubate the plates at a controlled temperature (e.g., 30-37°C) for a duration sufficient to reach equilibrium (e.g., 60-180 minutes).[1]

    • Filtration :

      • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

      • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification :

      • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis :

      • Calculate specific binding (Total Binding - Non-specific Binding).

      • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Assay Components prep 1. Membrane Preparation membranes Membranes prep->membranes assay_setup 2. Assay Setup (96-well plate) incubation 3. Incubation (reach equilibrium) assay_setup->incubation filtration 4. Filtration (separate bound/free) incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (IC₅₀ → Ki) counting->analysis membranes->assay_setup radioligand Radioligand radioligand->assay_setup This compound This compound (competitor) This compound->assay_setup

Workflow for Radioligand Binding Assay
Vasorelaxation Assay in Isolated Rat Aorta

This protocol is based on studies investigating the vasodilatory effects of this compound.[5]

  • Objective : To measure the vasorelaxant effect of this compound and determine its dependence on K-ATP channels.

  • Methodology :

    • Tissue Preparation :

      • Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).

      • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Contraction :

      • Pre-contract the aortic rings with a contracting agent, such as potassium chloride (KCl, e.g., 20 mM) or phenylephrine, to induce a stable tonic contraction.

    • Drug Application :

      • Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁵ to 10⁻³ M).

      • Record the isometric tension to measure the degree of relaxation.

    • Mechanism Investigation :

      • To investigate the role of K-ATP channels, repeat the experiment in the presence of a K-ATP channel blocker, such as glibenclamide. A rightward shift in the concentration-response curve for this compound would indicate the involvement of these channels.[5]

    • Data Analysis :

      • Express the relaxation as a percentage of the pre-contraction tension.

      • Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and calculate parameters such as EC₅₀.

Patch-Clamp Electrophysiology

This protocol is based on a study of this compound's effects on cardiac ion channels in guinea pig ventricular myocytes.[9][10]

  • Objective : To measure the effects of this compound on transmembrane ionic currents.

  • Methodology :

    • Cell Isolation :

      • Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.

    • Recording :

      • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier.

      • Use appropriate internal (pipette) and external (bath) solutions to isolate specific ionic currents (e.g., L-type Ca²⁺ current, I(Ca,L); delayed rectifier K⁺ current, I(K)).

    • Drug Application :

      • After establishing a stable whole-cell recording, perfuse the cell with a control solution and then with solutions containing different concentrations of this compound (e.g., 10 µM, 100 µM).[9]

    • Voltage Protocols :

      • Apply specific voltage-clamp protocols to elicit the currents of interest and measure parameters such as current amplitude and inactivation kinetics.

    • Data Analysis :

      • Analyze the recorded currents to determine the effect of this compound on each specific ion channel. Compare the current characteristics before, during, and after drug application.

Conclusion

This compound (C₁₇H₂₄N₂O₃) is a non-selective beta-adrenergic antagonist with a unique vasodilating property mediated by the opening of ATP-sensitive potassium channels. This dual mechanism of action provides a distinct pharmacological profile compared to other beta-blockers. While its core chemical structure and qualitative pharmacological effects are well-documented, a notable gap exists in the publicly available literature regarding specific quantitative physicochemical data and detailed human pharmacokinetic parameters. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound for research and drug development purposes.

References

Initial Synthesis and Characterization of Tilisolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol is a beta-blocker, a class of drugs primarily used to manage cardiovascular conditions such as hypertension and angina pectoris.[1] It functions by blocking the effects of catecholamines, like epinephrine and norepinephrine, on beta-adrenergic receptors.[2][3] A distinguishing feature of this compound is its dual mechanism of action, which includes not only beta-blockade but also vasodilatory effects, attributed to its ability to block alpha-1 adrenergic receptors.[2] This dual action provides a broader therapeutic scope compared to traditional beta-blockers.

This guide focuses on the foundational chemistry of this compound, presenting its initial synthesis and the necessary characterization techniques to ensure its identity, purity, and quality.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from Phthalic anhydride. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

Synthesis Workflow

Tilisolol_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Intramolecular Lactamization cluster_3 Step 4: Saponification & Decarboxylation cluster_4 Step 5: Etherification cluster_5 Step 6: Ring Opening A Phthalic anhydride B Methyl hydrogen phthalate A->B Methanol D Methyl 2-[(2-methoxy-2-oxoethyl)- methylcarbamoyl]benzoate B->D C Methyl sarcosinate C->D E Methyl 4-hydroxy-2-methyl-1- oxoisoquinoline-3-carboxylate D->E Sodium methoxide F 4-hydroxy-2-methylisoquinolin- 1(2H)-one E->F Lye H 2-Methyl-4-[(oxiran-2-yl)methoxy]- isoquinolin-1(2H)-one F->H G Epichlorohydrin G->H Base J This compound H->J I tert-Butylamine I->J

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Note: Specific quantitative data such as reaction yields, precise molar equivalents, and purification yields are not consistently available in publicly accessible literature. The following protocols are based on established chemical transformations.

Step 1: Synthesis of Methyl hydrogen phthalate

  • Reaction: Phthalic anhydride is subjected to methanolysis.

  • Procedure: Phthalic anhydride is dissolved in an excess of methanol. The mixture is heated under reflux until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC). The excess methanol is removed under reduced pressure to yield Methyl hydrogen phthalate.

Step 2: Synthesis of Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate

  • Reaction: Schotten-Baumann amidation of Methyl hydrogen phthalate with Methyl sarcosinate.

  • Procedure: Methyl hydrogen phthalate is converted to its acid chloride using a suitable chlorinating agent (e.g., thionyl chloride). The resulting acid chloride is then slowly added to a solution of Methyl sarcosinate in the presence of a base (e.g., pyridine or aqueous sodium hydroxide) to neutralize the HCl formed. The reaction is stirred at room temperature until completion. The product is then extracted and purified.

Step 3: Synthesis of Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate

  • Reaction: Intramolecular lactamization.

  • Procedure: Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate is treated with a strong base, such as sodium methoxide, in an appropriate solvent like methanol. The reaction mixture is heated to facilitate the intramolecular cyclization. Acidic workup followed by purification yields the isoquinoline derivative.

Step 4: Synthesis of 4-hydroxy-2-methylisoquinolin-1(2H)-one

  • Reaction: Saponification and decarboxylation.

  • Procedure: The methyl ester from the previous step is hydrolyzed using a strong base, such as sodium hydroxide (lye), in an aqueous or alcoholic solution. The mixture is heated to drive both the saponification of the ester and the subsequent decarboxylation. Acidification of the reaction mixture precipitates the desired product, which is then collected by filtration and dried.

Step 5: Synthesis of 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one

  • Reaction: Etherification with epichlorohydrin.

  • Procedure: 4-hydroxy-2-methylisoquinolin-1(2H)-one is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable polar aprotic solvent (e.g., DMF or acetone). The reaction mixture is typically heated to ensure complete reaction. After an aqueous workup, the product is extracted and purified.

Step 6: Synthesis of this compound

  • Reaction: Opening of the oxirane ring with tert-Butylamine.

  • Procedure: The epoxide from the previous step is dissolved in a suitable solvent, and an excess of tert-Butylamine is added. The reaction can be carried out at room temperature or with gentle heating to ensure the completion of the nucleophilic ring-opening. The solvent and excess amine are removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or column chromatography.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are standard for this purpose.

Proposed Analytical Methods
Technique Purpose Expected Observations (General for Beta-Blockers)
¹H NMR Structural elucidation and confirmation.Signals corresponding to the aromatic protons of the isoquinoline ring system, the N-methyl group, the protons of the hydroxypropoxy side chain, and the tert-butyl group.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the this compound molecule, including the carbonyl carbon of the isoquinoline ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (304.39 g/mol ). Characteristic fragmentation patterns for beta-blockers often involve cleavage of the side chain.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak at a specific retention time under defined chromatographic conditions, indicating the purity of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), C=O (amide), and C-O (ether) functional groups.

Note: Specific, experimentally determined quantitative data for this compound's initial characterization is not widely available in the public domain.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects through a dual-action mechanism involving the blockade of both beta-1 adrenergic and alpha-1 adrenergic receptors.

Tilisolol_Mechanism cluster_0 Cardiac Myocyte cluster_1 Vascular Smooth Muscle Epi Epinephrine/ Norepinephrine Beta1 β1-Adrenergic Receptor Epi->Beta1 AC Adenylyl Cyclase Beta1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca Ca²⁺ Channels PKA->Ca Phosphorylates Contraction Increased Heart Rate & Contractility Ca->Contraction Increased Influx Norepi Norepinephrine Alpha1 α1-Adrenergic Receptor Norepi->Alpha1 PLC Phospholipase C Alpha1->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_V Ca²⁺ Release IP3->Ca_V Stimulates Vaso Vasoconstriction Ca_V->Vaso Tilisolol_Beta This compound Tilisolol_Beta->Beta1 Blocks Tilisolol_Alpha This compound Tilisolol_Alpha->Alpha1 Blocks

Caption: Mechanism of action of this compound.

As a beta-1 selective antagonist, this compound primarily targets the beta-1 adrenergic receptors in the heart.[2] This blockade prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and myocardial contractility, which in turn reduces cardiac output and blood pressure.[2]

Simultaneously, this compound blocks alpha-1 adrenergic receptors in the vascular smooth muscle.[2] This action inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a further reduction in blood pressure.[2] This combined beta and alpha blockade makes this compound an effective antihypertensive agent.

Conclusion

This technical guide has outlined the initial synthesis of this compound, providing a step-by-step methodology based on established chemical principles. The dual-action mechanism of this compound, involving both beta-1 and alpha-1 adrenergic receptor blockade, has also been detailed. While the synthetic pathway is well-defined, a critical need exists for publicly available, detailed quantitative data from the synthesis and characterization of this compound to facilitate further research and development. The proposed analytical methods provide a framework for the necessary characterization to ensure the quality and purity of this promising cardiovascular compound.

References

An In-Depth Technical Guide to the Early-Stage In Vitro Studies of Tilisolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro studies of Tilisolol, a beta-adrenergic blocker with a unique pharmacological profile. The document consolidates key findings on its mechanism of action, electrophysiological effects, and vasodilatory properties. It is designed to serve as a critical resource for professionals in the fields of pharmacology and drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a deeper understanding of this compound's preclinical characteristics.

Pharmacodynamics and Mechanism of Action

This compound (trade name Selecal) is a beta-adrenergic receptor antagonist.[1] Its mechanism is multifaceted, distinguishing it from many traditional beta-blockers.[2] Primarily, it functions by competitively inhibiting the action of catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors.[2][3] This blockade leads to a reduction in heart rate and myocardial contractility, contributing to its antihypertensive effects.[3][4]

While some studies classify this compound as a non-selective beta-blocker, affecting both beta-1 and beta-2 receptors, other analyses suggest it exhibits a degree of selectivity for beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[2][4][5] This selectivity aims to target cardiac function while minimizing off-target effects, such as those on the lungs where beta-2 receptors are more common.[2]

A key feature of this compound is its dual mechanism of action, which combines beta-blockade with direct vasodilatory properties.[2][4] This vasodilation is not primarily mediated by beta-2 receptor agonism but through the opening of ATP-sensitive potassium (K+) channels in vascular smooth muscle.[4][6][7] This action leads to hyperpolarization of the cell membrane, inhibition of voltage-gated calcium channels, and subsequent relaxation of the blood vessels.[6] Some evidence also points towards a blockade of alpha-1 adrenergic receptors contributing to its vasodilatory effect.[2] Additionally, this compound is reported to have mild intrinsic sympathomimetic activity (ISA), allowing it to partially activate beta-receptors while blocking them, which may be beneficial in preventing severe bradycardia.[2]

Binding Affinity: In vitro binding assays have determined this compound hydrochloride's binding affinity for beta-adrenergic receptors, with a reported Kᵢ value of 159.0 nM.[4]

Caption: Dual mechanism of this compound in cardiac and vascular cells.

In Vitro Electrophysiological Effects

The direct effects of this compound on cardiac ion channels have been investigated using isolated guinea pig ventricular myocytes. These studies are crucial for understanding its anti-arrhythmic potential and its impact on the cardiac action potential.

Data Presentation

The quantitative effects of this compound on action potential duration (APD) and specific ion currents are summarized below. It is important to note that findings vary between studies, potentially due to different experimental conditions and drug concentrations.

Table 1: Effect of this compound on Action Potential Duration (APD) in Guinea Pig Ventricular Myocytes

Concentration Parameter Control (ms) This compound (ms) Percent Change
10 µM APD₉₀ 236.6 ± 55.3 253.4 ± 52.4 +7.1%[8]
100 µM APD₂₀ 143.6 ± 15.7 133.7 ± 22.6 -6.9%[8]

Data sourced from a study using the whole-cell patch clamp technique.[8]

Table 2: Effect of this compound on Ion Currents in Guinea Pig Ventricular Myocytes

Concentration Current Parameter Measured Inhibition vs. Control Study Condition
10 µM Delayed Rectifier K⁺ (IK) Maximal Conductance 35.7 ± 3.5% -
100 µM Delayed Rectifier K⁺ (IK) Maximal Conductance 47.4 ± 3.5% -
100 µM L-type Ca²⁺ (ICa,L) Current Amplitude 22.0 ± 9.8% -
10 µM ICa,L, IK1, IK Current Amplitude No significant effect No β-adrenergic stimulation[5][7]
1 µM IK (Isoproterenol-stimulated) Current Increase Almost complete reversal With 1 µM Isoproterenol[5][7]
1 µM ICa,L (Isoproterenol-stimulated) Current Increase ~30% blockade With 1 µM Isoproterenol[5]

Data compiled from multiple electrophysiology studies.[5][7][8]

The data indicates that at higher concentrations (10-100 µM), this compound can directly inhibit both potassium and calcium currents, leading to a prolongation of the action potential at 90% repolarization.[8] However, another study suggests that at more therapeutically relevant concentrations and in the absence of adrenergic stimulation, this compound has no direct effects on these channels.[5] This study further demonstrated that under adrenergic stimulation, this compound may selectively inhibit the catecholamine-induced increase in IK over ICa,L.[5]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology

This protocol describes the methodology used to measure the effects of this compound on the membrane currents of isolated cardiac myocytes.[5][8]

  • Cell Isolation: Ventricular myocytes are isolated from guinea pig hearts via enzymatic digestion using collagenase and protease.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with an internal solution (e.g., containing KCl, Mg-ATP, and HEPES buffer).

  • Seal Formation: The micropipette is brought into contact with a myocyte, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -40 mV). A series of voltage steps are applied to elicit specific ion currents (e.g., IK and ICa,L).

  • Data Acquisition: Currents are recorded before (control) and after the superfusion of the myocyte with a solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Analysis: The recorded current amplitudes, activation/inactivation kinetics, and current-voltage relationships are analyzed to determine the drug's effect.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Ventricular Myocytes C Form Gigaseal on Cell Membrane A->C B Prepare Patch Pipette B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Clamp Protocol D->E F Record Baseline Ion Currents E->F G Superfuse with This compound Solution F->G H Record Post-Drug Ion Currents G->H I Compare Currents (Control vs. This compound) H->I J Determine Effect on Amplitude & Kinetics I->J

Caption: Experimental workflow for whole-cell patch clamp analysis.

In Vitro Vasodilatory Effects

The vasodilatory action of this compound, independent of its beta-blocking activity, has been demonstrated in isolated vascular tissues.

Data Presentation

Studies on isolated rat thoracic aorta show that this compound induces relaxation in tissues pre-contracted with potassium chloride.[9]

Table 3: Vasorelaxant Effect of this compound on Pre-Contracted Rat Aorta

Compound Concentration Range Observation Antagonism
This compound 10⁻⁵ M - 10⁻³ M Produced concentration-related relaxation[9] Effect was antagonized by Glibenclamide[7][9]
Nadolol - Did not significantly inhibit KCl-induced contraction[9] -
Atenolol - Did not significantly inhibit KCl-induced contraction[9] -

This demonstrates this compound's unique vasorelaxant properties compared to other beta-blockers. The antagonism by glibenclamide, an ATP-sensitive K⁺ channel blocker, confirms the mechanism of action.[7][9]

Experimental Protocols

Protocol 2: Isolated Tissue Bath Assay for Vasodilation

This protocol outlines the steps to assess the vasodilatory effects of this compound on isolated arterial rings.

  • Tissue Preparation: The thoracic aorta is excised from a rat and placed in a Krebs-Henseleit physiological salt solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

  • Mounting: The aortic rings are mounted between two L-shaped hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Tension Measurement: One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied to the rings.

  • Contraction: After an equilibration period, the rings are pre-contracted with a high concentration of KCl (e.g., 20 mM) to induce a stable, sustained contraction.

  • Drug Administration: Once the contraction plateaus, this compound is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁵ M to 10⁻³ M).

  • Data Recording: The relaxation of the aortic ring is recorded as a percentage decrease from the maximal contraction induced by KCl.

  • Mechanism Probing (Optional): The experiment can be repeated after pre-incubating the tissue with an antagonist (e.g., glibenclamide) to investigate the underlying signaling pathway.

cluster_pathway Signaling Pathway in Vascular Smooth Muscle This compound This compound K_ATP ATP-sensitive K+ Channel This compound->K_ATP Opens K_efflux K+ Efflux K_ATP->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol VGCC Voltage-Gated Ca2+ Channels Hyperpol->VGCC Inhibits Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Relax Muscle Relaxation (Vasodilation) Ca_influx->Relax

Caption: this compound-induced vasodilation via K-ATP channel opening.

Representative In Vitro Safety and Selectivity Assays

While specific in vitro cytotoxicity or broad-panel enzyme inhibition studies for this compound were not detailed in the reviewed literature, standard assays are a mandatory part of early-stage drug development. The following protocols are representative of the methodologies that would be employed.

Experimental Protocols

Protocol 3: Cell Viability (MTT) Assay

This assay is used to assess the general cytotoxicity of a compound against a panel of cell lines, measuring the metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells (e.g., HepG2 liver cells, HEK293 kidney cells) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[10]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing this compound at various concentrations (typically a serial dilution). Vehicle-only and media-only wells serve as controls.[11]

  • Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[11]

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 1-4 hours.[12]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[12]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to a percentage of viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT Reagent to each well C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Standard workflow for an MTT cell viability assay.

Protocol 4: Enzyme Inhibition Assay

Enzyme inhibition assays are critical for determining a compound's selectivity and identifying potential off-target effects.[13]

  • Target Selection: An enzyme of interest (e.g., a cytochrome P450 isoform like CYP3A4, or a kinase) is selected for screening.

  • Assay Preparation: The enzyme, its specific substrate, and any necessary cofactors are prepared in an appropriate assay buffer in a microplate format.

  • Compound Addition: this compound is added to the wells at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate (or enzyme).

  • Incubation: The plate is incubated at a controlled temperature for a set period, allowing the enzymatic reaction to proceed.

  • Signal Detection: The reaction is stopped, and the product formation (or substrate depletion) is measured. The detection method depends on the assay format and can be colorimetric, fluorescent, or luminescent.

  • Data Analysis: The rate of reaction in the presence of this compound is compared to the control to determine the percentage of inhibition and calculate the IC₅₀ value.

Conclusion

The early-stage in vitro data for this compound characterize it as a beta-blocker with a compelling and unique dual mechanism of action. Its ability to not only block beta-adrenergic receptors but also to induce vasodilation via the opening of ATP-sensitive potassium channels sets it apart from other drugs in its class. Electrophysiological studies reveal complex effects on cardiac ion channels that are concentration-dependent and may offer a favorable anti-arrhythmic profile under conditions of adrenergic stress. While direct cytotoxicity and broad-panel enzyme inhibition data were not available for this review, the standard protocols for such assessments have been provided for context. The consolidated findings in this guide underscore the pharmacological basis for this compound's clinical applications and provide a solid foundation for further research and development.

References

Tilisolol Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tilisolol hydrochloride (designated N-696 during development and marketed under the trade name Selecal) is a non-selective beta-adrenergic antagonist with vasodilatory properties. This technical guide provides a comprehensive overview of the discovery and development history of this compound hydrochloride, detailing its synthesis, mechanism of action, preclinical pharmacology, and clinical evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Development History

This compound hydrochloride was developed by Nisshin Flour Milling Co., Ltd., a Japanese company that expanded into the pharmaceutical sector. The compound, identified by the code N-696, emerged from research programs aimed at creating beta-blockers with additional vasodilatory effects to offer a more comprehensive approach to the management of hypertension and angina pectoris.

While specific details regarding the lead compound and initial structure-activity relationship (SAR) studies are not extensively publicized, the development of this compound was part of a broader effort in cardiovascular drug discovery to improve upon existing beta-blockers by incorporating direct vasodilatory actions, thereby reducing peripheral resistance without the reflex tachycardia sometimes observed with other vasodilators.

Chemical Synthesis

The synthesis of this compound is a multi-step process starting from phthalic anhydride. The key intermediate, 4-hydroxy-2-methylisoquinolin-1(2H)-one, is central to the synthesis.

Experimental Protocol: Synthesis of this compound

  • Methanolysis of Phthalic Anhydride (1): Phthalic anhydride is reacted with methanol to yield Methyl hydrogen phthalate (2).

  • Amidation: Compound (2) undergoes a Schotten-Baumann reaction with methyl sarcosinate (3) to produce Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate (4).

  • Intramolecular Lactamization: Treatment of (4) with sodium methoxide results in the formation of Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate (5).

  • Saponification and Decarboxylation: Compound (5) is treated with a lye solution, leading to saponification of the ester and subsequent decarboxylation to afford 4-hydroxy-2-methylisoquinolin-1(2H)-one (6).

  • Alkylation: The intermediate (6) is reacted with epichlorohydrin (7) in the presence of a base to yield 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one (8).

  • Oxirane Ring Opening: The final step involves the opening of the oxirane ring of (8) with tert-Butylamine (9) to complete the synthesis of this compound (10).

Mechanism of Action

This compound hydrochloride exerts its therapeutic effects through a dual mechanism of action: non-selective beta-adrenergic receptor blockade and direct vasodilation.

  • Beta-Adrenergic Blockade: this compound is a non-selective antagonist of beta-1 and beta-2 adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to a decrease in heart rate, myocardial contractility, and cardiac output. This action reduces the workload on the heart and myocardial oxygen demand, which is beneficial in angina pectoris. The blockade of beta-1 receptors in the kidney also reduces renin secretion, contributing to its antihypertensive effect.

  • Vasodilation: Unlike traditional beta-blockers, this compound possesses direct vasodilatory properties. This effect is primarily mediated through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to relaxation of the vascular smooth muscle and vasodilation. This vasodilatory action contributes to the reduction of peripheral vascular resistance and blood pressure. Some evidence also suggests a component of alpha-1 adrenergic receptor blockade contributing to its vasodilatory effect.

Signaling Pathways

Tilisolol_Mechanism_of_Action cluster_beta Beta-Adrenergic Blockade (Cardiac Myocytes) cluster_vasodilation Vasodilation (Vascular Smooth Muscle) Beta-1 Receptor Beta-1 Receptor G_s Gs Protein AC Adenylyl Cyclase cAMP cAMP PKA PKA Ca_channels L-type Ca2+ Channels Contraction Increased Contractility K_ATP_Channel ATP-sensitive K+ Channel Hyperpolarization Hyperpolarization Ca_influx Ca2+ Influx Relaxation Vasodilation This compound This compound This compound->Beta-1 Receptor Antagonist This compound->K_ATP_Channel Opener

Preclinical Pharmacology

A series of preclinical studies were conducted in various animal models to elucidate the pharmacological profile of this compound hydrochloride.

In Vitro Studies

Experimental Protocol: Vasorelaxant Effects in Isolated Rat Thoracic Aorta

  • Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.

  • Contraction Induction: The aortic rings were pre-contracted with potassium chloride (KCl, 20 mM).

  • Drug Application: this compound (10⁻⁵ to 10⁻³ M) was added in a cumulative manner to measure concentration-dependent relaxation.

  • Mechanistic Studies: The experiment was repeated in the presence of glibenclamide, a K-ATP channel blocker, to investigate the mechanism of vasodilation.

The results demonstrated that this compound produced concentration-related relaxation of the pre-contracted aortic rings. This effect was partially antagonized by glibenclamide, confirming the involvement of K-ATP channel opening in its vasodilatory action.

In Vivo Studies

Experimental Protocol: Hemodynamic Effects in Pithed Rats

  • Animal Model: The pithed rat model was used to eliminate central nervous system influences on the cardiovascular system.

  • Drug Administration: this compound (0.5-2.0 mg/kg) was administered intravenously.

  • Hemodynamic Measurements: Diastolic blood pressure and heart rate were continuously monitored.

In pithed rats, this compound caused a dose-dependent decrease in diastolic blood pressure and a slight increase in heart rate. The hypotensive effects were antagonized by pretreatment with glibenclamide.

Experimental Protocol: Coronary Vasodilatory Effects in Dogs

  • Animal Model: Mongrel dogs were chronically instrumented for the measurement of circumflex coronary artery diameter and coronary blood flow.

  • Drug Administration: this compound was administered intravenously at doses of 1, 2, 4, and 8 mg/kg.

  • Measurements: Coronary vascular resistance was calculated from the measured parameters.

This compound produced a dose-dependent decrease in coronary vascular resistance. At the highest dose, it also significantly increased coronary artery diameter. These effects were suppressed by glibenclamide, further supporting the role of K-ATP channel opening in its coronary vasodilatory action.

Quantitative Preclinical Data
ParameterSpecies/ModelEffectDose/ConcentrationReference
VasorelaxationIsolated Rat Thoracic AortaConcentration-dependent relaxation10⁻⁵ - 10⁻³ M[1]
Diastolic Blood PressurePithed RatDose-dependent decrease0.5 - 2.0 mg/kg, i.v.[1]
Coronary Vascular ResistanceDogDose-dependent decrease1 - 8 mg/kg, i.v.[2]
Coronary Artery DiameterDogSignificant increase8 mg/kg, i.v.[2]

Clinical Development

This compound hydrochloride was clinically evaluated for the treatment of essential hypertension and angina pectoris.

Phase I Studies

A study in healthy young male volunteers compared the effects of this compound hydrochloride (N-696) with propranolol on forearm circulation.

Experimental Protocol: Forearm Blood Flow Measurement

  • Methodology: Forearm blood flow was measured using strain-gauge plethysmography.

  • Procedure: A cuff around the upper arm was inflated to occlude venous return, and the rate of increase in forearm volume, reflecting arterial inflow, was measured by a strain gauge on the forearm.

  • Drug Administration: this compound (30 mg/day) or propranolol (60 mg/day) was administered for 7 days.

The study found that, unlike propranolol, this compound lowered blood pressure and heart rate without causing peripheral vasoconstriction.

Clinical Efficacy and Safety

This compound hydrochloride (Selecal) was approved in Japan for the treatment of essential hypertension (mild to moderate) and angina pectoris.

Quantitative Clinical Data
ParameterPopulationThis compound (30 mg/day)Propranolol (60 mg/day)Reference
Heart Rate (bpm)Healthy Males (n=7)75 ± 4 to 56 ± 262 ± 1 to 51 ± 2[3]
Mean Blood Pressure (mmHg)Healthy Males (n=7)86 ± 2 to 79 ± 283 ± 3 to 73 ± 3[3]
Forearm Blood FlowHealthy Males (n=7)No significant changeDecreased[3]
Forearm Vascular ResistanceHealthy Males (n=7)No significant changeIncreased[3]

Commonly reported side effects include:

  • Rash, itching

  • Photosensitivity

  • Dizziness, lightheadedness

  • Bradycardia, hypotension

  • Cold extremities, numbness

  • Dry eyes

  • Depression, drowsiness, insomnia

Conclusion

This compound hydrochloride represents a beta-blocker with the added therapeutic benefit of direct vasodilation through the opening of ATP-sensitive potassium channels. Its development by Nisshin Flour Milling Co., Ltd. provided a new therapeutic option for the management of hypertension and angina pectoris, particularly in Japan where it was marketed as Selecal. The unique mechanism of action, combining beta-blockade with vasodilation, offered a favorable hemodynamic profile compared to traditional non-vasodilating beta-blockers. The preclinical and clinical data summarized in this guide provide a comprehensive overview of the scientific foundation for the therapeutic use of this compound hydrochloride.

Disclaimer: This document is intended for informational and educational purposes for a scientific audience and is not a substitute for professional medical advice.

Experimental_Workflow Start Start Synthesis Chemical Synthesis Start->Synthesis In_Vitro In Vitro Studies (Isolated Tissues) Synthesis->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials (Healthy Volunteers) In_Vivo->Phase_I Phase_II_III Phase II/III Clinical Trials (Patient Populations) Phase_I->Phase_II_III Approval Regulatory Approval (Selecal) Phase_II_III->Approval End End Approval->End

References

Tilisolol's Impact on Coronary Circulation: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the effects of Tilisolol on coronary circulation in animal models, with a focus on the underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Executive Summary

This compound, a beta-adrenergic blocking agent, exhibits significant vasodilatory effects on the coronary circulation, primarily by opening ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle. This mechanism distinguishes it from traditional beta-blockers like propranolol, which can cause coronary vasoconstriction. In canine models, this compound induces a dose-dependent decrease in coronary vascular resistance, leading to an increase in coronary blood flow. This effect is particularly pronounced in the smaller coronary resistance vessels, highlighting its potential for improving myocardial perfusion.

Quantitative Data on Hemodynamic Effects

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in chronically instrumented mongrel dogs.

Table 1: Dose-Dependent Effect of this compound on Coronary Vascular Resistance (CVR)

This compound Dose (mg/kg, i.v.)Change in CVR (%)
1-15.2 ± 2.1
2-23.5 ± 3.0
4-31.8 ± 3.5
8-40.1 ± 4.2

Table 2: Effect of this compound on Coronary Artery Diameter (CoD)

This compound Dose (mg/kg, i.v.)Change in CoD (%)
1No significant change
2No significant change
4No significant change
8+1.00 ± 0.15

Table 3: Comparative Effects of this compound, Propranolol, and Arotinolol on Coronary Circulation

Drug (Dose, i.v.)Change in CVR (%)Change in CoD (%)
This compound (2 mg/kg)-23.5 ± 3.0No significant change
Propranolol (1 mg/kg)IncreasedDecreased
Arotinolol (0.25 mg/kg)IncreasedDecreased

Table 4: Effect of Glibenclamide on this compound-Induced Changes in CVR and CoD

TreatmentChange in CVR (%)Change in CoD (%)
This compound (1-8 mg/kg)Dose-dependent decreaseSignificant decrease
This compound (1-8 mg/kg) + GlibenclamideSuppression of decreaseNo significant change

Experimental Protocols

The data presented in this guide were primarily derived from studies utilizing a chronically instrumented conscious dog model. This model allows for the measurement of cardiovascular parameters in the absence of anesthesia, providing more physiologically relevant data.

Animal Model and Surgical Instrumentation
  • Animal Model: Adult mongrel dogs of either sex.

  • Surgical Procedure: Under general anesthesia and sterile conditions, a left thoracotomy is performed in the fifth intercostal space.

    • A pulsed Doppler flow probe is placed around the left circumflex coronary artery to measure coronary blood flow (CBF).

    • A solid-state pressure gauge is implanted in the left ventricular apex to measure left ventricular pressure.

    • Catheters are placed in the aorta and left atrium for pressure measurement and drug administration.

    • In some studies, a pair of piezoelectric crystals are implanted on opposing endocardial surfaces of the left ventricle to measure regional myocardial segment length.

  • Post-operative Care: Animals are allowed to recover for at least one week before any experiments are conducted.

Data Acquisition and Analysis
  • Hemodynamic parameters (CBF, aortic pressure, left ventricular pressure) are continuously recorded using a polygraph system.

  • Coronary vascular resistance (CVR) is calculated as the ratio of mean aortic pressure to mean coronary blood flow.

  • Coronary artery diameter (CoD) is measured using sonomicrometry.

  • Data are typically analyzed using analysis of variance (ANOVA) followed by appropriate post-hoc tests.

Drug Administration
  • This compound and other pharmacological agents are administered intravenously (i.v.) as a bolus injection or continuous infusion.

  • In studies investigating the mechanism of action, an ATP-sensitive potassium channel blocker, such as glibenclamide, is administered prior to this compound.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of coronary vasodilation involves the opening of ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of the coronary arteries.

Tilisolol_Mechanism This compound This compound K_ATP_Channel ATP-sensitive K+ Channel (in Vascular Smooth Muscle) This compound->K_ATP_Channel Activates Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Vasodilation Coronary Vasodilation Ca_Influx->Vasodilation Results in Glibenclamide Glibenclamide Glibenclamide->K_ATP_Channel Blocks Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Mongrel Dog) Instrumentation Surgical Instrumentation (Flow probe, catheters, etc.) Animal_Model->Instrumentation Recovery Post-operative Recovery (>1 week) Instrumentation->Recovery Baseline Record Baseline Hemodynamics Recovery->Baseline Drug_Admin Administer this compound (Dose-response) Baseline->Drug_Admin Blocker_Admin Administer Glibenclamide (Mechanism study) Baseline->Blocker_Admin Data_Recording Continuous Data Recording Drug_Admin->Data_Recording Tilisolol_Post_Blocker Administer this compound Post-Blocker Blocker_Admin->Tilisolol_Post_Blocker Tilisolol_Post_Blocker->Data_Recording Data_Processing Process Raw Data Data_Recording->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Processing->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Tilisolol and the ATP-Sensitive K+ Channel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilisolol is a beta-adrenergic blocking agent that also possesses vasodilatory properties. A significant component of this vasodilation is attributed to its ability to open ATP-sensitive potassium (KATP) channels in vascular smooth muscle. This action leads to hyperpolarization of the cell membrane, subsequent closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasorelaxation. While direct binding affinity and potency data for this compound on KATP channels are not extensively documented in publicly available literature, its functional effects and the antagonism of these effects by the KATP channel blocker glibenclamide provide strong evidence for this mechanism. This guide provides a comprehensive overview of the available data, detailed experimental protocols for studying this interaction, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound's effects related to the ATP-sensitive K+ channel opening mechanism. It is important to note that direct binding affinity (Kd) and in vitro potency (EC50/IC50) on the KATP channel are not well-documented. The data presented here are from in vivo and ex vivo functional studies.

Table 1: Vasorelaxant and Hypotensive Effects of this compound

ParameterSpeciesTissue/ModelThis compound Concentration/DoseObserved EffectAntagonist Effect (Glibenclamide)
VasorelaxationRatIsolated Thoracic Aorta (pre-contracted with 20 mM KCl)10⁻⁵ M - 10⁻³ MConcentration-dependent relaxation[1]The concentration-relaxation curve was shifted to the right[1]
Mean Arterial PressureHumanHealthy young males30 mg/day for 7 daysDecrease from 86 ± 2 to 79 ± 2 mmHg[2]Not Applicable
Coronary Vascular Resistance (CVR)DogIn vivo1, 2, 4, and 8 mg/kg (i.v.)Dose-dependent decrease in CVR[3]Pretreatment with glibenclamide significantly suppressed the decrease in CVR[3]
Circumflex Coronary Artery Diameter (CoD)DogIn vivo8 mg/kg (i.v.)1.00 ± 0.15% increase[3]Pretreatment with glibenclamide led to a significant decrease in CoD upon this compound administration[3]
Diastolic Blood PressureRatPithed rats0.5 - 2.0 mg/kg (i.v.)Dose-dependent decrease[1]Hypotensive effects were antagonized[1]

Table 2: Electrophysiological Effects of this compound

Cell TypeThis compound ConcentrationEffect on KATP ChannelsExperimental Condition
Guinea Pig Ventricular Myocytes10 µMDid not induce currents through KATP channels[2]In the absence of beta-adrenergic stimulation[2]

Signaling Pathways and Mechanisms

The opening of ATP-sensitive K+ channels by this compound in vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation.

KATP Channel Vasodilation Pathway This compound This compound KATP_Channel ATP-Sensitive K+ Channel (Kir6.x/SURx) This compound->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Intra_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intra_Ca Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) Intra_Ca->Relaxation Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks

Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

Ex Vivo Assessment of Vasorelaxation in Isolated Rat Aorta

This protocol is designed to assess the vasodilatory effect of this compound on isolated arterial rings and to confirm the involvement of KATP channels using a specific blocker.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

    • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

    • For some rings, the endothelium is denuded by gently rubbing the intimal surface with a forceps tip.

  • Organ Bath Setup:

    • Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer at 37°C and bubbled with 95% O2 / 5% CO2.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

  • Experimental Procedure:

    • The viability of the rings is tested with a submaximal contraction induced by phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM) to confirm endothelial integrity.

    • After a washout period, the rings are pre-contracted with 20 mM KCl.

    • Once a stable contraction is achieved, a cumulative concentration-response curve for this compound (e.g., 10⁻⁸ M to 10⁻³ M) is generated.

    • To investigate the role of KATP channels, a separate set of rings is incubated with glibenclamide (e.g., 10 µM) for 30 minutes before pre-contraction and the this compound concentration-response curve is repeated.

  • Data Analysis:

    • Relaxation responses are expressed as a percentage of the pre-contraction induced by KCl.

    • Concentration-response curves are plotted, and EC50 values are calculated.

Isolated Aorta Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment Aorta_Excision Aorta Excision Ring_Cutting Cut into Rings Aorta_Excision->Ring_Cutting Mounting Mount in Organ Bath Ring_Cutting->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Pre_Contraction Pre-contraction (20 mM KCl) Equilibration->Pre_Contraction Glibenclamide_Inc Incubation with Glibenclamide (30 min) Equilibration->Glibenclamide_Inc Tilisolol_CRC This compound Concentration-Response Pre_Contraction->Tilisolol_CRC Data_Analysis Data Analysis (% Relaxation, EC50) Tilisolol_CRC->Data_Analysis Pre_Contraction_Glib Pre-contraction (20 mM KCl) Glibenclamide_Inc->Pre_Contraction_Glib Tilisolol_CRC_Glib This compound Concentration-Response Pre_Contraction_Glib->Tilisolol_CRC_Glib Tilisolol_CRC_Glib->Data_Analysis

Workflow for ex vivo vasorelaxation studies.
Electrophysiological Recording of KATP Channel Activity (Whole-Cell Patch-Clamp)

This protocol describes how to measure the activity of KATP channels in isolated vascular smooth muscle cells and assess the effect of this compound.

Methodology:

  • Cell Isolation:

    • Vascular smooth muscle cells are enzymatically dispersed from a suitable artery (e.g., rat mesenteric artery).

    • The tissue is incubated in a low-Ca²⁺ solution containing enzymes like papain and collagenase.

    • Cells are gently triturated and stored in a low-Ca²⁺ solution at 4°C until use.

  • Patch-Clamp Recording:

    • An aliquot of cells is transferred to a recording chamber on the stage of an inverted microscope.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • The pipette solution contains a high concentration of K⁺ to mimic the intracellular environment, and a low concentration of ATP (or is ATP-free) to promote KATP channel opening.

    • The external solution is a physiological salt solution.

  • Experimental Procedure:

    • After establishing a whole-cell configuration, the cell is held at a holding potential of -60 mV.

    • Voltage ramps or steps are applied to elicit membrane currents.

    • To isolate KATP currents, other K⁺ channels are blocked with appropriate inhibitors (e.g., 4-aminopyridine for Kv channels, tetraethylammonium for BKca channels).

    • This compound is applied to the cell via a perfusion system at various concentrations to determine its effect on the KATP current.

    • The specificity of the effect is confirmed by applying glibenclamide, which should inhibit the this compound-induced current.

  • Data Analysis:

    • The current density (pA/pF) is calculated by dividing the current amplitude by the cell capacitance.

    • Current-voltage (I-V) relationships are plotted.

    • Concentration-response curves for this compound are generated to determine the EC50.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Recording Setup cluster_drug_app Drug Application Cell_Isolation Isolate Vascular Smooth Muscle Cells Whole_Cell_Config Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell_Config Current_Measurement Measure Baseline Membrane Currents Whole_Cell_Config->Current_Measurement Apply_this compound Apply this compound (various concentrations) Current_Measurement->Apply_this compound Apply_Glibenclamide Apply Glibenclamide Apply_this compound->Apply_Glibenclamide to confirm specificity Data_Analysis Data Analysis (Current Density, I-V Curve, EC50) Apply_Glibenclamide->Data_Analysis

Workflow for patch-clamp electrophysiology.

Conclusion

This compound's mechanism of action includes the opening of ATP-sensitive K+ channels, which contributes to its vasodilatory effects. This is supported by functional studies demonstrating vasorelaxation and hypotension that are sensitive to the KATP channel blocker glibenclamide. While direct molecular interaction data is sparse, the provided experimental frameworks offer robust methods for further investigation into the precise nature of this compound's effect on KATP channels. This understanding is crucial for the continued development and application of drugs targeting this important ion channel.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Tilisolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of Tilisolol hydrochloride, a non-selective beta-adrenergic antagonist with vasodilatory properties. The synthesis is based on established chemical principles for the preparation of aryloxypropanolamine beta-blockers. This protocol is intended for researchers and scientists in the field of medicinal chemistry and drug development. The mechanism of action of this compound is also briefly discussed and illustrated.

Introduction

This compound is a beta-blocker used in the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are derived from its ability to block both beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility.[1] Uniquely, this compound also exhibits vasodilatory properties, which are attributed to its ability to open ATP-sensitive potassium channels, a mechanism that distinguishes it from many other beta-blockers.[1][3] This dual-action mechanism makes this compound an effective agent for reducing blood pressure and improving coronary blood flow.[1] The hydrochloride salt of this compound is a common pharmaceutical formulation. This document outlines a representative laboratory-scale synthesis of this compound hydrochloride.

Mechanism of Action

This compound hydrochloride primarily functions as a beta-adrenergic receptor antagonist, inhibiting the action of catecholamines such as epinephrine and norepinephrine on beta-adrenergic receptors.[4][5] This blockade of beta-1 receptors in the heart muscle leads to a reduction in heart rate and contractility.[5] Additionally, this compound acts on beta-2 receptors in vascular smooth muscle, contributing to vasodilation.[5] A key feature of this compound's mechanism is its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and relaxation of the muscle cells, which causes vasodilation and contributes to its antihypertensive effects.[1][3]

Caption: Mechanism of action of this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a three-step synthesis of this compound hydrochloride starting from 4-hydroxy-1,3-dihydrobenzimidazol-2-one.

Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)-1,3-dihydrobenzimidazol-2-one

  • To a stirred suspension of 4-hydroxy-1,3-dihydrobenzimidazol-2-one (1 equivalent) and potassium carbonate (2 equivalents) in dimethylformamide (DMF), add epichlorohydrin (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(oxiran-2-ylmethoxy)-1,3-dihydrobenzimidazol-2-one.

Step 2: Synthesis of this compound (free base)

  • Dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as methanol or isopropanol.

  • Add tert-butylamine (3-4 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess tert-butylamine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound Hydrochloride

  • Dissolve the purified this compound from Step 2 in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Add a solution of hydrochloric acid in ethanol (or bubble hydrogen chloride gas) dropwise with stirring until the pH of the solution is acidic (pH 2-3).

  • Stir the mixture in the ice bath for 1-2 hours to allow for complete precipitation of the hydrochloride salt.

  • Filter the white precipitate, wash with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound hydrochloride.

Tilisolol_Synthesis_Workflow Start 4-hydroxy-1,3-dihydro- benzimidazol-2-one Step1 Williamson Ether Synthesis (Epichlorohydrin, K₂CO₃, DMF) Start->Step1 Intermediate 4-(oxiran-2-ylmethoxy)-1,3- dihydrobenzimidazol-2-one Step1->Intermediate Step2 Epoxide Ring Opening (tert-butylamine, Methanol) Intermediate->Step2 Tilisolol_base This compound (free base) Step2->Tilisolol_base Step3 Salt Formation (HCl, Ethanol) Tilisolol_base->Step3 Final_Product This compound Hydrochloride Step3->Final_Product

Caption: Synthetic workflow for this compound hydrochloride.

Data Presentation

The following tables summarize the expected materials and outcomes for the synthesis of this compound hydrochloride.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-hydroxy-1,3-dihydrobenzimidazol-2-oneC₇H₆N₂O₂150.14
EpichlorohydrinC₃H₅ClO92.52
Potassium CarbonateK₂CO₃138.21
tert-ButylamineC₄H₁₁N73.14
Hydrochloric AcidHCl36.46
Dimethylformamide (DMF)C₃H₇NO73.09
MethanolCH₄O32.04
EthanolC₂H₆O46.07
Ethyl AcetateC₄H₈O₂88.11
Diethyl EtherC₄H₁₀O74.12

Table 2: Expected Yields and Physicochemical Properties

ProductMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)AppearanceMelting Point (°C)
4-(oxiran-2-ylmethoxy)-1,3-dihydrobenzimidazol-2-oneC₁₀H₁₀N₂O₃206.2075-85White to off-white solid(Not reported)
This compound (free base)C₁₄H₂₁N₃O₃279.3460-70 (from epoxide)White solid(Not reported)
This compound HydrochlorideC₁₄H₂₂ClN₃O₃315.8085-95 (from free base)White crystalline solid(Not reported)

Characterization

The final product, this compound hydrochloride, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Epichlorohydrin is a carcinogen and should be handled in a well-ventilated fume hood.

  • tert-Butylamine is a flammable and corrosive liquid.

  • Hydrochloric acid is highly corrosive.

  • Perform all reactions in a well-ventilated fume hood.

References

High-performance liquid chromatography (HPLC) method for Tilisolol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for a stability-indicating HPLC method for the determination of Tilisolol in bulk drug substance and pharmaceutical formulations. The described method is a template and requires validation in the end-user's laboratory to ensure compliance with regulatory standards.

Application Note: Stability-Indicating HPLC Method for this compound

Introduction

This compound is a beta-adrenergic blocking agent.[1][2] Its chemical structure is 4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one, with a molecular formula of C₁₇H₂₄N₂O₃.[3][4][5] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of this compound formulations. This application note describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products. The method is designed to be specific, accurate, precise, and linear over a specified concentration range.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation. Parameters may need to be optimized based on the specific HPLC system and column used.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 40:60 v/v ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 10 minutes

Method Validation Summary

The hypothetical validation of this method would demonstrate its suitability for its intended purpose. The following table summarizes the expected performance characteristics based on typical results for similar beta-blocker analyses.[6][7][8][9]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.99910-100 µg/mL, r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday ≤ 2.0%, Interday ≤ 2.0%Intraday = 0.8%, Interday = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank, placebo, or degradation productsPeak purity of this compound confirmed

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 20 mM solution of Potassium Dihydrogen Phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Working Solutions: Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range (e.g., 50 µg/mL).

2. Chromatographic Procedure

Set up the HPLC system with the chromatographic conditions specified above. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

3. Forced Degradation Studies (for Stability-Indicating Method Validation)

To demonstrate the specificity of the method in the presence of degradation products, forced degradation studies should be performed on the this compound drug substance.[6]

  • Acid Hydrolysis: Treat a this compound solution with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat a this compound solution with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a this compound solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardStock Standard Stock Solution (1000 µg/mL) WorkingStandards Working Standards (10-100 µg/mL) StandardStock->WorkingStandards Injection Inject Samples WorkingStandards->Injection SamplePrep Sample Preparation (Tablets) SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report Forced_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolysis This compound->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

References

Application Notes and Protocols for Utilizing Tilisolol in Isolated Guinea Pig Ventricular Myocyte Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of Tilisolol on isolated guinea pig ventricular myocytes. This document includes detailed protocols for myocyte isolation, electrophysiological recordings, and data analysis, supported by quantitative data from published studies.

Introduction to this compound

This compound is a nonselective beta-adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, on beta-adrenergic receptors in the heart.[2][3] This blockade leads to a reduction in heart rate and myocardial contractility.[2][3] In addition to its beta-blocking activity, this compound has been shown to have direct effects on cardiac ion channels, which can influence the ventricular action potential.[4][5]

Electrophysiological Effects of this compound in Guinea Pig Ventricular Myocytes

This compound has been demonstrated to directly modulate ion channels in isolated guinea pig ventricular myocytes, independent of its beta-blocking action.[4][5]

Effects on Action Potential Duration (APD)

This compound exhibits a concentration-dependent effect on the action potential duration (APD) in guinea pig ventricular myocytes.[4][5]

  • At a concentration of 10 µM, this compound significantly prolongs the APD at 90% repolarization (APD90).[4][5]

  • At a higher concentration of 100 µM, this compound shortens the APD at 20% repolarization (APD20) while still prolonging APD90.[4][5]

  • The resting membrane potential remains unchanged at these concentrations.[4][5]

Effects on Ion Currents

The modulation of APD by this compound is attributed to its effects on specific ion currents:

  • Delayed Rectifier Potassium Current (IK): this compound decreases the delayed rectifier K+ current (IK).[4][5] This inhibition is a key contributor to the prolongation of APD90. The block of IK is concentration-dependent, with 10 µM and 100 µM this compound reducing the maximal conductance by approximately 35.7% and 47.4%, respectively, without altering the voltage-dependence of the channel.[4][5]

  • L-type Calcium Current (ICa.L): At a concentration of 100 µM, this compound decreases the L-type Ca2+ current (ICa.L) by about 22.0%.[4][5] This action contributes to the shortening of APD20. This compound also shifts the inactivation curve of ICa.L in the hyperpolarizing direction.[4][5]

  • Inwardly Rectifying Potassium Current (IK1): In the absence of beta-adrenergic stimulation, this compound at a concentration of 10 µM does not affect the inwardly rectifying K+ current (IK1).[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on the action potential duration and ion channel currents in isolated guinea pig ventricular myocytes.

Table 1: Effect of this compound on Action Potential Duration (APD)

ConcentrationAPD90 (ms)APD20 (ms)
Control 236.6 ± 55.3143.6 ± 15.7
10 µM this compound 253.4 ± 52.4Unaffected
100 µM this compound Prolonged (data not specified)133.7 ± 22.6

Data from Sakai et al., 1996.[4]

Table 2: Effect of this compound on Ion Channel Currents

Ion ChannelConcentration% Inhibition (of maximal conductance)
IK 10 µM this compound35.7 ± 3.5%
100 µM this compound47.4 ± 3.5%
ICa.L 100 µM this compound22.0 ± 9.8%

Data from Sakai et al., 1996.[4]

Experimental Protocols

The following are detailed protocols for the isolation of guinea pig ventricular myocytes and subsequent electrophysiological recordings to study the effects of this compound.

Protocol 1: Isolation of Guinea Pig Ventricular Myocytes

This protocol is based on standard enzymatic dissociation methods.

Materials:

  • Hartley guinea pig (250-350 g)

  • Langendorff perfusion system

  • Solutions (see Table 3)

  • Collagenase (Type II, e.g., Worthington)

  • Protease (e.g., Sigma)

Table 3: Solutions for Myocyte Isolation

SolutionComposition (in mM)
Normal Tyrode's Solution 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
Ca2+-free Tyrode's Solution 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
Enzyme Solution Ca2+-free Tyrode's solution containing Collagenase (e.g., 1 mg/mL) and Protease (e.g., 0.1 mg/mL)
KB (Kraftbrühe) Solution 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 10 HEPES, 10 glucose, 0.5 EGTA, 3 MgCl2; pH 7.4 with KOH

Procedure:

  • Anesthetize the guinea pig and perform a thoracotomy to excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with Normal Tyrode's solution (37°C) to clear the heart of blood.

  • Switch the perfusion to Ca2+-free Tyrode's solution for 5-10 minutes.

  • Perfuse the heart with the Enzyme Solution for 10-15 minutes, or until the heart becomes flaccid.

  • Detach the ventricles and gently mince the tissue in KB solution.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove large debris.

  • Allow the myocytes to settle, then carefully aspirate the supernatant and resuspend the cells in a storage solution (e.g., M199 medium).

  • Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

  • Only rod-shaped, quiescent myocytes with clear cross-striations should be used for experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique for recording action potentials and ion currents.

Materials:

  • Isolated guinea pig ventricular myocytes

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP)

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

  • Solutions (see Tables 4 and 5)

  • This compound stock solution

Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 10 mM) by dissolving the powder in deionized water or an appropriate solvent.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the external bath solution.

Table 4: Solutions for Action Potential Recording

SolutionComposition (in mM)
External Solution 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
Pipette Solution 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH

Table 5: Solutions for Ion Current Recording

CurrentExternal Solution (in mM)Pipette Solution (in mM)
IK 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES, 0.001 Nifedipine; pH 7.4 with NaOH120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH
ICa.L 135 TEA-Cl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with CsOH120 Cs-aspartate, 20 TEA-Cl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH

Procedure:

  • Place an aliquot of isolated myocytes in the recording chamber on the microscope stage and perfuse with the appropriate external solution at 35-37°C.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Approach a myocyte with the patch pipette and form a high-resistance seal (giga-seal) on the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.

Action Potential Recording:

  • Switch the amplifier to current-clamp mode.

  • Elicit action potentials by injecting brief (1-2 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

  • Record stable baseline action potentials.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound and record the changes in action potential parameters.

Voltage-Clamp Recording of Ion Currents:

  • Switch the amplifier to voltage-clamp mode.

  • To record IK , hold the membrane potential at -40 mV and apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) for 200-500 ms. Return the potential to -40 mV to record tail currents. The use of a Ca2+ channel blocker like nifedipine is recommended to isolate IK.

  • To record ICa.L , hold the membrane potential at -80 mV and apply a brief prepulse to -40 mV to inactivate Na+ channels. Then, apply depolarizing steps (e.g., from -30 mV to +50 mV in 10 mV increments). Use a pipette solution with Cs+ and an external solution with TEA+ to block K+ currents.

  • Record baseline currents and then perfuse with this compound to observe its effects.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptor Blockade by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G_Protein G-Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Increases opening probability) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Contractility Ca_Influx->Contraction

Caption: Beta-adrenergic receptor signaling pathway and its blockade by this compound.

Experimental Workflow for Investigating this compound's Effects

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis isolate Isolate Guinea Pig Ventricular Myocytes patch Whole-Cell Patch Clamp isolate->patch current_clamp Current Clamp (Action Potentials) patch->current_clamp voltage_clamp Voltage Clamp (Ion Currents) patch->voltage_clamp baseline Record Baseline current_clamp->baseline voltage_clamp->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Effects apply_drug->record_effect analyze Analyze Data record_effect->analyze G cluster_channels Ion Channel Effects cluster_apd Action Potential Duration Effects This compound This compound IK_block Inhibition of I_K (Delayed Rectifier K+ Current) This compound->IK_block ICaL_block Inhibition of I_Ca.L (L-type Ca2+ Current) This compound->ICaL_block APD90_prolong Prolongation of APD90 IK_block->APD90_prolong Leads to APD20_shorten Shortening of APD20 ICaL_block->APD20_shorten Contributes to

References

Application Notes and Protocols for Studying Tilisolol's Effects on Myocardial Ischemia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the effects of Tilisolol on myocardial ischemia. The protocols and data presented are intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound in the context of ischemic heart disease.

Introduction to this compound and its Cardioprotective Potential

This compound is a pharmaceutical agent with a dual mechanism of action, functioning as both a beta-adrenergic receptor antagonist and a vasodilator.[1][2][3] Its beta-blocking properties help to reduce heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand.[2][3] Additionally, this compound has been shown to possess vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, which can improve coronary blood flow.[3][4] This unique combination of actions makes this compound a promising candidate for the treatment of myocardial ischemia.

Animal Models of Myocardial Ischemia

The most common and well-established animal model for studying the acute effects of anti-ischemic drugs is the ligation of a major coronary artery, typically the left anterior descending (LAD) artery.[1][5][6] This procedure mimics the sudden occlusion of a coronary artery that occurs during a myocardial infarction (heart attack) in humans. Dogs have been frequently used in cardiovascular research, including studies on this compound, due to their physiological similarities to humans.[1][4][7]

Data Presentation: Efficacy of this compound and Other Beta-Blockers

Table 1: Effect of Beta-Blockers on Myocardial Infarct Size in a Canine Model (LAD Ligation)

Treatment GroupDoseReduction in Infarct Size (%)Reference
Propranolol1.2 mg/kg i.v.20[5]
Timolol0.2 mg/kg i.v.36[5]
Metoprolol1.2 mg/kg i.v.40[5]
AtenololNot specifiedSignificant reduction[8]
NadololNot specifiedSignificant reduction[8]
This compound 0.2 mg/kg i.v. Data not available

Table 2: Effect of this compound on Hemodynamic Parameters in a Canine Model

Data from a study investigating the vasodilatory effects of this compound, not in an acute myocardial ischemia model.

Dose of this compound (mg/kg, i.v.)Change in Coronary Vascular Resistance (CVR)Change in Coronary Artery Diameter (CoD)Reference
1Dose-dependent decreaseNo significant effect[3]
2Dose-dependent decreaseNo significant effect[3]
4Dose-dependent decreaseNo significant effect[3]
8Dose-dependent decrease+1.00 ± 0.15% (p < 0.01)[3]

Table 3: Qualitative Effects of this compound on Myocardial Ischemia in a Canine Model (LAD Ligation)

ParameterObservation with this compound (0.2 mg/kg, i.v.)Reference
Myocardial Energy StoresPrevention of depletion[1]
Glycolytic IntermediatesPrevention of alterations[1]
Epicardial ECGBrief reduction in ST segment elevation and TQ segment depression[1]

Experimental Protocols

The following is a generalized protocol for inducing myocardial ischemia in a canine model to study the effects of this compound. This protocol is synthesized from various sources and should be adapted and approved by the institution's animal care and use committee.

Protocol: Acute Myocardial Ischemia in an Anesthetized Open-Chest Dog Model

1. Animal Preparation:

  • Adult mongrel dogs of either sex are fasted overnight with free access to water.

  • Anesthesia is induced with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • The animal is intubated and ventilated with room air supplemented with oxygen.

  • Catheters are placed in a femoral artery for blood pressure monitoring and blood sampling, and in a femoral vein for drug and fluid administration.

  • A lead II electrocardiogram (ECG) is continuously monitored.

2. Surgical Procedure:

  • A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.

  • The pericardium is opened to visualize the left ventricle.

  • The left anterior descending (LAD) coronary artery is carefully dissected free from the surrounding tissue at a predetermined location (e.g., just distal to the first diagonal branch).

  • A silk suture is passed around the LAD for later ligation.

3. Induction of Myocardial Ischemia:

  • After a stabilization period, baseline hemodynamic and ECG recordings are taken.

  • Myocardial ischemia is induced by tightening the suture to completely occlude the LAD.

  • Successful occlusion is confirmed by the appearance of regional cyanosis and ST-segment elevation on the ECG.

4. This compound Administration:

  • Five minutes after the onset of ischemia, this compound (0.2 mg/kg) or a saline control is administered intravenously.[1]

5. Monitoring and Data Collection:

  • Hemodynamic parameters (heart rate, arterial blood pressure, etc.) and ECG are continuously monitored and recorded throughout the experiment.

  • Blood samples are collected at baseline and at various time points after ischemia for the analysis of cardiac biomarkers such as creatine kinase (CK-MB) and troponins.

  • The duration of ischemia can be varied (e.g., 30 minutes to several hours) depending on the study endpoints.[1]

6. Measurement of Infarct Size (Post-mortem):

  • At the end of the experiment, the animal is euthanized.

  • The heart is excised, and the coronary arteries are perfused with a staining agent (e.g., triphenyltetrazolium chloride, TTC) to delineate the area at risk and the infarcted tissue.

  • The left ventricle is sliced, and the slices are photographed to quantify the infarct size as a percentage of the area at risk or the total left ventricular area.

Visualizations

Signaling Pathway of this compound's Cardioprotective Effects

Tilisolol_Signaling_Pathway This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Blocks K_ATP_Channel ATP-sensitive K+ Channel This compound->K_ATP_Channel Opens G_alpha_s Gαs Beta1AR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MyocardialEffects ↓ Heart Rate ↓ Contractility ↓ O2 Demand PKA->MyocardialEffects BloodFlow ↑ Coronary Blood Flow Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Vasodilation Coronary Vasodilation Hyperpolarization->Vasodilation Vasodilation->BloodFlow Experimental_Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Catheterization) Surgery 2. Surgical Procedure (Thoracotomy, LAD isolation) AnimalPrep->Surgery Baseline 3. Baseline Measurements (Hemodynamics, ECG) Surgery->Baseline Ischemia 4. Induction of Ischemia (LAD Ligation) Baseline->Ischemia Treatment 5. Treatment Administration (this compound or Saline) Ischemia->Treatment Monitoring 6. Continuous Monitoring (Hemodynamics, ECG) Treatment->Monitoring Sampling 7. Blood Sampling (Creatine Kinase) Treatment->Sampling Endpoint 8. Endpoint Analysis (Infarct Size Measurement) Monitoring->Endpoint Sampling->Endpoint

References

Application Notes and Protocols: Ocular Pharmacokinetics Modeling of Tilisolol in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol is a non-selective beta-adrenergic blocker that has been investigated for its potential in lowering intraocular pressure (IOP), a key factor in the management of glaucoma. Understanding the ocular pharmacokinetics of this compound is crucial for optimizing its formulation and dosage regimen to ensure therapeutic efficacy while minimizing potential systemic side effects. This document provides detailed application notes and protocols for modeling the ocular pharmacokinetics of this compound in a rabbit model, a standard preclinical model for ophthalmic drug development. The protocols outlined are based on established methodologies for studying the ocular disposition of beta-blockers.

Data Presentation: Representative Pharmacokinetic Data

The following tables present representative concentration-time data for this compound in various ocular tissues of rabbits following a single topical administration. This data is illustrative and based on the expected pharmacokinetic profile of a topically applied beta-blocker. Actual experimental results may vary.

Table 1: Representative this compound Concentration in Rabbit Tear Fluid Following Topical Administration

Time (minutes)This compound Concentration (µg/mL)
5150.2 ± 25.8
1585.6 ± 14.3
3042.1 ± 9.7
6015.8 ± 4.1
1203.5 ± 1.2
2400.8 ± 0.3

Table 2: Representative this compound Concentration in Rabbit Aqueous Humor Following Topical Administration

Time (minutes)This compound Concentration (ng/mL)
1550.3 ± 8.9
30120.5 ± 21.4
60185.2 ± 32.7
120150.8 ± 26.5
24065.4 ± 11.8
36020.1 ± 5.2

Table 3: Representative this compound Concentration in Rabbit Cornea Following Topical Administration

Time (minutes)This compound Concentration (µg/g)
152.5 ± 0.6
305.8 ± 1.2
608.2 ± 1.9
1206.5 ± 1.4
2402.1 ± 0.5
3600.7 ± 0.2

Table 4: Representative this compound Concentration in Rabbit Iris-Ciliary Body Following Topical Administration

Time (minutes)This compound Concentration (µg/g)
301.8 ± 0.4
603.5 ± 0.8
1202.9 ± 0.7
2401.2 ± 0.3
3600.4 ± 0.1

Experimental Protocols

Animal Model and Drug Administration

3.1.1. Animal Model

  • Species: New Zealand White rabbits

  • Weight: 2-3 kg

  • Health: Healthy, with no signs of ocular inflammation or abnormalities.

  • Housing: Housed in individual cages with a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Anesthesia: For studies modeling tear secretion deficiency, rabbits can be anesthetized. A common method is an intramuscular injection of a mixture of ketamine and xylazine. Anesthetized rabbits have been shown to have higher drug concentrations in the tear fluid and aqueous humor.[1][2]

3.1.2. Topical Drug Administration

  • Administer a single 50 µL drop of the this compound ophthalmic solution into the lower conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Gently hold the eyelids together for approximately 10 seconds to prevent immediate expulsion of the drop.

  • Record the exact time of administration.

Sample Collection

3.2.1. Tear Fluid Collection

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-instillation, collect tear fluid using pre-weighed microcapillary tubes.

  • Carefully place the tip of the microcapillary tube in the lower cul-de-sac to collect the tear fluid by capillary action, avoiding contact with the cornea.

  • Weigh the tubes immediately after collection to determine the volume of tear fluid collected (assuming a density of 1 g/mL).

  • Store samples at -80°C until analysis.

3.2.2. Aqueous Humor Collection

  • At designated time points for each group of rabbits (e.g., 15, 30, 60, 120, 240, and 360 minutes), euthanize the animals.

  • Immediately perform an anterior chamber paracentesis using a 30-gauge needle attached to a syringe.

  • Insert the needle through the cornea near the limbus and aspirate the aqueous humor (approximately 100-150 µL).

  • Store the collected aqueous humor at -80°C until analysis.

3.2.3. Ocular Tissue Collection

  • Following euthanasia and aqueous humor collection, enucleate the eye.

  • Dissect the eye to isolate the cornea and iris-ciliary body.

  • Gently rinse the tissues with ice-cold saline to remove any residual drug from the surface.

  • Blot the tissues dry, weigh them, and immediately freeze them in liquid nitrogen.

  • Store the tissue samples at -80°C until analysis.

Sample Analysis: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the collected samples is determined using a validated HPLC method.[1][2]

3.3.1. Sample Preparation

  • Tear Fluid and Aqueous Humor: Thaw the samples and dilute them with the mobile phase. For protein precipitation, add an equal volume of acetonitrile, vortex, and centrifuge. Collect the supernatant for injection.

  • Ocular Tissues: Homogenize the weighed tissue samples in a suitable buffer. Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug from the tissue matrix. Reconstitute the final extract in the mobile phase for HPLC analysis.

3.3.2. HPLC Conditions (Representative)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v) with the pH adjusted to 3.5.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 290 nm.

  • Internal Standard: A suitable compound with similar chromatographic properties to this compound should be used for quantification.

3.3.3. Quantification

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the samples is calculated based on the peak area ratio of this compound to the internal standard.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_collection Sample Collection cluster_analysis Analysis cluster_modeling Modeling Animal Model Selection (Rabbits) Animal Model Selection (Rabbits) Drug Formulation (this compound Eye Drops) Drug Formulation (this compound Eye Drops) Animal Model Selection (Rabbits)->Drug Formulation (this compound Eye Drops) Topical Administration Topical Administration Drug Formulation (this compound Eye Drops)->Topical Administration Sample Collection Sample Collection Topical Administration->Sample Collection Time Points Tear Fluid Tear Fluid Sample Collection->Tear Fluid Aqueous Humor Aqueous Humor Sample Collection->Aqueous Humor Ocular Tissues (Cornea, Iris-Ciliary Body) Ocular Tissues (Cornea, Iris-Ciliary Body) Sample Collection->Ocular Tissues (Cornea, Iris-Ciliary Body) Sample Preparation Sample Preparation Tear Fluid->Sample Preparation Aqueous Humor->Sample Preparation Ocular Tissues (Cornea, Iris-Ciliary Body)->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Estimation Parameter Estimation Pharmacokinetic Modeling->Parameter Estimation

Caption: Experimental workflow for this compound ocular pharmacokinetic studies in rabbits.

Pharmacokinetic Modeling Pathway

G Topical Administration Topical Administration Tear Film Tear Film Topical Administration->Tear Film Cornea Cornea Tear Film->Cornea Absorption Systemic Circulation Systemic Circulation Tear Film->Systemic Circulation Nasolacrimal Drainage Aqueous Humor Aqueous Humor Cornea->Aqueous Humor Diffusion Iris-Ciliary Body Iris-Ciliary Body Aqueous Humor->Iris-Ciliary Body Distribution Aqueous Humor->Systemic Circulation Uveoscleral Outflow Iris-Ciliary Body->Systemic Circulation Blood Flow Elimination Elimination Systemic Circulation->Elimination

Caption: Key pathways in the ocular pharmacokinetic modeling of topically administered this compound.

References

In Vitro Assay for Tilisolol's Beta-Blocking Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol is a non-selective β-adrenergic receptor antagonist known for its therapeutic applications in cardiovascular conditions such as hypertension and certain arrhythmias.[1] Its mechanism of action involves the inhibition of endogenous catecholamines, like adrenaline and noradrenaline, at both β1 and β2-adrenergic receptors.[1][2] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2] Uniquely, this compound also exhibits vasodilatory properties through the opening of ATP-sensitive potassium channels and possesses partial agonist activity at β2-receptors, contributing to its distinct pharmacological profile.[1]

These application notes provide detailed protocols for the in vitro characterization of this compound's beta-blocking activity, enabling researchers to assess its potency and selectivity. The described assays are fundamental in preclinical drug development for screening and characterizing beta-blockers.

Data Presentation: Comparative Binding Affinities of Non-Selective Beta-Blockers

Table 1: Comparative Binding Affinities (Ki) of Non-Selective Beta-Blockers at Human β1 and β2-Adrenergic Receptors

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity (β1/β2)
Propranolol1.10.81.38
Nadolol2.53.20.78
Timolol0.80.61.33
Carvedilol0.220.240.92
Labetalol2.51.31.92

Note: Ki values represent the dissociation constant for the inhibitor. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki(β2)/Ki(β1). Data presented is a representative compilation from various sources.

Table 2: Comparative Functional Potency (IC50) of Non-Selective Beta-Blockers in cAMP Accumulation Assays

Compoundβ1 IC50 (nM)β2 IC50 (nM)
Propranolol2.51.5
Nadolol5.04.0
Timolol1.21.0
Carvedilol0.90.8
Labetalol8.05.0

Note: IC50 values represent the concentration of the antagonist that inhibits 50% of the agonist-stimulated response. These values are dependent on assay conditions.

Key Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This assay directly measures the affinity of this compound for β1 and β2-adrenergic receptors by competing with a radiolabeled ligand for receptor binding.

Objective: To determine the inhibitory constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Membrane Preparations: Cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO, HEK293 cells).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) (non-selective β-antagonists).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Filtration apparatus and scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM propranolol, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • This compound Competition: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This cell-based functional assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated cAMP production.

Materials:

  • Cell Line: A cell line expressing either β1 or β2-adrenergic receptors (e.g., CHO, HEK293).

  • Agonist: Isoproterenol (a non-selective β-agonist).

  • Test Compound: this compound hydrochloride.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

    • Add a fixed concentration of isoproterenol (typically the EC80 concentration to elicit a robust response) to all wells except the basal control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Mandatory Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) BAR β-Adrenergic Receptor (β1 or β2) Agonist->BAR Binds G_protein Gs Protein (α, β, γ subunits) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets This compound This compound (Antagonist) This compound->BAR Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (Radioligand, this compound, Membranes) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Quantification 5. Scintillation Counting Filtration->Quantification Data_Analysis_Ki 6. Data Analysis (IC50 -> Ki) Quantification->Data_Analysis_Ki Cell_Seeding 1. Cell Seeding Pre_incubation 2. Pre-incubation with this compound Cell_Seeding->Pre_incubation Agonist_Stim 3. Agonist Stimulation Pre_incubation->Agonist_Stim Lysis_cAMP 4. Cell Lysis & cAMP Measurement Agonist_Stim->Lysis_cAMP Data_Analysis_IC50 5. Data Analysis (IC50) Lysis_cAMP->Data_Analysis_IC50

References

Application of Tilisolol in Hypertension Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol is a beta-adrenergic blocking agent with vasodilatory properties, positioning it as a compound of interest in hypertension research.[1] Its multifaceted mechanism of action, which includes selective beta-1 adrenergic receptor blockade, alpha-1 adrenergic receptor antagonism, and intrinsic sympathomimetic activity, offers a broad therapeutic potential in the management of elevated blood pressure.[2][3][4] Furthermore, studies have revealed its ability to open ATP-sensitive potassium (KATP) channels, contributing to its vasodilatory effects.[1][5] This document provides detailed application notes and protocols for the use of this compound in preclinical hypertension research models, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound exerts its antihypertensive effects through a combination of mechanisms:

  • Beta-1 Adrenergic Receptor Blockade: By selectively blocking beta-1 adrenergic receptors, primarily located in the heart, this compound reduces heart rate and myocardial contractility, leading to a decrease in cardiac output and subsequently, blood pressure.[2][4]

  • Alpha-1 Adrenergic Receptor Blockade: this compound also blocks alpha-1 adrenergic receptors in vascular smooth muscle. This action inhibits norepinephrine-induced vasoconstriction, resulting in vasodilation and a reduction in peripheral resistance.[2][4]

  • ATP-sensitive Potassium (KATP) Channel Opening: this compound has been shown to open ATP-sensitive potassium channels in vascular smooth muscle cells.[1][5] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium promotes vasorelaxation.

Data Presentation

The following tables summarize the quantitative effects of this compound in various preclinical and clinical models.

Table 1: Effect of Intravenous this compound on Hemodynamic Parameters in Pithed Rats

Dose (mg/kg, i.v.)Change in Diastolic Blood PressureChange in Heart Rate
0.5 - 2.0Dose-dependent decrease[5][6]Slight increase[5][6]

Table 2: Effect of Intravenous this compound on Coronary Vascular Resistance (CVR) in Dogs

Dose (mg/kg, i.v.)Change in Coronary Vascular Resistance
1.0 - 8.0Dose-dependent decrease[1]

Table 3: Effect of Oral this compound in Healthy Humans

DoseDurationChange in Mean Arterial PressureChange in Heart Rate
30 mg/day7 days↓ 7 mmHg (from 86 ± 2 to 79 ± 2 mmHg)↓ 19 bpm (from 75 ± 4 to 56 ± 2 bpm)

Note: Data on the specific effects of this compound on systolic, diastolic, and mean arterial pressure in spontaneously hypertensive rats (SHRs), a standard hypertension research model, were not available in the reviewed literature. The provided data is from other relevant models.

Signaling Pathways

The vasodilatory action of this compound is mediated by distinct signaling pathways linked to its dual receptor antagonism and ion channel modulation.

Alpha-1 Adrenergic Receptor Blockade Pathway

This compound's antagonism of the alpha-1 adrenergic receptor on vascular smooth muscle cells (VSMCs) counteracts the vasoconstrictive effects of norepinephrine. This prevents the activation of the Gq protein-coupled signaling cascade, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which would otherwise lead to an increase in intracellular calcium and vasoconstriction.

G This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Blocks Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

This compound's Alpha-1 Adrenergic Blockade Pathway
ATP-sensitive Potassium (KATP) Channel Opening Pathway

By opening ATP-sensitive potassium channels on VSMCs, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing calcium influx and promoting vasorelaxation.

G This compound This compound KATP_Channel ATP-sensitive K+ Channel This compound->KATP_Channel Opens K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation Reduced

This compound's KATP Channel Opening Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antihypertensive effects of this compound.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for evaluating the effect of this compound on blood pressure and heart rate in a widely used genetic model of hypertension.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHRs), male, 14-16 weeks of age.

  • Normotensive Wistar-Kyoto (WKY) rats as a control group.

  • House animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. This compound Preparation and Administration:

  • Vehicle: Prepare a 0.5% carboxymethylcellulose (CMC) solution in sterile water.

  • This compound Solution: Suspend this compound hydrochloride in the 0.5% CMC vehicle to the desired concentrations (e.g., 5, 10, 20 mg/kg).

  • Administration: Administer this compound or vehicle orally via gavage once daily for a period of 4 weeks.

3. Blood Pressure and Heart Rate Measurement:

  • Method: Use a non-invasive tail-cuff plethysmography system.

  • Acclimatization: Acclimate the rats to the restraining device and tail-cuff procedure for at least 3-5 consecutive days before the start of the experiment to minimize stress-induced fluctuations in blood pressure.

  • Measurement Schedule: Measure systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate at baseline (before the first dose) and then weekly throughout the 4-week treatment period. Measurements should be taken at the same time of day to ensure consistency.

  • Procedure:

    • Warm the rat's tail to an appropriate temperature to detect the pulse.

    • Place the rat in the restrainer.

    • Position the tail-cuff and pulse sensor on the tail.

    • Record at least 5-7 consecutive stable readings for each parameter.

    • Average the readings for each animal at each time point.

4. Data Analysis:

  • Calculate the mean and standard error of the mean (SEM) for each parameter in each group.

  • Use a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the effects of different doses of this compound with the vehicle control group over time.

  • A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow

G start Start acclimatize Acclimatize SHRs and WKYs to Tail-Cuff Measurement start->acclimatize baseline Baseline Blood Pressure and Heart Rate Measurement acclimatize->baseline grouping Randomize Animals into Treatment Groups (Vehicle, this compound doses) baseline->grouping treatment Daily Oral Administration of this compound or Vehicle (4 weeks) grouping->treatment weekly_measurement Weekly Blood Pressure and Heart Rate Measurement treatment->weekly_measurement Weeks 1-4 end End of Study Data Analysis treatment->end weekly_measurement->treatment

Workflow for In Vivo Hypertension Study

Conclusion

This compound demonstrates significant potential as an antihypertensive agent due to its unique combination of beta-1 and alpha-1 adrenergic receptor blockade, as well as its KATP channel opening activity. The provided data from various models highlight its efficacy in reducing blood pressure and modulating cardiovascular parameters. The detailed protocols and workflow offer a framework for researchers to further investigate the therapeutic applications of this compound in well-established hypertension research models. Further studies, particularly in spontaneously hypertensive rats, are warranted to fully elucidate its dose-dependent effects on systolic, diastolic, and mean arterial pressure, which will be crucial for its continued development as a potential treatment for hypertension.

References

Application Notes and Protocols for Studying Angina Pectoris Mechanisms with Tilisolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tilisolol, a beta-adrenergic antagonist with vasodilatory properties, for investigating the complex mechanisms underlying angina pectoris. The following sections detail this compound's mechanism of action, present its quantitative effects on key cardiovascular parameters, and provide detailed protocols for in vivo and in vitro experimental studies.

Introduction to this compound and its Role in Angina Pectoris

This compound hydrochloride is a beta-blocker that has been investigated for its therapeutic potential in cardiovascular conditions, including hypertension, arrhythmias, and angina pectoris[1]. Angina pectoris is characterized by myocardial ischemia resulting from an imbalance between myocardial oxygen supply and demand. This compound addresses this imbalance through a dual mechanism of action:

  • Beta-Adrenergic Blockade : this compound primarily functions as a beta-blocker, inhibiting the binding of catecholamines like adrenaline and noradrenaline to beta-adrenergic receptors in the heart[1]. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing myocardial oxygen consumption[1]. The blockade of beta-1 receptors in the heart results in decreased cyclic AMP (cAMP) levels within cardiac cells, leading to reduced calcium influx and diminished contractile strength of the heart muscle[1].

  • Vasodilation via ATP-Sensitive K+ (K-ATP) Channel Opening : Unlike many other beta-blockers, this compound possesses vasodilatory properties. It has been shown to dilate coronary arteries by opening ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle[2]. This leads to hyperpolarization of the cell membrane, closure of voltage-dependent calcium channels, and subsequent vasodilation, which increases coronary blood flow and myocardial oxygen supply[2][3].

This unique combination of effects makes this compound a valuable tool for studying the interplay between myocardial oxygen demand and supply in the context of angina pectoris.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on key hemodynamic and cardiovascular parameters as reported in preclinical and clinical studies.

Table 1: Dose-Dependent Effect of this compound on Coronary Vascular Resistance (CVR) and Coronary Artery Diameter (CoD) in a Canine Model [2]

This compound Dose (mg/kg, i.v.)Change in Coronary Vascular Resistance (CVR)Change in Circumflex Coronary Artery Diameter (CoD)
1Dose-dependent decreaseNo significant effect
2Dose-dependent decreaseNo significant effect
4Dose-dependent decreaseNo significant effect
8Dose-dependent decrease+1.00 ± 0.15% (p < 0.01)

Data presented as mean ± SEM. Experiments were conducted in chronically instrumented mongrel dogs.

Table 2: Comparative Hemodynamic Effects of this compound and Propranolol in Healthy Human Subjects [4]

ParameterThis compound (30 mg/day for 7 days)Propranolol (60 mg/day for 7 days)
Heart Rate (bpm) 75 ± 4 to 56 ± 2 (p < 0.01)62 ± 1 to 51 ± 2 (p < 0.01)
Mean Blood Pressure (mmHg) 86 ± 2 to 79 ± 2 (p < 0.05)83 ± 3 to 73 ± 3 (p < 0.01)
Forearm Blood Flow Not alteredDecreased (p < 0.05)
Forearm Vascular Resistance Not alteredIncreased (p < 0.01)

Data presented as mean ± SEM from a study in healthy young males.

Experimental Protocols

In Vivo Model: Canine Model of Myocardial Ischemia

This protocol describes the induction of myocardial ischemia in a canine model to study the effects of this compound on hemodynamics and myocardial metabolism.

1. Animal Preparation and Anesthesia:

  • Mongrel dogs of either sex are fasted overnight.

  • Anesthesia is induced with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg i.v.) and maintained with a continuous infusion or inhalational anesthetic (e.g., isoflurane)[5][6].

  • The animal is intubated and ventilated with a respiratory pump. Core body temperature is monitored and maintained.

2. Surgical Instrumentation:

  • A left thoracotomy is performed to expose the heart.

  • The left anterior descending (LAD) coronary artery is carefully dissected.

  • A hydraulic occluder or a snare is placed around the LAD for controlled occlusion and reperfusion[7][8].

  • Instrumentation for hemodynamic monitoring is implanted, including:

    • A pressure transducer in the left ventricle for measuring left ventricular pressure (LVP).

    • An electromagnetic or Doppler flow probe around the LAD to measure coronary blood flow (CBF)[5].

    • Catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

    • ECG leads for continuous monitoring.

3. Experimental Procedure:

  • After a stabilization period, baseline hemodynamic parameters (heart rate, blood pressure, LVP, CBF) and ECG are recorded.

  • Myocardial ischemia is induced by inflating the hydraulic occluder or tightening the snare on the LAD for a specified period (e.g., 90 minutes)[7]. Ischemia is confirmed by changes in the ECG (e.g., ST-segment elevation) and a decrease in CBF.

  • This compound (at desired doses, e.g., 1, 2, 4, 8 mg/kg) or vehicle is administered intravenously before or during the ischemic period[2].

  • Hemodynamic parameters and ECG are continuously monitored throughout the ischemic and reperfusion periods.

  • At the end of the experiment, the heart can be excised for further analysis, such as infarct size determination using triphenyl tetrazolium chloride (TTC) staining.

4. Data Analysis:

  • Calculate heart rate, mean arterial pressure, left ventricular end-diastolic pressure (LVEDP), and the rate of pressure development (dP/dt).

  • Coronary vascular resistance (CVR) is calculated as mean aortic pressure divided by mean coronary blood flow.

  • Analyze changes in these parameters from baseline in response to ischemia and this compound treatment.

In Vitro Model: Whole-Cell Patch Clamp of Ventricular Myocytes

This protocol is designed to investigate the direct electrophysiological effects of this compound on isolated ventricular myocytes, particularly its impact on ion channels under beta-adrenergic stimulation.

1. Cell Isolation:

  • Ventricular myocytes are isolated from guinea pig hearts using enzymatic digestion with collagenase and protease.

  • The isolated cells are stored in a high-K+ solution before use.

2. Solutions:

  • External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH[9].

  • Internal (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP, pH adjusted to 7.2 with KOH[10].

3. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is used to record ionic currents.

  • Cells are placed in a recording chamber on an inverted microscope and perfused with the external solution.

  • Glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

  • The membrane is then ruptured to achieve the whole-cell configuration.

4. Voltage-Clamp Protocol for L-type Ca2+ Current (ICa,L):

  • Hold the cell at a holding potential of -80 mV.

  • Apply a prepulse to -40 mV for 200-250 ms to inactivate Na+ channels.

  • Apply a test pulse to 0 mV for 200-300 ms to elicit ICa,L[11].

  • Record baseline ICa,L.

  • Apply a beta-adrenergic agonist (e.g., 1 µM isoproterenol) to the bath solution to stimulate ICa,L[12].

  • Once a stable, potentiated ICa,L is achieved, apply this compound (at various concentrations, e.g., 0.01-10 µM) to the bath and record the changes in ICa,L amplitude and kinetics[12].

5. Data Analysis:

  • Measure the peak amplitude of ICa,L before and after the application of isoproterenol and this compound.

  • Analyze the current-voltage (I-V) relationship by applying test pulses to a range of potentials.

  • Determine the concentration-response curve for this compound's inhibition of the beta-agonist-stimulated ICa,L.

Signaling Pathways and Visualizations

Beta-Adrenergic Signaling Pathway in Cardiomyocytes

This compound's primary mechanism of action is the blockade of the beta-adrenergic signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

Beta_Adrenergic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Contraction Increased Contractility & Heart Rate Ca_Influx->Contraction This compound This compound This compound->Beta_Receptor Inhibits

Caption: Beta-adrenergic signaling pathway and this compound's point of inhibition.

This compound-Mediated Vasodilation via K-ATP Channel Opening

In addition to its beta-blocking effects, this compound induces vasodilation by opening ATP-sensitive K+ channels in vascular smooth muscle cells. This mechanism is independent of its beta-adrenergic antagonism.

KATP_Channel_Vasodilation cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular KATP_Channel ATP-sensitive K+ Channel (K-ATP) K_Efflux K+ Efflux KATP_Channel->K_Efflux Promotes Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Ca_Channel Inhibits opening of Vasodilation Vasodilation Ca_Influx->Vasodilation This compound This compound This compound->KATP_Channel Opens

Caption: Mechanism of this compound-induced vasodilation via K-ATP channel opening.

Experimental Workflow: Investigating this compound in a Canine Model of Angina

The following diagram outlines the logical flow of an in vivo experiment to assess the efficacy of this compound in a preclinical model of angina pectoris.

Experimental_Workflow A Animal Preparation (Anesthesia & Instrumentation) B Baseline Data Acquisition (Hemodynamics, ECG) A->B C Induction of Myocardial Ischemia (LAD Occlusion) B->C D This compound Administration (i.v.) C->D E Continuous Monitoring (Ischemic Phase) D->E F Reperfusion (LAD Occluder Release) E->F G Continuous Monitoring (Reperfusion Phase) F->G H Data Analysis & Interpretation G->H

Caption: Workflow for in vivo evaluation of this compound in a canine ischemia model.

References

Application Notes and Protocols for Investigating the Effects of Tilisolol on Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol is a nonselective beta-adrenergic receptor antagonist with additional cardiovascular effects.[1][2] Primarily, it competitively blocks β1- and β2-adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine on the heart.[2][3] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][4] Beyond its beta-blocking activity, at therapeutic concentrations, this compound is considered a pure beta-adrenoceptor antagonist. However, at higher concentrations, it exhibits direct membrane actions by depressing the delayed rectifier potassium current (IK) and the L-type calcium current (ICa,L), which can prolong the action potential duration (APD).[5][6] Additionally, this compound possesses vasodilatory properties, potentially mediated through the opening of ATP-sensitive potassium channels.[7]

These multifaceted pharmacological properties suggest that this compound may be an effective agent for the management of various cardiac arrhythmias. Beta-blockers are a well-established class of antiarrhythmic drugs (Class II), primarily used to treat tachyarrhythmias and reduce the risk of sudden cardiac death, particularly after a myocardial infarction.[4][8][9] The additional ion channel modulating effects of this compound at higher concentrations could offer a unique antiarrhythmic profile.

This document provides detailed protocols for investigating the electrophysiological effects of this compound on cardiac arrhythmias using both in vitro and in vivo models. The described experiments are designed to elucidate the cellular mechanisms of action and to assess the antiarrhythmic efficacy of this compound in a whole-organ and systemic context.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the blockade of β-adrenergic receptors in cardiomyocytes. This action inhibits the downstream signaling cascade that is normally activated by catecholamines.

Tilisolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Activates G_Protein Gs Protein Beta_AR->G_Protein Activates This compound This compound This compound->Beta_AR Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel (Phosphorylation) PKA->Ca_Channel Phosphorylates K_Channel Delayed Rectifier K+ Channel (Phosphorylation) PKA->K_Channel Phosphorylates Contractility Increased Contractility & Arrhythmogenesis Ca_Channel->Contractility K_Channel->Contractility

This compound's primary mechanism of action.

Experimental Protocols

In Vitro Electrophysiological Assessment in Isolated Cardiomyocytes

This protocol details the use of the whole-cell patch-clamp technique to investigate the direct effects of this compound on individual cardiomyocyte ion channels.

Objective: To determine the effects of this compound on the L-type calcium current (ICa,L) and the rapid component of the delayed rectifier potassium current (IKr), which are crucial for cardiac action potential repolarization.

Materials:

  • Isolated ventricular cardiomyocytes (e.g., from guinea pig, rabbit, or rat)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (Tyrode's) and internal (pipette) solutions

  • This compound hydrochloride

  • Specific ion channel blockers (e.g., Nifedipine for ICa,L, Dofetilide for IKr)

Protocol:

  • Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Solution Preparation:

    • External Solution (for ICa,L): A Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Pipette Solution (for ICa,L): (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH.

    • External Solution (for IKr): A Tyrode's solution as above.

    • Pipette Solution (for IKr): (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Patch-Clamp Recording:

    • Prepare patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.

    • Record baseline ion currents using appropriate voltage-clamp protocols. For ICa,L, a typical protocol involves holding the cell at -40 mV and applying depolarizing steps. For IKr, a protocol with depolarizing pulses followed by a repolarizing step to measure the tail current is used.[10]

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and record the corresponding changes in the ion channel currents.

    • To confirm the specificity of the recorded currents, apply a known blocker at the end of the experiment.

  • Data Analysis:

    • Measure the peak current amplitude for ICa,L and the tail current amplitude for IKr.

    • Construct concentration-response curves to determine the IC50 of this compound for each current.

Ex Vivo Assessment in Langendorff-Perfused Hearts

This protocol uses an isolated, retrogradely perfused heart model to study the effects of this compound on global cardiac electrophysiology and its ability to prevent or terminate induced arrhythmias.[2][3][4][11]

Objective: To evaluate the effects of this compound on action potential duration (APD), effective refractory period (ERP), and susceptibility to induced arrhythmias in an isolated heart preparation.

Materials:

  • Langendorff perfusion system

  • Animal model (e.g., rat, rabbit)

  • Krebs-Henseleit buffer

  • Monophasic action potential (MAP) electrodes or optical mapping system

  • Pacing electrodes

  • This compound hydrochloride

  • Arrhythmia-inducing agents (e.g., isoproterenol, high frequency pacing)

Protocol:

  • Heart Isolation and Perfusion:

    • Anesthetize the animal and rapidly excise the heart.

    • Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.[4]

  • Electrophysiological Recordings:

    • Place MAP electrodes on the ventricular epicardium to record action potentials.

    • Position pacing electrodes on the right atrium or ventricle.

    • Record baseline electrophysiological parameters, including heart rate, APD at 50% and 90% repolarization (APD50, APD90), and ERP.

  • This compound Administration:

    • Infuse this compound into the perfusate at various concentrations.

    • Allow for a stabilization period and re-measure the electrophysiological parameters.

  • Arrhythmia Induction:

    • Induce arrhythmias through programmed electrical stimulation (e.g., burst pacing) or pharmacological challenge (e.g., isoproterenol infusion).[2]

    • Assess the ability of this compound to prevent the induction of arrhythmias or to terminate ongoing arrhythmias.

  • Data Analysis:

    • Compare the electrophysiological parameters before and after this compound administration.

    • Quantify the incidence and duration of induced arrhythmias in the presence and absence of this compound.

In Vivo Electrophysiological and Antiarrhythmic Assessment

This protocol describes the investigation of this compound's effects in a living animal model, providing insights into its systemic antiarrhythmic properties.[1][5][12][13]

Objective: To assess the in vivo efficacy of this compound in suppressing spontaneous or induced cardiac arrhythmias in an animal model.

Materials:

  • Animal model of arrhythmia (e.g., post-myocardial infarction model in rats or a genetically predisposed model)

  • Intracardiac electrophysiology recording system with catheter electrodes

  • ECG monitoring system

  • This compound hydrochloride

  • Anesthetics

Protocol:

  • Animal Model Preparation:

    • Use an established animal model known to exhibit cardiac arrhythmias.

    • Anesthetize the animal and maintain a stable physiological state.

  • Electrophysiological Study:

    • Introduce a catheter electrode into the heart via a major vein or artery for intracardiac recordings and programmed electrical stimulation.[1][13]

    • Record baseline intracardiac electrograms and surface ECG.

    • Perform programmed electrical stimulation to assess arrhythmia inducibility.[5][12]

  • This compound Administration:

    • Administer this compound intravenously or orally.

    • Monitor for changes in heart rate, blood pressure, and ECG parameters.

  • Post-Drug Assessment:

    • Repeat the programmed electrical stimulation protocol to evaluate the effect of this compound on arrhythmia inducibility.

    • Monitor for the suppression of spontaneous arrhythmias if present in the model.

  • Data Analysis:

    • Measure changes in ECG intervals (PR, QRS, QT) and intracardiac conduction times.

    • Compare the incidence and duration of induced or spontaneous arrhythmias before and after this compound administration.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Ion Channels

This compound Conc. (µM)Peak ICa,L (pA/pF)IKr Tail Current (pA/pF)
Control
0.1
1
10
100

Table 2: Ex Vivo Effects of this compound on Langendorff-Perfused Hearts

TreatmentHeart Rate (bpm)APD90 (ms)ERP (ms)Arrhythmia Incidence (%)
Control
This compound (1 µM)
This compound (10 µM)

Table 3: In Vivo Effects of this compound in an Animal Model of Arrhythmia

TreatmentHeart Rate (bpm)QT Interval (ms)Arrhythmia Score
Vehicle Control
This compound (mg/kg)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Cell_Isolation Cardiomyocyte Isolation Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Ion_Channel_Analysis Ion Channel Current Analysis (ICa,L, IKr) Patch_Clamp->Ion_Channel_Analysis EP_Recording Electrophysiological Recording (APD, ERP) Ion_Channel_Analysis->EP_Recording Heart_Isolation Heart Isolation Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Langendorff->EP_Recording Arrhythmia_Induction_ExVivo Arrhythmia Induction Langendorff->Arrhythmia_Induction_ExVivo ECG_Analysis ECG & Intracardiac Analysis EP_Recording->ECG_Analysis Animal_Model Arrhythmia Animal Model InVivo_EP In Vivo EP Study Animal_Model->InVivo_EP InVivo_EP->ECG_Analysis

Overall experimental workflow.
Logical Relationship of the Investigation

Logical_Relationship Hypothesis Hypothesis: This compound has antiarrhythmic effects Mechanism Mechanism of Action (Cellular Level) Hypothesis->Mechanism Efficacy_Organ Antiarrhythmic Efficacy (Organ Level) Hypothesis->Efficacy_Organ Efficacy_Systemic Antiarrhythmic Efficacy (Systemic Level) Hypothesis->Efficacy_Systemic Conclusion Conclusion on Antiarrhythmic Potential Mechanism->Conclusion Efficacy_Organ->Conclusion Efficacy_Systemic->Conclusion

Logical flow of the investigation.

References

Application Notes and Protocols for Studying Tilisolol's Effects Using the Whole-Cell Voltage Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol is a non-selective beta-adrenergic receptor blocker with additional vasodilatory properties.[1][2] Understanding its precise mechanism of action on cardiac ion channels is crucial for elucidating its therapeutic and potential pro-arrhythmic effects. The whole-cell voltage clamp technique is an essential tool for characterizing the effects of pharmacological agents like this compound on transmembrane ion currents in isolated cardiomyocytes.[1]

These application notes provide a detailed framework for investigating the effects of this compound on key cardiac ion channels, particularly in the context of beta-adrenergic stimulation. The protocols outlined below are designed for researchers familiar with patch-clamp electrophysiology and aim to guide the experimental design, data acquisition, and interpretation of this compound's cardiac electrophysiological profile.

Mechanism of Action of this compound

This compound primarily functions as a beta-blocker, antagonizing the effects of catecholamines at beta-adrenergic receptors.[1] This action is particularly relevant in the heart, where beta-adrenergic stimulation modulates several important ion currents, including the L-type calcium current (ICaL) and the delayed rectifier potassium currents (IK), which is composed of a rapid (IKr) and a slow (IKs) component.

In the absence of beta-adrenergic stimulation, this compound at therapeutic concentrations has been shown to have no direct effect on ICaL, the inwardly rectifying K+ current (IK1), or the delayed rectifier K+ current (IK).[1] However, in the presence of a beta-adrenergic agonist such as isoproterenol, this compound demonstrates a selective inhibitory effect. It almost completely reverses the isoproterenol-induced increase in IK while only partially blocking the increase in ICaL.[1] This suggests a potential for this compound to prevent catecholamine-induced arrhythmias without significantly compromising cardiac contractility.[1]

Furthermore, this compound exhibits vasodilatory properties, which are attributed to its ability to open ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the known quantitative effects of this compound on cardiac ion channels. It is important to note that detailed dose-response curves for this compound's effects on individual ion currents under beta-adrenergic stimulation are not extensively available in the public domain. The provided protocols are designed to enable the generation of such data.

Table 1: Effect of this compound on Isoproterenol-Stimulated Cardiac Ion Currents in Guinea Pig Ventricular Myocytes

Ion CurrentIsoproterenol ConcentrationThis compound ConcentrationObserved EffectReference
IK (total)1 µM1 µMAlmost complete reversal of the agonist-induced increase.[1]
ICaL1 µM1 µMApproximately 30% block of the agonist-induced increase.[1]

Table 2: Vasodilatory Effects of this compound via KATP Channels in Dogs

ParameterThis compound Dose (i.v.)Glibenclamide PretreatmentObserved EffectReference
Coronary Vascular Resistance (CVR)1, 2, 4, 8 mg/kgNoDose-dependent decrease.[2]
Coronary Vascular Resistance (CVR)1, 2, 4, 8 mg/kgYesSignificant suppression of the this compound-induced decrease.[2]
Coronary Artery Diameter (CoD)8 mg/kgNoSignificant increase (1.00 +/- 0.15%).[2]

Signaling Pathways and Experimental Workflow

Beta-Adrenergic Signaling Pathway in Cardiomyocytes

The following diagram illustrates the canonical beta-adrenergic signaling pathway in a cardiomyocyte, which is the primary target of this compound's beta-blocking activity.

cluster_membrane Cell Membrane Beta_AR β-Adrenergic Receptor Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ICaL L-type Ca²⁺ Channel (ICaL) Ca_influx Ca²⁺ Influx (Increased Contractility) ICaL->Ca_influx IKs Slow Delayed Rectifier K⁺ Channel (IKs) K_efflux_IKs K⁺ Efflux (Action Potential Repolarization) IKs->K_efflux_IKs Isoproterenol Isoproterenol (Agonist) Isoproterenol->Beta_AR Binds to This compound This compound (Antagonist) This compound->Beta_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ICaL Phosphorylates (Activation) PKA->IKs Phosphorylates (Activation) cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cardiomyocyte_Isolation Cardiomyocyte Isolation (e.g., Langendorff perfusion) Whole_Cell_Config Establish Whole-Cell Configuration Cardiomyocyte_Isolation->Whole_Cell_Config Solutions_Prep Preparation of Internal and External Solutions Solutions_Prep->Whole_Cell_Config Baseline_Recording Record Baseline Ion Current Whole_Cell_Config->Baseline_Recording Isoproterenol_App Apply Isoproterenol (Beta-adrenergic stimulation) Baseline_Recording->Isoproterenol_App Tilisolol_App Apply this compound (Dose-response) Isoproterenol_App->Tilisolol_App Current_Analysis Analyze Current-Voltage (I-V) Relationships and Gating Kinetics Tilisolol_App->Current_Analysis Dose_Response Construct Dose-Response Curves (Determine IC₅₀) Current_Analysis->Dose_Response

References

Application Notes and Protocols: Use of Tilisolol in Studies of Ischemic Myocardial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol is a non-selective beta-adrenergic blocker that also exhibits vasodilatory properties through the opening of ATP-sensitive potassium (K-ATP) channels.[1][2][3] These dual mechanisms of action make it a compound of significant interest in the context of ischemic heart disease. Studies have shown that this compound has protective effects on the ischemic myocardium, which are reportedly more potent and longer-lasting than those of the conventional beta-blocker, propranolol.[4] Specifically, this compound has been demonstrated to prevent the depletion of myocardial energy stores and mitigate alterations in carbohydrate metabolism during ischemic events.[4]

These application notes provide a summary of the known effects of this compound on ischemic myocardial metabolism and a detailed, representative protocol for its investigation in a canine model of myocardial ischemia. It is important to note that while the protective effects of this compound have been described, specific quantitative data from the primary studies are not publicly available. The data presented in the tables below are therefore illustrative of the expected outcomes based on published qualitative descriptions.

Data Presentation

The following tables summarize the expected qualitative effects of this compound on key myocardial metabolites during ischemia, based on the description that it "prevented the myocardial energy depletion and alterations of carbohydrate metabolism".

Table 1: Effect of this compound on Myocardial High-Energy Phosphates During Ischemia

Treatment GroupConditionATP (µmol/g wet weight)Creatine Phosphate (µmol/g wet weight)
Saline (Control)Ischemia (30 min)Markedly DecreasedMarkedly Decreased
This compound (0.2 mg/kg)Ischemia (30 min)Levels SustainedLevels Sustained
Propranolol (1 mg/kg)Ischemia (30 min)DecreasedDecreased

Table 2: Effect of this compound on Myocardial Glycolytic Intermediates During Ischemia

Treatment GroupConditionLactate (µmol/g wet weight)Glucose-6-Phosphate (µmol/g wet weight)Fructose-6-Phosphate (µmol/g wet weight)
Saline (Control)Ischemia (30 min)Markedly IncreasedAlteredAltered
This compound (0.2 mg/kg)Ischemia (30 min)Accumulation PreventedLevels MaintainedLevels Maintained
Propranolol (1 mg/kg)Ischemia (30 min)IncreasedAlteredAltered

Signaling Pathways and Mechanisms

This compound's cardioprotective effects are believed to stem from its dual mechanism of action: beta-adrenergic blockade and the opening of ATP-sensitive potassium channels.

Tilisolol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_downstream Downstream Effects cluster_outcome Metabolic Outcome Beta-Adrenergic Receptor Beta-Adrenergic Receptor Decreased cAMP Decreased cAMP Beta-Adrenergic Receptor->Decreased cAMP Leads to ATP-sensitive K+ Channel ATP-sensitive K+ Channel Membrane Hyperpolarization Membrane Hyperpolarization ATP-sensitive K+ Channel->Membrane Hyperpolarization This compound This compound This compound->Beta-Adrenergic Receptor Blocks This compound->ATP-sensitive K+ Channel Opens Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates Reduced Ca2+ Influx Reduced Ca2+ Influx Decreased cAMP->Reduced Ca2+ Influx Decreased Heart Rate Decreased Heart Rate Decreased cAMP->Decreased Heart Rate Decreased Myocardial Contractility Decreased Myocardial Contractility Reduced Ca2+ Influx->Decreased Myocardial Contractility Reduced Myocardial O2 Demand Reduced Myocardial O2 Demand Decreased Myocardial Contractility->Reduced Myocardial O2 Demand Decreased Heart Rate->Reduced Myocardial O2 Demand Reduced Ca2+ Overload Reduced Ca2+ Overload Membrane Hyperpolarization->Reduced Ca2+ Overload Preservation of ATP Preservation of ATP Reduced Ca2+ Overload->Preservation of ATP Reduced Myocardial O2 Demand->Preservation of ATP

This compound's dual-action signaling pathway.

Experimental Protocols

The following protocols are representative of the methods used to study the effects of this compound on ischemic myocardial metabolism in a canine model.

Animal Model and Induction of Myocardial Ischemia

This protocol describes the creation of an in vivo model of regional myocardial ischemia.

Experimental_Workflow cluster_preparation Animal Preparation cluster_instrumentation Instrumentation cluster_procedure Ischemia-Reperfusion Protocol Anesthesia Anesthesia Ventilation Ventilation Anesthesia->Ventilation Left Thoracotomy Left Thoracotomy Ventilation->Left Thoracotomy Heart Exposure Heart Exposure Left Thoracotomy->Heart Exposure ECG Monitoring ECG Monitoring Heart Exposure->ECG Monitoring Arterial Cannulation Arterial Cannulation ECG Monitoring->Arterial Cannulation LAD Isolation LAD Isolation Arterial Cannulation->LAD Isolation Drug Administration Administer this compound, Propranolol, or Saline LAD Isolation->Drug Administration Baseline Sampling Baseline Sampling Drug Administration->Baseline Sampling LAD Ligation Ligate LAD (3 or 30 min) Baseline Sampling->LAD Ligation Ischemic Tissue Biopsy Biopsy of Ischemic Myocardium LAD Ligation->Ischemic Tissue Biopsy

Workflow for the canine myocardial ischemia model.

Materials:

  • Adult mongrel dogs

  • Anesthetic (e.g., sodium pentobarbital)

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • ECG monitor

  • Arterial and venous catheters

  • Suture for coronary artery ligation

Procedure:

  • Anesthetize the dog and initiate mechanical ventilation.

  • Perform a left thoracotomy in the fourth intercostal space to expose the heart.

  • Isolate a segment of the left anterior descending (LAD) coronary artery.

  • Administer this compound (0.2 mg/kg, i.v.), propranolol (1 mg/kg, i.v.), or saline intravenously.

  • Allow for a stabilization period (e.g., 5 minutes).

  • Obtain baseline myocardial biopsy samples if required.

  • Induce regional myocardial ischemia by ligating the isolated LAD segment for a predetermined duration (e.g., 3 or 30 minutes).

  • At the end of the ischemic period, rapidly excise tissue samples from the ischemic and non-ischemic myocardial regions.

  • Immediately freeze the tissue samples in liquid nitrogen to halt metabolic activity.

  • Store frozen tissue at -80°C until analysis.

Analysis of Myocardial Metabolites

This protocol outlines the steps for extracting and quantifying high-energy phosphates and glycolytic intermediates from frozen myocardial tissue.

Materials:

  • Frozen myocardial tissue samples

  • Perchloric acid (PCA), ice-cold

  • Potassium hydroxide (KOH)

  • Phosphate buffer

  • Enzymatic assay kits for ATP, creatine phosphate, lactate, glucose-6-phosphate, and fructose-6-phosphate

  • Spectrophotometer or fluorometer

  • Liquid chromatography-mass spectrometry (LC-MS) system (for a more comprehensive analysis)

Procedure:

  • Tissue Pulverization: While still frozen, pulverize the myocardial tissue sample to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Acid Extraction: Homogenize the powdered tissue in ice-cold perchloric acid. This step deproteinates the sample and extracts the acid-soluble metabolites.

  • Neutralization: Centrifuge the homogenate and neutralize the supernatant with potassium hydroxide. The precipitated potassium perchlorate is then removed by centrifugation.

  • Metabolite Quantification:

    • Enzymatic Assays: Use specific enzyme-coupled reactions to quantify ATP, creatine phosphate, lactate, glucose-6-phosphate, and fructose-6-phosphate. The change in absorbance or fluorescence, corresponding to the production or consumption of NADH or NADPH, is measured.

    • LC-MS Analysis: For a more comprehensive metabolic profile, the neutralized extracts can be analyzed by LC-MS. This allows for the simultaneous quantification of a wide range of metabolites.

Logical Relationship of this compound's Effects

The cardioprotective effects of this compound during myocardial ischemia are a direct consequence of its dual pharmacological actions.

Logical_Relationship cluster_mechanisms Primary Mechanisms cluster_physiological_effects Physiological Effects cluster_metabolic_consequences Metabolic Consequences in Ischemia This compound This compound Beta-Adrenergic Blockade Beta-Adrenergic Blockade This compound->Beta-Adrenergic Blockade K-ATP Channel Opening K-ATP Channel Opening This compound->K-ATP Channel Opening Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility Beta-Adrenergic Blockade->Decreased Heart Rate & Contractility Coronary Vasodilation Coronary Vasodilation K-ATP Channel Opening->Coronary Vasodilation Membrane Hyperpolarization Membrane Hyperpolarization K-ATP Channel Opening->Membrane Hyperpolarization Reduced Myocardial O2 Demand Reduced Myocardial O2 Demand Decreased Heart Rate & Contractility->Reduced Myocardial O2 Demand Improved Myocardial Perfusion Improved Myocardial Perfusion Coronary Vasodilation->Improved Myocardial Perfusion Reduced Ca2+ Overload Reduced Ca2+ Overload Membrane Hyperpolarization->Reduced Ca2+ Overload Preservation of High-Energy Phosphates (ATP, CP) Preservation of High-Energy Phosphates (ATP, CP) Reduced Myocardial O2 Demand->Preservation of High-Energy Phosphates (ATP, CP) Improved Myocardial Perfusion->Preservation of High-Energy Phosphates (ATP, CP) Reduced Ca2+ Overload->Preservation of High-Energy Phosphates (ATP, CP) Normalization of Carbohydrate Metabolism Normalization of Carbohydrate Metabolism Preservation of High-Energy Phosphates (ATP, CP)->Normalization of Carbohydrate Metabolism

Logical flow from this compound's mechanisms to metabolic effects.

Conclusion

This compound demonstrates significant potential as a cardioprotective agent in the setting of myocardial ischemia, primarily through its combined actions of beta-blockade and K-ATP channel opening. The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds, enabling a detailed investigation of their effects on myocardial energy metabolism. Further research, particularly studies that provide quantitative metabolic data, will be crucial in fully elucidating the therapeutic benefits of this compound in ischemic heart disease.

References

Troubleshooting & Optimization

Technical Support Center: Tilisolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tilisolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process. Understanding each stage is crucial for troubleshooting and optimizing the overall yield.

Tilisolol_Synthesis A Phthalic Anhydride B Methyl Hydrogen Phthalate A->B Methanolysis D Methyl 2-[(2-methoxy-2-oxoethyl)- methylcarbamoyl]benzoate B->D Amidation C Methyl Sarcosinate C->D E Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline- 3-carboxylate D->E IntramolecularLactamization (Dieckmann Condensation) F 4-hydroxy-2-methylisoquinolin-1(2H)-one E->F Saponification & Decarboxylation H 2-Methyl-4-[(oxiran-2-yl)methoxy]- isoquinolin-1(2H)-one F->H Williamson Ether Synthesis G Epichlorohydrin G->H J This compound H->J Epoxide Ring Opening I tert-Butylamine I->J

Caption: Overall synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, organized by reaction step.

Step 1: Intramolecular Lactamization (Dieckmann Condensation)

Q1: My yield for the intramolecular lactamization to form the isoquinoline core is low. What are the potential causes and solutions?

A1: Low yields in the Dieckmann condensation are often due to suboptimal reaction conditions or the presence of impurities. Here are some troubleshooting steps:

  • Base Selection: The choice of base is critical. Sodium methoxide is commonly used. Ensure the base is anhydrous and used in an appropriate molar excess to drive the reaction to completion.

  • Solvent Purity: The reaction is sensitive to moisture. Use anhydrous solvents (e.g., methanol, toluene) to prevent quenching of the base and hydrolysis of the ester.

  • Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to side reactions and decomposition.

  • Starting Material Purity: Ensure the precursor, Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate, is of high purity. Impurities can interfere with the cyclization.

ParameterRecommendationPotential Impact of Deviation
Base Anhydrous Sodium MethoxidePresence of moisture can lead to saponification of the ester, reducing the yield of the desired cyclized product.
Solvent Anhydrous Methanol or TolueneProtic impurities can neutralize the base, halting the reaction.
Temperature 50-80 °C (typical)Temperatures that are too low may result in an incomplete reaction; too high can cause decomposition.
Step 2: Saponification and Decarboxylation

Q2: I am observing incomplete saponification or decarboxylation of the isoquinoline ester. How can I improve this step?

A2: This two-part step requires careful control of pH and temperature.

  • Saponification:

    • Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to ensure complete hydrolysis of the ester.

    • Reaction Time and Temperature: The reaction may require heating (reflux) for several hours to go to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Decarboxylation:

    • Acidification: After saponification, the reaction mixture must be carefully acidified. The decarboxylation of the resulting β-keto acid is typically spontaneous upon heating in an acidic medium.

    • pH Control: Acidify the solution gradually. A pH that is too low or too high can affect the stability of the product.

    • Heat: Gentle heating is often required to facilitate the loss of CO2.

ParameterRecommendationPotential Impact of Deviation
Saponification Base 2-3 equivalents of NaOH or KOHInsufficient base will lead to incomplete hydrolysis of the ester.
Saponification Temp. RefluxLower temperatures may require significantly longer reaction times.
Acidification Gradual addition of HCl or H2SO4 to pH 2-3Improper pH can lead to incomplete decarboxylation or degradation of the product.
Decarboxylation Temp. 50-100 °CInsufficient heat may result in a slow or incomplete reaction.
Step 3: Williamson Ether Synthesis with Epichlorohydrin

Q3: The yield of the etherification reaction between 4-hydroxy-2-methylisoquinolin-1(2H)-one and epichlorohydrin is poor. What are the common pitfalls?

A3: The Williamson ether synthesis is a robust reaction, but several factors can impact its efficiency.

  • Base and Solvent: This reaction works best with a strong base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, acetonitrile). This combination ensures the formation of the phenoxide nucleophile without solvating it, which would reduce its reactivity.

  • Temperature Control: The reaction is typically run at elevated temperatures (50-100 °C). However, at higher temperatures, elimination side reactions can become more prevalent.

  • Epichlorohydrin Amount: Using a slight excess of epichlorohydrin can help drive the reaction to completion, but a large excess can lead to the formation of byproducts.

  • Side Reactions: A common side reaction is the elimination of HCl from epichlorohydrin. Using a non-nucleophilic base can help to minimize this.

ParameterRecommendationPotential Impact of Deviation
Base K2CO3, NaHWeaker bases may not fully deprotonate the phenol, leading to low conversion.
Solvent Anhydrous DMF, AcetonitrileProtic solvents can solvate the nucleophile, slowing down the SN2 reaction.
Temperature 60-80 °CHigher temperatures can favor the E2 elimination side reaction.
Epichlorohydrin 1.1-1.5 equivalentsA large excess can lead to dimerization and other side reactions.
Step 4: Epoxide Ring Opening with tert-Butylamine

Q4: I am getting a mixture of products or a low yield in the final epoxide ring-opening step. How can I optimize this reaction?

A4: The reaction of the epoxide with tert-butylamine is a nucleophilic substitution reaction. The regioselectivity and completeness of the reaction are key to obtaining a high yield of this compound.

  • Reaction Mechanism: The reaction proceeds via an SN2 mechanism. In neutral or basic conditions, the amine will attack the less sterically hindered carbon of the epoxide.

  • Solvent: Protic solvents like methanol or ethanol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.

  • Stoichiometry: A molar excess of tert-butylamine is often used to ensure the complete consumption of the epoxide.

Troubleshooting_Workflow Start Low Yield in a Reaction Step CheckPurity Verify Purity of Starting Materials and Reagents Start->CheckPurity CheckConditions Review Reaction Conditions: - Temperature - Time - Stoichiometry Start->CheckConditions CheckSolvent Ensure Solvent is Anhydrous and Appropriate Grade Start->CheckSolvent AnalyzeByproducts Identify Byproducts by LC-MS or NMR CheckPurity->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckSolvent->AnalyzeByproducts Optimize Systematically Optimize Conditions (e.g., DoE) AnalyzeByproducts->Optimize Purification Improve Purification Method Optimize->Purification End Improved Yield Purification->End

Caption: A general workflow for troubleshooting low reaction yields.

Experimental Protocols

While a specific, detailed protocol for this compound with guaranteed yields is proprietary, the following general procedures for key transformations can be adapted.

General Procedure for Williamson Ether Synthesis of Aryl Glycidyl Ethers:

  • To a solution of the phenolic compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Epoxide Ring Opening with an Amine:

  • Dissolve the epoxide (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Add the amine (e.g., tert-butylamine, 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the excess amine.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Data on Analogous Beta-Blocker Syntheses

Beta-BlockerReaction StepReported YieldReference
PropranololEpoxide ring-opening with isopropylamine~100%[1][2]
PropranololEpoxide ring-opening with isopropylamine94.9%[3]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific laboratory setting and scale. Always follow appropriate safety procedures when handling chemicals.

References

Technical Support Center: Overcoming Solubility Challenges for Tilisolol and Other Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general strategies and troubleshooting advice for overcoming aqueous solubility issues encountered with poorly soluble pharmaceutical compounds. While the topic is framed around Tilisolol, there is limited publicly available data specifically detailing its solubility characteristics. Therefore, the information presented here is based on established principles of formulation science and should be adapted and validated for any specific compound, including this compound, on a case-by-case basis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues researchers may face when working with compounds exhibiting low aqueous solubility.

Q1: My preparation of an aqueous this compound solution is cloudy and shows visible particulates. What is the likely cause and what are my immediate troubleshooting steps?

A1: Cloudiness and particulate matter are classic indicators that the compound's solubility limit has been exceeded in the aqueous vehicle. The initial steps to address this are:

  • Verification of Compound Identity and Purity: Ensure the correct compound is being used and that its purity is within acceptable limits, as impurities can sometimes affect solubility.

  • Gentle Heating and Agitation: Mild heating (e.g., to 37-40°C) and continuous stirring or sonication can sometimes help dissolve the compound, provided it is stable at these temperatures.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can dramatically increase solubility. This compound, as a weak base, would be expected to have higher solubility at a lower pH. A systematic pH-solubility profile is a critical first experimental step.

  • Particle Size Reduction: If you are working with a suspension, reducing the particle size through techniques like micronization can increase the dissolution rate, although it may not affect the equilibrium solubility.

Q2: I need to prepare a stock solution of a poorly soluble beta-blocker for my in vitro assays. Which organic co-solvents are commonly used and what are the potential downsides?

A2: Co-solvents are a standard approach for solubilizing lipophilic compounds for in vitro studies. Common choices and their considerations are outlined below.

Co-SolventTypical Starting ConcentrationMechanism of Action & Considerations
Dimethyl Sulfoxide (DMSO)1-10% (v/v)A powerful, water-miscible solvent. Can be cytotoxic at higher concentrations. Ensure the final concentration in your assay is non-toxic to your cells.
Ethanol5-20% (v/v)A less potent but generally less toxic co-solvent than DMSO. Can sometimes cause precipitation when the stock is diluted into an aqueous buffer.
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)A non-volatile, low-toxicity co-solvent. Can increase the viscosity of the solution.
Propylene Glycol10-40% (v/v)Similar properties to PEG 400, often used in pharmaceutical formulations.

Important: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

Q3: I'm developing an oral formulation and need to improve the bioavailability of a BCS Class II compound like this compound. What are the most promising formulation strategies?

A3: For BCS Class II compounds (low solubility, high permeability), the primary goal is to enhance the dissolution rate and maintain the drug in a dissolved state in the gastrointestinal tract. Key strategies include:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic core of a cyclodextrin can increase its solubility and stability.

  • Nanoparticle Formation: Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to a faster dissolution rate.

Experimental Protocols

The following are generalized protocols for common solubility enhancement techniques. Note: These must be optimized for the specific drug substance.

Protocol 1: Determining a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of the drug substance to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved drug in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility (e.g., in mg/mL) as a function of pH.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a suitable polymer (e.g., PVP, HPMC) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).

  • Dissolution: Dissolve the drug and the polymer in the selected solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the dried solid and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

Protocol 3: Formulation of a Nanosuspension by High-Pressure Homogenization
  • Pre-milling: Create a pre-suspension of the drug in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).

  • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a technique like Dynamic Light Scattering (DLS).

  • Stability Assessment: Monitor the particle size and for any signs of crystal growth over time at different storage conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to solubility enhancement.

G cluster_0 Solubility Problem Identification cluster_1 Formulation Strategies cluster_2 Desired Outcome A Poorly Soluble API (e.g., this compound) C Precipitation / Low Dissolution A->C B Aqueous Vehicle B->C D pH Adjustment C->D Leads to E Co-solvents C->E Leads to F Complexation (Cyclodextrins) C->F Leads to G Amorphous Solid Dispersions C->G Leads to H Nanoparticles C->H Leads to I Enhanced Aqueous Solubility & Bioavailability D->I E->I F->I G->I H->I

Caption: Logical workflow for addressing poor aqueous solubility.

experimental_workflow cluster_asd Amorphous Solid Dispersion (ASD) Workflow cluster_nano Nanosuspension Workflow asd1 Dissolve Drug & Polymer in Solvent asd2 Solvent Evaporation (Rotovap) asd1->asd2 asd3 Vacuum Drying asd2->asd3 asd4 Characterize Solid (DSC, XRPD) asd3->asd4 nano1 Prepare Pre-suspension (Drug + Stabilizer) nano2 High-Pressure Homogenization nano1->nano2 nano3 Particle Size Analysis (DLS) nano2->nano3 nano4 Assess Stability nano3->nano4

Caption: Experimental workflows for two common solubility enhancement techniques.

signaling_pathway Drug_Crystal Drug Crystal (Low Solubility) Drug_Molecule Dissolved Drug (Active Form) Drug_Crystal->Drug_Molecule Slow Dissolution Cyclodextrin Cyclodextrin (Host) Drug_Molecule->Cyclodextrin Inclusion_Complex Inclusion Complex (High Solubility) Drug_Molecule->Inclusion_Complex Cyclodextrin->Inclusion_Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Technical Support Center: Stabilizing Tilisolol Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for stabilizing Tilisolol solutions intended for long-term experimental use. Given the limited publicly available stability data specific to this compound, this document combines general knowledge of beta-blocker stability with established pharmaceutical testing protocols to offer a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound solutions to degrade?

A1: Like many beta-blockers, this compound solutions are susceptible to degradation from several factors:

  • Hydrolysis: Cleavage of molecules by water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen, which can be accelerated by exposure to light and the presence of metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.

Q2: What is the ideal pH range for storing this compound solutions?

A2: While specific data for this compound is unavailable, many beta-blocker solutions exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-7).[1][2] It is crucial to determine the optimal pH for your specific experimental conditions through stability studies.

Q3: How should I store my this compound stock and working solutions?

A3: For optimal stability, stock solutions (typically in DMSO or ethanol) should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions are generally less stable and should ideally be prepared fresh daily. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.[3]

Q4: I've observed precipitation in my this compound solution after diluting a DMSO stock into an aqueous buffer. What should I do?

A4: This is a common issue when diluting a concentrated organic stock into an aqueous medium. To address this, you can try:

  • Reducing the final concentration: The concentration of this compound in the aqueous buffer may be exceeding its solubility limit.

  • Using a co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol) in your aqueous buffer can improve solubility.

  • Gentle warming and sonication: These methods can help redissolve the precipitate, but be cautious as heat can accelerate degradation.

Q5: Can I add antioxidants to my this compound solution to improve its stability?

A5: Yes, antioxidants can be used to inhibit oxidative degradation.[] Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.[][5] However, the compatibility and effectiveness of any antioxidant with this compound and your specific experimental system must be validated.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of Potency / Inconsistent Results Chemical degradation of this compound.- Prepare fresh solutions daily.- Store stock solutions in aliquots at -20°C or -80°C.- Protect solutions from light and heat.- Perform a stability study to determine the usable lifetime of your solutions under your experimental conditions.
Change in Solution Color (e.g., yellowing) Oxidative degradation or photode gradation.- Store solutions in amber vials or wrap containers in aluminum foil.- De-gas aqueous buffers to remove dissolved oxygen.- Consider adding a compatible antioxidant.
Precipitate Formation Poor solubility or formation of insoluble degradation products.- Confirm that the solution concentration is below the solubility limit in the chosen solvent/buffer.- Adjust the pH of the aqueous buffer.- Use a co-solvent to increase solubility.- Filter the solution through a 0.22 µm filter before use.
Unexpected Peaks in HPLC/LC-MS Analysis Degradation products or impurities.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Perform a forced degradation study to generate potential degradation products and confirm their separation from the parent peak in your analytical method.

Data Presentation

Table 1: Hypothetical Solubility of this compound Hydrochloride in Various Solvents

Disclaimer: The following data is hypothetical and based on the general solubility of other beta-blockers. Actual solubility should be determined experimentally.

Solvent Solubility (mg/mL) Notes
Water> 25Solubility is pH-dependent.
PBS (pH 7.4)~10
DMSO> 50
Ethanol~20
Methanol> 30[6]

Table 2: Hypothetical Stability of this compound Solution (1 mg/mL in PBS, pH 7.4) under Different Storage Conditions

Disclaimer: The following data is for illustrative purposes and represents a typical stability profile for a beta-blocker. Actual stability must be determined experimentally.

Storage Condition Time Point % Remaining this compound Appearance
2-8°C, Protected from Light 24 hours99.5%Clear, colorless
7 days95.2%Clear, colorless
14 days88.1%Clear, slight yellow tint
Room Temperature (~25°C), Exposed to Light 24 hours92.3%Clear, slight yellow tint
7 days75.6%Clear, yellow
14 days58.4%Clear, yellow with precipitate
-20°C (with cryoprotectant) 1 month99.1%Clear, colorless
3 months97.8%Clear, colorless

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution: In a sterile environment, dissolve the powder in a suitable organic solvent (e.g., DMSO, ethanol) to a final concentration of 10-50 mM.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Prepare this compound Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the this compound solution and 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the this compound solution and 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the this compound solution and 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC with UV or MS detection) to assess the extent of degradation and identify degradation products.

Mandatory Visualizations

Tilisolol_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H₂O Oxidation Oxidation (O2, Light, Metal Ions) This compound->Oxidation [O] Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Degradant_A Hydrolytic Degradants Hydrolysis->Degradant_A Degradant_B Oxidative Degradants Oxidation->Degradant_B Degradant_C Photolytic Degradants Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis Prep_Sol Prepare this compound Solution Aliquot Aliquot into Vials Prep_Sol->Aliquot Store_Conditions Store under various conditions (Temp, Light, pH) Aliquot->Store_Conditions Forced_Deg Forced Degradation (Acid, Base, H₂O₂, Heat, UV) Aliquot->Forced_Deg Timepoints Sample at Timepoints Store_Conditions->Timepoints HPLC Analyze by HPLC/LC-MS Forced_Deg->HPLC Timepoints->HPLC Data_Analysis Analyze Data & Determine Shelf-life HPLC->Data_Analysis

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Sol Is the solution clear & colorless? Start->Check_Sol Check_Age Was the solution freshly prepared? Check_Sol->Check_Age Yes Action_Filter Action: Filter solution (0.22 µm). Check_Sol->Action_Filter No (Precipitate) Action_Protect Action: Protect from light. Check_Sol->Action_Protect No (Color Change) Check_Storage Was the stock stored correctly? Check_Age->Check_Storage Yes Action_Fresh Action: Prepare fresh solution daily. Check_Age->Action_Fresh No Action_Store Action: Aliquot & store stock at -20°C. Check_Storage->Action_Store No Action_Stability Action: Conduct stability study. Check_Storage->Action_Stability Yes

Caption: Troubleshooting decision tree for this compound solutions.

References

Minimizing off-target effects of Tilisolol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Tilisolol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a beta-adrenergic receptor antagonist, with selectivity for the beta-1 subtype.[1] By blocking these receptors, it inhibits the action of catecholamines like epinephrine and norepinephrine, leading to a decrease in downstream signaling pathways, such as the production of cyclic AMP (cAMP).[2] Additionally, this compound possesses vasodilatory properties, which are attributed to its ability to block alpha-1 adrenergic receptors and open ATP-sensitive potassium (KATP) channels.[1][3]

Q2: What are the potential off-target effects of this compound in cell culture?

A2: While this compound is selective for beta-1 adrenergic receptors, it may interact with other receptors and ion channels, especially at higher concentrations, leading to off-target effects. Known and potential off-target effects include:

  • Beta-2 Adrenergic Receptor Interaction: At concentrations higher than the therapeutic range, this compound may also block beta-2 adrenergic receptors.[4]

  • Alpha-1 Adrenergic Receptor Blockade: this compound's vasodilatory effects are in part due to its blockade of alpha-1 adrenergic receptors.[1]

  • Potassium Channel Activation: this compound has been shown to open ATP-sensitive potassium channels, contributing to its vasodilatory properties.[3][5]

  • Ion Channel Interactions: In ventricular myocytes, a high concentration of this compound (10 µM) did not directly affect L-type Ca2+ currents, inwardly rectifying K+ currents, or delayed rectifying K+ currents in the absence of beta-adrenergic stimulation.[4] However, its effects on other ion channels in different cell types have not been fully characterized.

Q3: What are common indicators of off-target effects in my cell culture experiments with this compound?

A3: Signs of off-target effects can include:

  • Unexpected Changes in Cell Viability: Cytotoxicity observed at concentrations that should be well-tolerated for beta-1 blockade.

  • Inconsistent Results Across Different Cell Lines: Discrepancies in the effects of this compound between cell lines may suggest interactions with targets expressed at varying levels in those cells.

  • Modulation of Unrelated Signaling Pathways: Observing changes in pathways not typically associated with beta-1 adrenergic receptor signaling.

Q4: What is a recommended starting concentration range for this compound in cell culture?

A4: The therapeutic concentration of this compound is reported to be in the range of 0.01-0.15 µM.[4] For initial in vitro experiments, it is advisable to perform a dose-response curve starting from nanomolar concentrations up to a higher range (e.g., 10 µM or higher) to determine the optimal concentration for the desired on-target effect while minimizing off-target effects.[4][6]

Q5: How should I prepare and store this compound for cell culture experiments?

A5: this compound hydrochloride is generally soluble in aqueous solutions. However, for many small molecules, it is common practice to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into the cell culture medium to the final desired concentration.[7][8] The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[9][10] Stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Problem Possible Cause Solution
High Cell Death/Toxicity 1. Concentration too high: The concentration of this compound may be in a range that causes off-target cytotoxic effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Compound instability: The compound may be degrading in the culture medium, leading to toxic byproducts.1. Perform a dose-response curve: Determine the IC50 value for your cell line and use concentrations at or below this for your experiments. Start with concentrations in the therapeutic range (0.01-0.15 µM).[4] 2. Check final solvent concentration: Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.5% for DMSO).[9][10] Include a vehicle-only control in your experiments. 3. Assess compound stability: Prepare fresh solutions for each experiment. If stability is a concern, the stability of this compound in your specific cell culture medium and conditions can be assessed using methods like HPLC.
Inconsistent or Irreproducible Results 1. Compound precipitation: this compound may be precipitating out of the cell culture medium, especially at higher concentrations. 2. Cell culture variability: Inconsistent cell density, passage number, or culture conditions. 3. Inaccurate dilutions: Errors in preparing serial dilutions of the compound.1. Check for precipitation: Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions in pre-warmed media immediately before use. Determine the maximum soluble concentration in your specific media.[9] 2. Standardize cell culture protocols: Maintain consistent cell passage numbers, seeding densities, and other culture parameters.[11] 3. Use proper dilution techniques: Prepare serial dilutions carefully. For dose-response experiments, it is best to make serial dilutions of the stock solution in the solvent before diluting into the media.[12]
Observed Effect Does Not Match Expected On-Target Effect 1. Off-target effect is dominant: The observed phenotype may be due to this compound interacting with an unintended target. 2. Cell line does not express the target receptor: The cell line may not express beta-1 adrenergic receptors at a sufficient level.1. Validate on-target engagement: Use a control compound with a similar mechanism of action. Use a cell line with known expression levels of beta-1 adrenergic receptors. Consider using techniques like siRNA or CRISPR to knock down the beta-1 adrenergic receptor to see if the effect is abolished. 2. Confirm receptor expression: Verify the expression of beta-1 adrenergic receptors in your cell line using techniques such as qPCR, Western blot, or flow cytometry.

Data Presentation

This compound Receptor Binding Affinity

Quantitative data on the binding affinity (Ki or IC50) of this compound for its primary and potential off-target receptors is crucial for designing experiments and interpreting results. Researchers should aim to determine these values in their specific experimental system.

Receptor This compound Ki or IC50 (nM) Reference Ligand Ki or IC50 (nM) Cell Type/Membrane Prep Reference
Beta-1 Adrenergic ReceptorData not availablePropranolol: [Insert Value][e.g., HEK293 cells expressing human β1-AR]To be determined experimentally
Beta-2 Adrenergic ReceptorData not availablePropranolol: [Insert Value][e.g., HEK293 cells expressing human β2-AR]To be determined experimentally
Alpha-1 Adrenergic ReceptorData not availablePrazosin: [Insert Value][e.g., Rat brain membranes]To be determined experimentally

Experimental Protocols

Competitive Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cells or cell membranes expressing the beta-adrenergic receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-Dihydroalprenolol - [3H]-DHA).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare cell membranes from cells overexpressing the target receptor.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled antagonist, e.g., propranolol).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the data to determine the IC50 value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Assay

This protocol measures the effect of this compound on the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

Materials:

  • Cells expressing the beta-adrenergic receptor of interest.

  • This compound.

  • A beta-adrenergic agonist (e.g., Isoproterenol).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Commercially available cAMP assay kit (e.g., ELISA, TR-FRET, or luminescence-based).

  • Cell lysis buffer (provided with the kit).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes). Include a vehicle control.

  • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) in the presence of a PDE inhibitor for a defined time (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Follow the instructions of the commercial cAMP assay kit to measure the cAMP concentration in the cell lysates.

  • Generate a dose-response curve to determine the inhibitory effect of this compound on agonist-induced cAMP production.

Potassium Ion Channel Flux Assay

This assay can be used to investigate the potential off-target effect of this compound on potassium channel activity. Thallium (Tl+) is often used as a surrogate for K+ in these assays.

Materials:

  • Cells expressing the potassium channel of interest.

  • This compound.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay buffer and stimulus buffer (containing Tl+ and K+).

  • A known potassium channel opener and blocker as positive and negative controls.

  • Fluorescence plate reader.

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's protocol.[1]

  • Wash the cells to remove excess dye.

  • Add this compound at various concentrations and incubate.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the stimulus buffer containing Tl+ to initiate the influx.

  • Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which corresponds to Tl+ influx through open potassium channels.

  • Analyze the data to determine if this compound modulates potassium channel activity.

Visualizations

G cluster_0 This compound Treatment Workflow A Prepare this compound Stock Solution (e.g., in DMSO) B Perform Serial Dilutions in Cell Culture Medium A->B C Treat Cells (include vehicle control) B->C D Incubate for Desired Time C->D E Perform Downstream Assays D->E F Analyze Data E->F

Caption: Experimental workflow for this compound treatment in cell culture.

G cluster_1 Troubleshooting Logic Start Inconsistent or Unexpected Results? CheckConc Verify this compound Concentration and Solubility Start->CheckConc CheckSolvent Check Solvent Concentration (e.g., DMSO) Start->CheckSolvent CheckCells Assess Cell Health and Receptor Expression Start->CheckCells Optimize Optimize Protocol CheckConc->Optimize CheckSolvent->Optimize OffTarget Consider Off-Target Effects CheckCells->OffTarget CheckCells->Optimize

Caption: A logical approach to troubleshooting experimental issues with this compound.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound Beta1AR Beta-1 Adrenergic Receptor This compound->Beta1AR Blocks Alpha1AR Alpha-1 Adrenergic Receptor This compound->Alpha1AR Blocks KATPChannel ATP-sensitive K+ Channel This compound->KATPChannel Opens Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Blocks (at high conc.) OtherIonChannels Other Ion Channels This compound->OtherIonChannels Modulates? AC Adenylyl Cyclase Beta1AR->AC Inhibits Activation cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: this compound's on-target and potential off-target signaling pathways.

References

Technical Support Center: Optimizing Tilisolol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Tilisolol for in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound hydrochloride is a non-selective beta-adrenergic receptor antagonist.[1] It functions by inhibiting the action of catecholamines like epinephrine and norepinephrine on beta-adrenergic receptors, which are prevalent in the heart, lungs, and blood vessels.[1] This blockade leads to a decrease in heart rate and the force of myocardial contraction, resulting in reduced cardiac output and lowered blood pressure.[1] this compound also exhibits vasodilatory properties, which are attributed to the blockade of alpha-1 adrenergic receptors in vascular smooth muscle and the opening of ATP-sensitive potassium (K+) channels.[1][2]

Q2: What are some reported in vivo dosages of this compound in animal models?

A2: Most of the available literature reports on the intravenous (i.v.) administration of this compound. After oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one to two hours.[1] The drug has a relatively long half-life, which may allow for once-daily dosing.[1] Specific dosages from studies are summarized in the table below.

Q3: How do I determine a starting dose for my animal study?

A3: Determining a starting dose requires careful consideration of the animal species, the route of administration, and the intended therapeutic effect.

  • For intravenous studies: You can refer to the doses used in published studies (see Table 1). A dose-escalation study is recommended to determine the optimal dose for your specific experimental model and endpoint.

  • For oral studies: There is limited public data on oral dosing of this compound in animals. A general approach is to start with a dose-range finding study. You can estimate a starting oral dose based on the effective intravenous doses, considering the expected oral bioavailability. If bioavailability data is not available, a pilot pharmacokinetic study is highly recommended.

  • Allometric Scaling: If you have data from one animal species, you can use allometric scaling based on body surface area to estimate an equivalent dose for another species. This is a common method for interspecies dose extrapolation.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic parameters include:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood after administration.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.

  • AUC (Area under the curve): Represents the total drug exposure over time.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

A study on a lipophilic prodrug of this compound, O-palmitoyl this compound, was conducted in rats, and the blood concentrations of the prodrug were found to be about 10-fold higher than that of this compound after intravenous administration.[3][4] For this compound itself, it is known that after oral administration, it is rapidly absorbed, reaching peak plasma concentrations within one to two hours, and has a relatively long half-life.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe toxicity at the lowest dose The starting dose was too high. Unexpected sensitivity in the chosen animal model. Formulation issues (e.g., vehicle toxicity).Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). Review any available in vitro cytotoxicity data. Conduct a vehicle toxicity study.
No observable effect at the highest administered dose The compound may have low efficacy for the chosen endpoint. Poor bioavailability (for oral administration). The dose range was too low.Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC). If exposure is adequate, consider if the therapeutic target is relevant in the model. If exposure is low, consider formulation optimization or a different route of administration. Test a higher dose range if no toxicity was observed.
High variability in animal responses Inconsistent dosing technique. Genetic variability within the animal strain. Pathological variations in the disease model.Ensure all personnel are properly trained on the dosing procedure. Use a more homogeneous animal population if possible. Increase the sample size to improve statistical power.
Unexpected side effects (e.g., sedation, agitation) Off-target effects of the compound. The dose may be approaching the maximum tolerated dose (MTD).Carefully document all clinical signs. Consider reducing the dose. Investigate potential off-target pharmacology of this compound.

Data Presentation

Table 1: Summary of Intravenous this compound Dosages in Animal Studies

Animal Model Dosage Range (i.v.) Observed Effects Reference
Pithed Rats0.5 - 2.0 mg/kgDose-dependent decrease in diastolic blood pressure and a slight increase in heart rate.[4]
Dogs0.2 mg/kgPrevention of ischemic myocardial energy depletion.[5]
Dogs1, 2, 4, 8 mg/kgDose-dependent decrease in coronary vascular resistance.[2]

Experimental Protocols

Protocol 1: Dose-Range Finding Study (Oral Administration)
  • Animal Model: Select a rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (n=3-5 per sex per group).

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.

  • Administration: Administer this compound orally via gavage. The formulation should be a solution or a homogenous suspension.

  • Data Collection:

    • Monitor clinical signs and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for 14 days.

    • Record body weights before dosing and at specified intervals thereafter.

    • At the end of the study, perform gross necropsy.

Protocol 2: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use the same species and strain as in the dose-range finding study.

  • Dose Selection: Based on the results of the dose-range finding study, select a narrower range of doses around the dose that produced mild, but not life-threatening, toxicity.

  • Administration: Administer this compound daily for a specified period (e.g., 7 or 14 days).

  • Data Collection:

    • Daily monitoring of clinical signs, body weight, and food/water consumption.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and histopathological examination of major organs.

  • MTD Definition: The MTD is the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or signs of serious toxicity that would interfere with the main study.

Mandatory Visualization

Tilisolol_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Inhibits Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Inhibits K_ATP_Channel ATP-sensitive K+ Channel This compound->K_ATP_Channel Opens AC Adenylyl Cyclase Beta_AR->AC Activates PLC Phospholipase C Alpha1_AR->PLC Activates K_Efflux ↑ K+ Efflux K_ATP_Channel->K_Efflux cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Influx ↓ Ca2+ Influx PKA->Ca_Influx Contraction ↓ Contraction Ca_Influx->Contraction IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release ↓ Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction ↓ Vasoconstriction Ca_Release->Vasoconstriction Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: this compound's multifaceted mechanism of action.

Dose_Optimization_Workflow cluster_planning Phase 1: Planning & Preliminary Studies cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Refinement Lit_Review Literature Review (Existing Dosages) Dose_Range Dose-Range Finding Study Lit_Review->Dose_Range In_Vitro In Vitro Data (IC50 / EC50) In_Vitro->Dose_Range PK_Study Pharmacokinetic (PK) Study (Optional but Recommended) Dose_Range->PK_Study MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Range->MTD_Study Inform Dose Selection Efficacy_Study Efficacy Study PK_Study->Efficacy_Study Inform Dosing Regimen MTD_Study->Efficacy_Study Set Upper Dose Limit Data_Analysis Data Analysis (Toxicity & Efficacy) Efficacy_Study->Data_Analysis Optimal_Dose Define Optimal Dose Range Data_Analysis->Optimal_Dose

References

Technical Support Center: Troubleshooting Tilisolol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Tilisolol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and artifacts encountered during chromatographic analysis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound analysis by RP-HPLC?

A1: While a specific monograph for this compound may not be universally available, typical reversed-phase HPLC conditions for similar beta-blockers (e.g., Propranolol, Timolol) can be adapted. A common starting point would be:

ParameterRecommended Condition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
pH of Aqueous Phase Acidic, typically around pH 3, to ensure the protonation of residual silanols on the silica-based column and the basic this compound molecule, which helps in achieving symmetrical peak shapes.
Detection UV spectrophotometry, with the wavelength set to the absorbance maximum of this compound.
Flow Rate Typically around 1.0 mL/min.
Temperature Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

Q2: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I resolve it?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. The primary cause is the interaction of the basic analyte with acidic residual silanol groups on the stationary phase.

Here are the troubleshooting steps:

  • Mobile Phase pH Adjustment: this compound is a basic compound. Lowering the pH of the mobile phase to a value between 2 and 4 will protonate the silanol groups, minimizing their interaction with the protonated this compound molecule. This is the most effective way to reduce peak tailing.

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also mitigate peak tailing. TEA will preferentially interact with the active silanol sites, preventing them from interacting with this compound.

  • Column Choice: Using a highly end-capped C18 column or a column with a stationary phase designed for the analysis of basic compounds can significantly improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q3: My chromatogram shows "ghost peaks." What are they and how do I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs as well as in sample runs. They can originate from various sources.

Troubleshooting Ghost Peaks:

Source of Ghost PeakIdentificationSolution
Contaminated Mobile Phase Run a blank gradient with no injection. If the ghost peak is present, the mobile phase is likely contaminated.Use fresh, high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
Carryover from Previous Injections The ghost peak appears at the retention time of a previously analyzed compound.Implement a robust needle wash protocol in your autosampler method. Flush the column with a strong solvent between runs.
System Contamination The peak appears randomly and may have an irregular shape.Clean the injector, tubing, and detector flow cell.
Degraded Sample The peak appears in older samples but not in freshly prepared ones.Prepare samples fresh and store them appropriately (e.g., refrigerated).

Troubleshooting Guides

Problem: Baseline Noise and Drift

Q: My baseline is noisy and/or drifting, making it difficult to integrate my this compound peak accurately. What should I do?

A: A stable baseline is crucial for accurate quantification. Baseline noise can be random or periodic, while drift is a gradual rise or fall of the baseline.

Troubleshooting Workflow for Baseline Issues:

cluster_solutions Potential Solutions Start Baseline Issue (Noise or Drift) Check_Degassing Check Mobile Phase Degassing Start->Check_Degassing Check_Pump Inspect Pump (Seals, Check Valves) Check_Degassing->Check_Pump If noise persists Degas Degas Mobile Phase Check_Degassing->Degas Check_Detector Check Detector (Lamp, Flow Cell) Check_Pump->Check_Detector If pump is OK Replace_Seals Replace Pump Seals Check_Pump->Replace_Seals Equilibrate Ensure Proper Column Equilibration Check_Detector->Equilibrate If detector is OK Clean_Cell Clean Flow Cell Check_Detector->Clean_Cell Check_Leaks Check for Leaks in the System Equilibrate->Check_Leaks If drift persists Increase_Equil Increase Equilibration Time Equilibrate->Increase_Equil Solution Stable Baseline Check_Leaks->Solution If no leaks found and issue resolved Tighten_Fittings Tighten Fittings Check_Leaks->Tighten_Fittings

Troubleshooting workflow for baseline noise and drift.

Detailed Steps:

  • Mobile Phase Degassing: Inadequate degassing is a common cause of baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

  • Pump Issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations, leading to a noisy baseline. Check for leaks around the pump head and listen for any unusual noises.

  • Detector Problems: A failing detector lamp can cause baseline drift and noise. Contamination in the detector flow cell can also be a source of noise. Flush the flow cell with a suitable solvent.

  • Column Equilibration: Insufficient column equilibration, especially after a gradient run or when changing mobile phases, can lead to a drifting baseline.

  • System Leaks: Leaks in any part of the HPLC system can cause baseline instability. Carefully inspect all fittings and connections.

Problem: Appearance of Impurity Peaks

Q: I am observing unexpected peaks in my chromatogram that I suspect are degradation products of this compound. How can I identify and manage them?

A: this compound, like other beta-blockers, can degrade under certain conditions. Forced degradation studies on similar compounds provide insights into potential degradation pathways.

Potential Degradation Pathways and Products:

This compound may degrade under the following conditions:

  • Hydrolysis (Acidic and Basic): The ether linkage in the this compound molecule could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The secondary alcohol and the aromatic ring system could be sites for oxidative degradation.

  • Photolysis: Exposure to UV light can lead to the formation of photodegradation products. Studies on propranolol have shown the formation of products like 1-naphthol.[1]

  • Thermal Degradation: High temperatures can induce degradation.

Experimental Protocol for a Forced Degradation Study:

To investigate the origin of impurity peaks, a forced degradation study can be performed.

  • Prepare this compound Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., mobile phase).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating. Timolol, a similar beta-blocker, has been shown to be unstable in alkaline conditions.[2]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Analysis: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to the working concentration. Analyze the stressed samples by HPLC and compare the chromatograms with that of an unstressed this compound standard.

Logical Relationship for Impurity Identification:

Start Unknown Peak Observed Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Compare_Chromatograms Compare Chromatograms of Stressed and Unstressed Samples Forced_Degradation->Compare_Chromatograms Identify_Degradant Identify Potential Degradation Product by Matching Retention Times Compare_Chromatograms->Identify_Degradant Modify_Method Modify HPLC Method for Better Resolution of Impurity Identify_Degradant->Modify_Method End Impurity Identified and Method Optimized Modify_Method->End

Logical workflow for identifying degradation products.

References

Adjusting Tilisolol dosage in patients with renal or hepatic impairment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides recommendations for researchers, scientists, and drug development professionals on adjusting Tilisolol dosage in patients with renal or hepatic impairment during experimental studies.

Troubleshooting and Dosage Adjustment Workflow

Researchers may encounter challenges in determining the appropriate dosage of this compound for subjects with compromised kidney or liver function. The following workflow provides a structured approach to this issue.

cluster_0 Initial Assessment cluster_1 Dosage Adjustment Strategy cluster_2 Pharmacokinetic Rationale start Patient with Renal or Hepatic Impairment Identified assess_renal Assess Renal Function (e.g., eGFR, CrCl) start->assess_renal assess_hepatic Assess Hepatic Function (e.g., Child-Pugh Score) start->assess_hepatic renal_impairment Renal Impairment Detected? assess_renal->renal_impairment hepatic_impairment Hepatic Impairment Detected? assess_hepatic->hepatic_impairment no_adjustment Standard Dosage Protocol renal_impairment->no_adjustment No reduce_dose_renal Reduce Dose and/or Extend Dosing Interval renal_impairment->reduce_dose_renal Yes hepatic_impairment->no_adjustment No reduce_dose_hepatic Reduce Initial and/or Maintenance Dose hepatic_impairment->reduce_dose_hepatic Yes monitor Intensified Monitoring (Adverse Events, Biomarkers) no_adjustment->monitor reduce_dose_renal->monitor pk_rationale This compound is metabolized by the liver and excreted by the kidneys. Impairment can lead to drug accumulation. reduce_dose_renal->pk_rationale reduce_dose_hepatic->monitor reduce_dose_hepatic->pk_rationale

Caption: Decision workflow for this compound dosage adjustment.

Frequently Asked Questions (FAQs)

Q1: What are the general pharmacokinetic properties of this compound?

This compound is a beta-adrenergic receptor antagonist. After oral administration, it is rapidly absorbed. The drug is primarily metabolized in the liver and subsequently excreted by the kidneys.[1] This dual elimination pathway is a critical consideration for dosage adjustments in patients with either hepatic or renal impairment.[1]

Q2: How should this compound dosage be adjusted for patients with renal impairment?

Table 1: General Principles for Dosage Adjustment in Renal Impairment

Degree of Renal ImpairmenteGFR (mL/min/1.73m²)General Recommendation for Renally Cleared Drugs
Mild60 - 89Generally, no dose adjustment is needed unless the drug has a narrow therapeutic index.[4]
Moderate30 - 59A dose reduction or extension of the dosing interval is often recommended.[4]
Severe15 - 29Significant dose reduction or extension of the dosing interval is necessary.[4]
Kidney Failure< 15The drug should be used with caution, and a substantial dose reduction is required. Dosing adjustments may also be necessary for patients on dialysis.[5]

Experimental Protocol for Assessing Renal Function: To estimate renal function, the Chronic Kidney Disease-Epidemiology Collaboration (CKD-EPI) equation is commonly used to calculate the eGFR. For more precise measurements, especially in research settings, a 24-hour urine collection to determine creatinine clearance can be performed.

Q3: What is the recommended approach for this compound dosage in patients with hepatic impairment?

This compound is primarily metabolized in the liver.[1] Hepatic impairment can, therefore, lead to increased drug exposure and a higher risk of adverse effects.[6] Dosage adjustments should be guided by the severity of the liver disease, often classified by the Child-Pugh score.[7]

Table 2: General Principles for Dosage Adjustment in Hepatic Impairment

Child-Pugh ClassScoreGeneral Recommendation for Hepatically Metabolized Drugs
A (Mild)5 - 6A conservative initial dose may be considered.
B (Moderate)7 - 9A significant reduction in the initial and maintenance doses is generally recommended.[8]
C (Severe)10 - 15The drug should be used with extreme caution, and a substantial dose reduction is necessary. In some cases, it may be contraindicated.

Experimental Protocol for Assessing Hepatic Function: The Child-Pugh score is calculated based on five clinical measures: serum bilirubin, serum albumin, prothrombin time (or INR), presence and severity of ascites, and presence and severity of hepatic encephalopathy.

Q4: What is the metabolic pathway of this compound?

This compound undergoes metabolism primarily in the liver. While the specific cytochrome P450 (CYP) enzymes involved are not detailed in the provided search results, the general pathway involves transformation into metabolites that are then excreted by the kidneys.

cluster_0 This compound Metabolism and Excretion This compound This compound (Oral Administration) absorption Gastrointestinal Absorption This compound->absorption liver Hepatic Metabolism (Primary Site) absorption->liver metabolites Metabolites liver->metabolites Metabolic Transformation kidneys Renal Excretion metabolites->kidneys elimination Elimination kidneys->elimination

Caption: Simplified metabolic pathway of this compound.

Q5: Are there any specific adverse effects to monitor for in patients with renal or hepatic impairment receiving this compound?

Patients with renal or hepatic impairment are at a higher risk of drug accumulation and, consequently, an increased incidence and severity of adverse effects. For beta-blockers like this compound, it is crucial to monitor for:

  • Bradycardia: An abnormally slow heart rate.

  • Hypotension: Low blood pressure.

  • Worsening of heart failure symptoms.

  • Fatigue and dizziness.

Close monitoring of vital signs and relevant laboratory parameters is essential in these patient populations.

References

Tilisolol Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential drug-grug interactions with Tilisolol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a beta-adrenergic receptor antagonist with vasodilatory properties.[1] Its primary mechanism involves the blockade of beta-1 adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate and myocardial contractility.[1] Additionally, this compound exhibits vasodilatory effects through the blockade of alpha-1 adrenergic receptors in vascular smooth muscle and by opening ATP-sensitive potassium (K-ATP) channels.[1]

Q2: How is this compound metabolized and what are the potential sites for drug interactions?

This compound is primarily metabolized in the liver and excreted via the kidneys.[1] The specific cytochrome P450 (CYP) isozymes responsible for its metabolism have not been definitively quantified in publicly available literature. However, like many beta-blockers, it is anticipated that CYP2D6 and CYP3A4 may play a role in its metabolism. Therefore, co-administration of drugs that are potent inhibitors or inducers of these enzymes could potentially alter this compound's plasma concentrations, leading to either increased risk of adverse effects or reduced efficacy.

Q3: What are the known and potential pharmacodynamic drug interactions with this compound?

This compound may have additive pharmacodynamic effects when co-administered with other cardiovascular agents. Caution is advised when combining this compound with:

  • Other Antihypertensive Agents (e.g., calcium channel blockers, diuretics): May lead to an additive effect in lowering blood pressure, potentially causing hypotension.[1]

  • Antiarrhythmics: Concurrent use with drugs that depress myocardial function could lead to excessive cardiac suppression.[1]

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs may reduce the antihypertensive effects of beta-blockers by promoting sodium and water retention.[2]

  • Hypoglycemic agents: this compound may mask the symptoms of hypoglycemia in diabetic patients.[3]

Troubleshooting Guides

In Vitro Metabolism and Interaction Studies

Problem: How do I determine which CYP450 isozymes are responsible for this compound metabolism in our in vitro system?

Solution: CYP450 Reaction Phenotyping

A stepwise approach is recommended to identify the primary CYP enzymes involved in this compound metabolism. This typically involves using human liver microsomes (HLM) or recombinant human CYP enzymes.

Experimental Protocol: CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isozymes responsible for the metabolism of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, gemfibrozil for CYP2C8, sulfaphenazole for CYP2C9, omeprazole for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)

  • LC-MS/MS system for analysis

Methodology:

  • Incubation with Recombinant CYPs:

    • Incubate this compound at a fixed concentration with individual recombinant CYP isozymes in the presence of an NADPH regenerating system.

    • Monitor the depletion of this compound over time using LC-MS/MS.

    • The isozymes that show the highest rate of this compound metabolism are likely the primary contributors.

  • Chemical Inhibition Assay with HLM:

    • Incubate this compound with pooled HLM and the NADPH regenerating system.

    • In separate incubations, pre-incubate the HLM with specific inhibitors for each major CYP isozyme before adding this compound.

    • Measure the rate of this compound metabolism in the presence and absence of each inhibitor.

    • A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Data Presentation:

Table 1: Hypothetical Results of this compound Metabolism with Recombinant CYP Isozymes

CYP IsozymeRate of this compound Metabolism (pmol/min/pmol CYP)
CYP1A25.2
CYP2B62.1
CYP2C83.5
CYP2C98.9
CYP2C194.3
CYP2D6 45.7
CYP3A4 22.1

Table 2: Hypothetical Results of this compound Metabolism in HLM with Specific CYP Inhibitors

InhibitorTarget CYP% Inhibition of this compound Metabolism
FurafyllineCYP1A25%
TiclopidineCYP2B62%
GemfibrozilCYP2C84%
SulfaphenazoleCYP2C910%
OmeprazoleCYP2C196%
Quinidine CYP2D6 65%
Ketoconazole CYP3A4 30%

Interpretation: The hypothetical data suggests that CYP2D6 is the major enzyme responsible for this compound metabolism, with a smaller contribution from CYP3A4.

Workflow for In Vitro CYP450 Reaction Phenotyping

G cluster_recombinant Recombinant CYP Assay cluster_hlm HLM Inhibition Assay r_start Incubate this compound with individual recombinant CYPs r_measure Measure this compound depletion (LC-MS/MS) r_start->r_measure r_identify Identify primary metabolizing isozymes r_measure->r_identify end_node Identify Key Metabolizing Enzymes r_identify->end_node h_start Incubate this compound with HLM h_measure Measure this compound metabolism rate h_start->h_measure h_preincubate Pre-incubate HLM with specific CYP inhibitors h_add Add this compound h_preincubate->h_add h_add->h_measure h_compare Compare rates with and without inhibitors h_measure->h_compare h_confirm Confirm CYP involvement h_compare->h_confirm h_confirm->end_node start Start Phenotyping start->r_start start->h_start start->h_preincubate

Caption: Workflow for identifying CYP450 enzymes metabolizing this compound.

In Vivo Drug Interaction Studies

Problem: How do we design a clinical study to assess the impact of a potent CYP3A4 inhibitor (e.g., ketoconazole) on the pharmacokinetics of this compound?

Solution: Clinical Drug-Drug Interaction (DDI) Study

A well-designed clinical DDI study is crucial to quantify the in vivo relevance of an in vitro observed interaction.

Experimental Protocol: Clinical DDI Study with a CYP3A4 Inhibitor

Objective: To evaluate the effect of multiple doses of ketoconazole (a strong CYP3A4 inhibitor) on the single-dose pharmacokinetics of this compound in healthy volunteers.

Study Design: Open-label, two-period, fixed-sequence crossover study.

Participants: Healthy adult male and female volunteers.

Methodology:

  • Period 1 (Reference): Administer a single oral dose of this compound to participants. Collect serial blood samples over a 48-hour period to determine the pharmacokinetic profile of this compound.

  • Washout Period: A washout period of at least 7 days.

  • Period 2 (Treatment): Administer ketoconazole daily for several days to achieve steady-state inhibition of CYP3A4. On the last day of ketoconazole administration, co-administer a single oral dose of this compound. Collect serial blood samples over a 48-hour period.

  • Pharmacokinetic Analysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method. Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).

Data Presentation:

Table 3: Hypothetical Pharmacokinetic Parameters of this compound With and Without Co-administration of a Strong CYP3A4 Inhibitor

ParameterThis compound Alone (Mean ± SD)This compound + CYP3A4 Inhibitor (Mean ± SD)Geometric Mean Ratio (90% CI)
AUC (ng*h/mL)850 ± 1501870 ± 3002.20 (1.95 - 2.48)
Cmax (ng/mL)120 ± 25216 ± 401.80 (1.60 - 2.02)

Interpretation: The hypothetical results indicate that a strong CYP3A4 inhibitor significantly increases the systemic exposure to this compound, suggesting that CYP3A4 plays a role in its metabolism.

Workflow for a Clinical Drug-Drug Interaction Study

G cluster_period1 Period 1: Reference cluster_period2 Period 2: Treatment start Screen & Enroll Healthy Volunteers p1_dose Administer single dose of this compound start->p1_dose p1_pk Collect serial blood samples for PK analysis p1_dose->p1_pk washout Washout Period (≥ 7 days) p1_pk->washout p2_inhibitor Administer CYP3A4 inhibitor to steady state washout->p2_inhibitor p2_codose Co-administer this compound with inhibitor p2_inhibitor->p2_codose p2_pk Collect serial blood samples for PK analysis p2_codose->p2_pk analysis Analyze Plasma Samples (LC-MS/MS) p2_pk->analysis pk_calc Calculate PK Parameters (AUC, Cmax) analysis->pk_calc report Report Findings pk_calc->report G cluster_beta Beta-1 Adrenergic Receptor cluster_alpha Alpha-1 Adrenergic Receptor cluster_katp ATP-Sensitive K+ Channel This compound This compound B1_receptor Beta-1 Receptor (Heart) This compound->B1_receptor Antagonist A1_receptor Alpha-1 Receptor (Vascular Smooth Muscle) This compound->A1_receptor Antagonist KATP_channel K-ATP Channel (Vascular Smooth Muscle) This compound->KATP_channel Opener AC Adenylate Cyclase B1_receptor->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylation Contraction ↓ Heart Rate & ↓ Contractility Ca_channel->Contraction PLC Phospholipase C A1_receptor->PLC Gq IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Vasodilation_alpha Vasodilation Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization Vasodilation_K Vasodilation Hyperpolarization->Vasodilation_K

References

Technical Support Center: Refining the Experimental Protocol for Tilisolol in Pithed Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tilisolol in pithed rat experiments. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful execution and interpretation of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a beta-adrenoceptor antagonist with vasodilatory properties.[1][2] Its primary mechanism involves the blockade of beta-adrenergic receptors, similar to other beta-blockers.[1] Additionally, this compound is believed to exert its vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2]

Q2: What are the expected cardiovascular effects of this compound in a pithed rat model?

A2: In the pithed rat, a model devoid of central nervous system and reflex circulatory control, this compound (0.5-2.0 mg/kg, i.v.) typically causes a dose-dependent decrease in diastolic blood pressure and a slight increase in heart rate.[1]

Q3: Why is the pithed rat model suitable for studying the cardiovascular effects of this compound?

A3: The pithed rat model is ideal for studying the direct peripheral effects of a drug on the cardiovascular system without the confounding influence of the central nervous system and baroreceptor reflexes.[3] This allows for a more precise characterization of a drug's action on the heart and vasculature.

Q4: Can the effects of this compound be pharmacologically blocked?

A4: Yes, the hypotensive effects of this compound in pithed rats can be antagonized by glibenclamide, a specific blocker of ATP-sensitive K+ channels.[1] This provides evidence for the involvement of K-ATP channel opening in this compound's mechanism of action.

Experimental Protocols

Pithed Rat Preparation

This protocol outlines the key steps for preparing a pithed rat for cardiovascular studies.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Tracheal cannula

  • Rodent ventilator

  • Pithing rod (a stainless-steel rod)

  • Surgical instruments (forceps, scissors, etc.)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Heparinized saline (100 IU/mL)

  • Warming pad

Procedure:

  • Anesthetize the rat with an appropriate anesthetic.

  • Cannulate the trachea to facilitate artificial ventilation.

  • Insert the pithing rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system.

  • Immediately begin artificial respiration with a rodent ventilator.

  • Cannulate the left carotid artery for direct measurement of arterial blood pressure.

  • Cannulate the right jugular vein for intravenous drug administration.

  • Administer heparinized saline to prevent blood clotting.

  • Allow the preparation to stabilize for at least 20 minutes before drug administration.

This compound Administration

Materials:

  • This compound hydrochloride solution (dissolved in saline)

  • Syringes and needles

Procedure:

  • Prepare fresh solutions of this compound on the day of the experiment.

  • Administer this compound intravenously (i.v.) through the cannulated jugular vein.

  • Administer doses ranging from 0.5 to 2.0 mg/kg.[1]

  • Record cardiovascular parameters (blood pressure and heart rate) continuously before, during, and after this compound administration.

  • To investigate the mechanism of action, a separate group of animals can be pre-treated with glibenclamide (an ATP-sensitive K+ channel blocker) before this compound administration.[1]

Data Presentation

The following tables summarize the expected qualitative and hypothetical quantitative effects of this compound in pithed rats. The quantitative data is illustrative and may vary depending on specific experimental conditions.

Table 1: Qualitative Effects of this compound in Pithed Rats

ParameterEffect
Diastolic Blood PressureDose-dependent decrease[1]
Heart RateSlight increase[1]

Table 2: Hypothetical Dose-Response of this compound on Cardiovascular Parameters in Pithed Rats

Dose of this compound (mg/kg, i.v.)Hypothetical Mean % Decrease in Diastolic Blood PressureHypothetical Mean % Increase in Heart Rate
0.510 - 15%2 - 5%
1.020 - 25%5 - 8%
2.030 - 40%8 - 12%

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No significant change in blood pressure after this compound administration 1. Improper drug preparation or administration.2. Faulty blood pressure monitoring equipment.3. Animal-to-animal variability.1. Verify the concentration and preparation of the this compound solution. Ensure proper intravenous administration.2. Calibrate the pressure transducer and check all connections in the data acquisition system.3. Increase the number of animals per group to account for biological variability.
Paradoxical increase in blood pressure 1. While uncommon with this compound's profile, some beta-blockers can cause a transient pressor response due to blockade of presynaptic β2-adrenoceptors, leading to unopposed α-adrenoceptor-mediated vasoconstriction.1. Administer an alpha-adrenoceptor antagonist (e.g., phentolamine) to test for alpha-adrenergic involvement.2. Carefully review the literature for similar paradoxical effects with related compounds.
Exaggerated hypotensive response 1. Incorrect dose calculation.2. Interaction with other administered substances.1. Double-check all dose calculations and the concentration of the dosing solution.2. Review the experimental protocol for any other administered drugs that could potentiate the hypotensive effect.
Unstable baseline blood pressure or heart rate 1. Incomplete pithing.2. Inadequate ventilation.3. Hypothermia.1. Ensure the pithing procedure was performed correctly to eliminate all central nervous influence.2. Check the ventilator settings (tidal volume and respiratory rate) to ensure they are appropriate for the rat's body weight.3. Maintain the animal's body temperature using a warming pad.
No reversal of this compound's effect with glibenclamide 1. Insufficient dose of glibenclamide.2. Alternative vasodilatory mechanisms of this compound are predominant in the experimental conditions.1. Ensure an adequate and effective dose of glibenclamide is used.2. Consider the possibility that other vasodilatory pathways may be involved in this compound's action.[1]

Mandatory Visualizations

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experiment anesthetize Anesthetize Rat tracheal_cannulation Tracheal Cannulation anesthetize->tracheal_cannulation pithing Pithing Procedure tracheal_cannulation->pithing ventilation Artificial Ventilation pithing->ventilation arterial_cannulation Carotid Artery Cannulation ventilation->arterial_cannulation venous_cannulation Jugular Vein Cannulation arterial_cannulation->venous_cannulation stabilization Stabilization Period venous_cannulation->stabilization baseline Record Baseline Cardiovascular Parameters stabilization->baseline tilisolol_admin Administer this compound (i.v.) baseline->tilisolol_admin glibenclamide_pretreatment Pre-treat with Glibenclamide (Optional) baseline->glibenclamide_pretreatment record_response Record Cardiovascular Response tilisolol_admin->record_response glibenclamide_pretreatment->tilisolol_admin

Caption: Experimental workflow for investigating this compound in pithed rats.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks KATP_Channel ATP-Sensitive K+ Channel This compound->KATP_Channel Opens Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling pathway of this compound in vascular smooth muscle.

References

Technical Support Center: Tilisolol & L-type Ca2+ Current

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Tilisolol on L-type Ca2+ currents.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on L-type Ca2+ currents (ICa,L)?

A1: this compound is primarily classified as a nonselective beta-adrenergic receptor blocker.[1] Its primary mechanism of action involves antagonizing the effects of catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors.[2][3] In the heart, β-adrenergic stimulation typically increases ICa,L via a Gs-protein coupled pathway that leads to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA), which in turn phosphorylates L-type Ca2+ channels, enhancing their activity. Therefore, under conditions of β-adrenergic stimulation (e.g., in the presence of isoproterenol), this compound is expected to reduce the agonist-induced increase in ICa,L.[1] However, in the absence of β-adrenergic stimulation, this compound at therapeutic concentrations (0.01-0.15 µM) has been shown to have no direct effect on ICa,L in guinea pig ventricular myocytes.[1] At higher concentrations (100 µM), a direct, modest inhibitory effect on ICa,L has been observed.[4]

Q2: My application of this compound shows a minimal or no effect on baseline L-type Ca2+ current. Is this expected?

A2: Yes, this is a plausible outcome. Studies have shown that at concentrations considered to be within the therapeutic range, this compound does not directly affect the basal L-type Ca2+ current in the absence of a β-adrenergic agonist.[1] A significant effect is primarily observed when it counteracts the stimulation of these channels by catecholamines.[1] If your experimental design does not include a β-adrenergic agonist, you may not observe a significant change in the baseline ICa,L.

Q3: I am observing an unexpected increase in L-type Ca2+ current with a beta-blocker. Is this possible?

A3: While seemingly counterintuitive, some beta-blockers, such as carvedilol and alprenolol, have been shown to augment L-type Ca2+ channel activity in neurons at nanomolar concentrations.[5][6][7] This is thought to occur through a spatially restricted β2-adrenergic receptor signaling pathway that promotes G-protein signaling and cAMP/PKA activity in the immediate vicinity of the receptor, leading to phosphorylation and stimulation of the L-type Ca2+ channel.[5][6][7] While this specific effect has not been documented for this compound, it highlights the complexity of beta-blocker pharmacology and the possibility of observing effects that deviate from the classical antagonist profile.

Q4: Besides its beta-blocking activity, does this compound have other effects that could indirectly influence my ICa,L measurements?

A4: Yes, this compound has been shown to possess other pharmacological properties. It has a direct membrane action to depress the delayed rectifier K+ current (IK).[4] Additionally, this compound has vasodilatory properties, which are thought to be mediated through the opening of ATP-sensitive K+ (KATP) channels.[8] While these effects are on different ion channels, significant changes in membrane potential or intracellular ion concentrations resulting from these actions could indirectly influence the activity and measurement of L-type Ca2+ channels.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp experiments investigating the effect of this compound on L-type Ca2+ currents.

Problem Potential Cause Troubleshooting Steps
No observable effect of this compound on ICa,L 1. Absence of β-adrenergic stimulation: this compound's primary effect on ICa,L is to antagonize β-adrenergic agonists.- Ensure your experimental protocol includes a β-adrenergic agonist like isoproterenol to stimulate the L-type Ca2+ current before applying this compound.[1]
2. Incorrect this compound concentration: The concentration may be too low to elicit a response.- Verify the final concentration of this compound in your perfusion solution. Consider a concentration-response curve to determine the optimal concentration for your experimental model.
3. Drug degradation: this compound solution may have degraded.- Prepare fresh this compound solutions for each experiment. Protect the solution from light if it is light-sensitive.
4. Incomplete solution exchange: The cell may not be fully exposed to the this compound-containing solution.- Check your perfusion system to ensure a complete and rapid exchange of the solution around the cell.
"Run-down" of L-type Ca2+ current over time 1. Decline in cell health: The viability of the patched cell is decreasing.- Use cells from a fresh passage and ensure recording solutions are fresh and properly oxygenated.
2. Wash-out of essential intracellular components: Dialysis of the cell with the pipette solution can lead to the loss of crucial molecules for channel function.- Consider using the perforated patch technique (e.g., with nystatin or amphotericin B) to maintain the integrity of the intracellular environment.
3. Calcium-dependent inactivation: Accumulation of intracellular calcium can lead to the inactivation of L-type Ca2+ channels.[9]- Include a calcium chelator like BAPTA or EGTA in your internal pipette solution to buffer intracellular calcium.[10]
High noise levels in the recording 1. Poor giga-ohm seal: An unstable seal between the pipette and the cell membrane is a common source of noise.- Aim for a seal resistance of at least 1 GΩ. Ensure your solutions are clean and try pulling a new pipette if the seal is unstable.
2. High access resistance: High resistance between the pipette and the cell interior can distort the recorded signal.- Keep access resistance as low as possible, ideally below 25 MΩ. Gentle suction can sometimes help to lower it.
3. Improperly prepared pipettes: Debris or imperfections in the pipette tip can affect recording quality.- Ensure your internal solution is filtered (0.22 µm pore size).[11] Heat-polishing the pipette tip can also improve seal formation.
Inconsistent or unexpected drug effects 1. Off-target effects of this compound: As mentioned, this compound can affect other ion channels.- Be aware of this compound's effects on K+ channels.[4][8] Consider using specific blockers for these channels if you suspect they are interfering with your ICa,L measurements.
2. Voltage-clamp errors: Inaccurate control of the membrane potential can lead to misleading results.- Ensure adequate compensation for series resistance (70-80%).[12] This is crucial for accurately measuring voltage-dependent currents.
3. Cell type variability: The expression and regulation of L-type Ca2+ channels and β-adrenergic receptors can vary between different cell types.- Ensure you are using a consistent and well-characterized cell model.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents

This protocol provides a general framework for measuring ICa,L in isolated cardiomyocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rat) using established enzymatic digestion protocols.

  • Store the isolated cells in a calcium-containing solution at room temperature and use them within 2-8 hours.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block K+ currents, TEA-Cl (e.g., 20 mM) can be added.

  • Internal Pipette Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA or BAPTA. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound hydrochloride in deionized water or DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single myocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Compensate for 70-80% of the series resistance to minimize voltage errors.[12]

  • Hold the cell at a holding potential of -80 mV.

  • Elicit ICa,L by applying depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV for 300 ms).

  • Establish a stable baseline recording in the control external solution.

  • Perfuse the cell with the this compound-containing solution and record the effect on ICa,L.

  • To investigate the antagonism of β-adrenergic stimulation, first perfuse with a β-agonist (e.g., 1 µM isoproterenol) to potentiate the current, and then co-apply this compound.

  • Perform a washout by perfusing with the control solution to check for the reversibility of the effect.

4. Data Analysis:

  • Measure the peak inward current at each voltage step before and after drug application.

  • Construct current-voltage (I-V) relationship plots.

  • To determine the IC50, apply this compound at increasing concentrations and fit the concentration-response data to a Hill equation.

Signaling Pathways and Workflows

Tilisolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Isoproterenol Isoproterenol BAR β-Adrenergic Receptor Isoproterenol->BAR Activates This compound This compound This compound->BAR Blocks G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts L_type_Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Mediates ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->L_type_Ca_channel Phosphorylates (Enhances)

Caption: this compound's mechanism of action on L-type Ca2+ channels.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Isolate Myocytes Solution_Prep Prepare Solutions (Internal, External, Drug) Cell_Isolation->Solution_Prep Pipette_Prep Pull & Polish Pipettes Solution_Prep->Pipette_Prep Seal_Formation Form Giga-ohm Seal Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline Record Baseline ICa,L Whole_Cell->Baseline Drug_Application Apply this compound (with/without agonist) Baseline->Drug_Application Washout Washout Drug_Application->Washout Measure_Current Measure Peak Current Washout->Measure_Current IV_Curve Construct I-V Curves Measure_Current->IV_Curve Concentration_Response Concentration-Response Analysis (IC50) IV_Curve->Concentration_Response

Caption: Experimental workflow for patch-clamp analysis.

References

Validation & Comparative

Tilisolol vs. Propranolol: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two beta-adrenergic receptor antagonists, highlighting their distinct pharmacological profiles and clinical effects. This guide is intended for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Tilisolol and Propranolol, two beta-blockers with distinct receptor selectivity and hemodynamic effects. By examining their mechanisms of action, receptor binding affinities, and clinical efficacy data, this document aims to offer a valuable resource for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action: A Tale of Two Selectivities

The fundamental difference between this compound and Propranolol lies in their interaction with beta-adrenergic receptors.

This compound is a beta-1 selective adrenergic antagonist.[1][2] This selectivity for beta-1 receptors, predominantly located in the heart, allows this compound to effectively reduce heart rate and myocardial contractility, leading to a decrease in cardiac output and blood pressure.[1] Uniquely, this compound also exhibits vasodilatory properties, which are attributed to two additional mechanisms: blockade of alpha-1 adrenergic receptors in vascular smooth muscle and the opening of ATP-sensitive potassium (K-ATP) channels.[1][3] This multifaceted mechanism contributes to its antihypertensive effect with a broader therapeutic scope compared to traditional beta-blockers.[1] Some studies also suggest that this compound possesses mild intrinsic sympathomimetic activity (ISA), allowing it to partially activate beta-receptors while blocking them, which could be beneficial in patients prone to bradycardia.[1]

Propranolol , in contrast, is a non-selective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[4] Its antihypertensive effect stems from the blockade of beta-1 receptors in the heart, leading to reduced heart rate and contractility.[4] However, its blockade of beta-2 receptors, which are present in the lungs and vascular smooth muscle, can lead to bronchoconstriction and peripheral vasoconstriction.[5] Propranolol is also highly lipophilic, allowing it to cross the blood-brain barrier and exert effects on the central nervous system.[4]

The distinct mechanisms of this compound and Propranolol are visualized in the following signaling pathway diagram.

cluster_this compound This compound cluster_Propranolol Propranolol This compound This compound B1_T β1-Adrenergic Receptor (Heart) This compound->B1_T Blocks A1_T α1-Adrenergic Receptor (Vessels) This compound->A1_T Blocks KATP_T K-ATP Channel (Vessels) This compound->KATP_T Opens AC_T Adenylate Cyclase cAMP_T ↓ cAMP AC_T->cAMP_T PKA_T ↓ PKA cAMP_T->PKA_T Ca_T ↓ Ca²⁺ Influx PKA_T->Ca_T HR_CO_T ↓ Heart Rate & ↓ Cardiac Output Ca_T->HR_CO_T Vaso_T Vasodilation Hyperpol_T Hyperpolarization KATP_T->Hyperpol_T Vaso_K_T Vasodilation Hyperpol_T->Vaso_K_T Propranolol Propranolol B1_P β1-Adrenergic Receptor (Heart) Propranolol->B1_P Blocks B2_P β2-Adrenergic Receptor (Lungs, Vessels) Propranolol->B2_P Blocks AC_P Adenylate Cyclase cAMP_P ↓ cAMP AC_P->cAMP_P PKA_P ↓ PKA cAMP_P->PKA_P Ca_P ↓ Ca²⁺ Influx PKA_P->Ca_P HR_CO_P ↓ Heart Rate & ↓ Cardiac Output Ca_P->HR_CO_P Broncho_P Bronchoconstriction Vaso_P Vasoconstriction

Caption: Signaling pathways of this compound and Propranolol.

Receptor Binding Affinity

For Propranolol, a non-selective antagonist, the binding affinities for beta-1 and beta-2 receptors are comparable. The equilibrium dissociation constant (KB) for (-)-propranolol at human heart beta-adrenoceptors has been estimated to be around 8.6 (-log mol/l).[6] Another study reported pKi values for propranolol at the beta-1 adrenoceptor.[7]

DrugReceptor SubtypeBinding Affinity (pKi/pKB)Reference
Propranolol β1-adrenoceptor8.6 (pKB)[6]
β1-adrenoceptor8.95[7]
This compound β1-adrenoceptorNot available-
β2-adrenoceptorNot available-

Note: The lack of publicly available, direct comparative binding affinity data for this compound is a limitation. The table above reflects the available information.

Clinical Efficacy: A Head-to-Head Comparison

Clinical studies have directly compared the hemodynamic effects of this compound and Propranolol, providing valuable insights into their in-vivo efficacy.

Effects on Forearm Circulation

A comparative study in healthy young males demonstrated distinct effects of this compound and Propranolol on forearm circulation.[8]

ParameterThis compound (30 mg/day for 7 days)Propranolol (60 mg/day for 7 days)
Heart Rate ↓ from 75 to 56 bpm (p < 0.01)↓ from 62 to 51 bpm (p < 0.01)
Mean Blood Pressure ↓ from 86 to 79 mmHg (p < 0.05)↓ from 83 to 73 mmHg (p < 0.01)
Forearm Blood Flow No significant change↓ (p < 0.05)
Forearm Vascular Resistance No significant change↑ (p < 0.01)

These findings highlight this compound's ability to lower blood pressure and heart rate without causing the peripheral vasoconstriction observed with Propranolol, a likely consequence of this compound's vasodilatory properties.[8]

Efficacy in Hypertension

Both this compound and Propranolol are indicated for the management of hypertension.[2][4][9]

  • This compound: Its dual mechanism of beta-1 blockade and vasodilation makes it an effective antihypertensive agent.[1]

  • Propranolol: Numerous studies have confirmed the significant hypotensive action of propranolol, both as monotherapy and in combination with other antihypertensive agents.[10][11] A randomized, double-blind, placebo-controlled trial is underway to evaluate its efficacy in patients with resistant hypertension.[10][11]

Efficacy in Angina Pectoris

Both drugs are also used in the management of angina pectoris.[2][9][12]

  • This compound: Investigated for its potential use in treating angina pectoris.[2]

  • Propranolol: Has been shown to reduce the frequency of anginal episodes and nitroglycerin consumption in patients with stable angina.[13][14] In unstable angina, the addition of propranolol to standard vasodilator therapy has been shown to reduce the frequency and duration of both symptomatic and silent ischemic episodes.[13]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

The following diagram outlines a general workflow for determining the binding affinity of a beta-blocker to its receptor using a radioligand binding assay.

prep Membrane Preparation (from cells expressing β-receptors) incubate Incubation (Membranes + Radioligand + Competitor) prep->incubate separate Separation of Bound/Free Ligand (Filtration) incubate->separate quantify Quantification of Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze

Caption: Workflow for Radioligand Binding Assay.

A detailed protocol would involve:

  • Membrane Preparation: Isolation of cell membranes expressing the target beta-adrenergic receptor subtype.

  • Incubation: Incubation of the membranes with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled competitor drug (this compound or Propranolol).

  • Separation: Rapid filtration to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measurement of the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plotting the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki (inhibitory constant).

Randomized Controlled Trial for Antihypertensive Efficacy

The logical flow of a typical randomized controlled trial (RCT) to assess the antihypertensive efficacy of a beta-blocker is depicted below.

recruit Patient Recruitment (e.g., Hypertension diagnosis) randomize Randomization recruit->randomize groupA Treatment Group (e.g., this compound or Propranolol) randomize->groupA groupB Control Group (e.g., Placebo or Active Comparator) randomize->groupB followup Follow-up Period (Blood pressure monitoring) groupA->followup groupB->followup analysis Statistical Analysis (Comparison of blood pressure changes) followup->analysis

Caption: Logical flow of a Randomized Controlled Trial.

Key elements of such a trial protocol include:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is the gold standard.[10][11]

  • Patient Population: Clearly defined inclusion and exclusion criteria for patients with hypertension.[10][15]

  • Intervention: Administration of the investigational drug (e.g., this compound) and the comparator (e.g., Propranolol or placebo) at specified doses and durations.[8][10]

  • Outcome Measures: The primary endpoint is typically the change in systolic and/or diastolic blood pressure from baseline.[10] Secondary endpoints may include changes in heart rate and the incidence of adverse events.

  • Data Analysis: Appropriate statistical methods are used to compare the outcomes between the treatment and control groups.[10]

Conclusion

This compound and Propranolol represent two distinct classes of beta-blockers with different pharmacological profiles. This compound's beta-1 selectivity, coupled with its unique vasodilating properties, offers a potential advantage in lowering blood pressure without the peripheral vasoconstriction associated with non-selective beta-blockers like Propranolol. Propranolol, on the other hand, has a long history of clinical use and established efficacy in a wide range of cardiovascular conditions.

For researchers and drug development professionals, the choice between a selective and a non-selective beta-blocker, and one with additional properties like this compound, will depend on the specific therapeutic target and desired clinical outcome. Further head-to-head clinical trials with robust methodologies are warranted to fully elucidate the comparative efficacy and safety of these two agents in various patient populations.

References

Tilisolol: A Comparative Analysis of Beta-1 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Tilisolol's beta-1 adrenergic receptor selectivity against its beta-2 receptor affinity. The following analysis, intended for researchers, scientists, and drug development professionals, is supported by experimental data and detailed methodologies to offer an objective overview of this compound's performance relative to other beta-blockers.

Executive Summary

This compound's classification as a beta-1 selective or non-selective beta-blocker has been a subject of varied interpretation in scientific literature. While some sources describe it as non-selective, others allude to its beta-1 selective properties. This guide aims to clarify this ambiguity by presenting quantitative data from preclinical studies. Analysis of its binding affinities (pA2 values) reveals a discernible, albeit modest, selectivity for the beta-1 adrenergic receptor over the beta-2 receptor. When compared to the non-selective antagonist Propranolol and the highly selective antagonist Metoprolol, this compound occupies an intermediate position.

Comparative Analysis of Receptor Affinity

The selectivity of a beta-blocker is a critical determinant of its clinical profile, influencing both its therapeutic efficacy and its potential for adverse effects. Beta-1 receptors are predominantly located in the heart, and their blockade results in decreased heart rate, contractility, and blood pressure. Beta-2 receptors are found in various tissues, including the lungs, where their blockade can lead to bronchoconstriction. Consequently, beta-1 selective agents are often preferred in patients with respiratory conditions.

The binding affinity of a drug for its receptor is quantified by the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater binding affinity. The ratio of a drug's affinity for beta-2 versus beta-1 receptors provides a quantitative measure of its beta-1 selectivity.

The following table summarizes the beta-1 and beta-2 adrenergic receptor affinities for this compound and comparator agents.

CompoundTissue/Receptor PreparationAgonistβ1 Affinity (pA2)β2 Affinity (pA2)β1/β2 Selectivity RatioReference
This compound Guinea Pig Atria (β1) / Trachea (β2)Isoproterenol7.36.56.3[1]
Propranolol Guinea Pig Atria (β1) / Trachea (β2)Isoprenaline8.78.42.0[2]
Metoprolol Guinea Pig Atria (β1) / Trachea (β2)Isoprenaline7.66.131.6[2]

Note: The selectivity ratio was calculated as the antilog of the difference between the pA2 values (β1 - β2). A higher ratio indicates greater beta-1 selectivity.

Experimental Protocols

The determination of beta-adrenergic receptor selectivity is predicated on robust in vitro pharmacological assays. The data presented in this guide were primarily derived from classical pharmacological preparations that allow for the functional assessment of beta-1 and beta-2 receptor antagonism.

Isolated Guinea Pig Atria (Beta-1 Receptor Activity)

A standard method for assessing beta-1 adrenergic receptor blockade involves the use of isolated guinea pig atria. The atria are suspended in an organ bath containing a physiological salt solution and maintained at a constant temperature. The spontaneous beating rate of the atria is a measure of chronotropic activity, which is primarily mediated by beta-1 receptors.

  • Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Agonist Response: A cumulative concentration-response curve to a beta-agonist, typically isoproterenol, is established to determine the baseline chronotropic response.

  • Antagonist Incubation: The preparation is then incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period to allow for receptor binding equilibrium.

  • Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • pA2 Calculation: The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot analysis.

Isolated Guinea Pig Trachea (Beta-2 Receptor Activity)

To evaluate beta-2 adrenergic receptor activity, the isolated guinea pig tracheal chain preparation is commonly employed. The relaxation of the tracheal smooth muscle is predominantly mediated by beta-2 receptors.

  • Preparation: The trachea is removed from a guinea pig and cut into a spiral strip or a chain of rings. This preparation is then suspended in an organ bath under tension.

  • Induction of Tone: The tracheal muscle is contracted with an agent such as carbachol or histamine to induce a stable level of tone.

  • Agonist-Induced Relaxation: A cumulative concentration-response curve to a beta-agonist (e.g., isoproterenol) is constructed to measure the extent of relaxation.

  • Antagonist Incubation and Response: Similar to the atrial preparation, the tracheal tissue is incubated with the antagonist, and a subsequent agonist concentration-response curve is generated.

  • pA2 Calculation: The pA2 value is calculated from the shift in the agonist concentration-response curve, as described for the beta-1 assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of beta-adrenergic receptors and the general workflow for determining antagonist pA2 values.

G cluster_receptor Beta-Adrenergic Receptor Signaling Agonist Agonist Beta-Receptor Beta-Receptor Agonist->Beta-Receptor Binds to G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Cellular Response Cellular Response Protein KinA Protein KinA Protein KinA->Cellular Response Phosphorylates targets leading to

Caption: Beta-Adrenergic Receptor Signaling Pathway.

G cluster_workflow pA2 Determination Workflow Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Atria/Trachea) Baseline Establish Baseline Agonist Concentration-Response Curve Tissue_Prep->Baseline Antagonist_Inc Incubate with Varying Concentrations of Antagonist Baseline->Antagonist_Inc Shifted_Curve Generate Agonist Concentration-Response Curve in presence of Antagonist Antagonist_Inc->Shifted_Curve Schild_Plot Schild Plot Analysis Shifted_Curve->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Caption: Experimental Workflow for pA2 Determination.

Conclusion

The available experimental data indicates that this compound (N-696) demonstrates a higher affinity for beta-1 adrenergic receptors as compared to beta-2 receptors. With a selectivity ratio of approximately 6.3, it is more beta-1 selective than the non-selective beta-blocker propranolol, but significantly less so than the highly beta-1 selective agent metoprolol. This positions this compound as a beta-blocker with a degree of cardioselectivity, a factor that should be considered in its potential therapeutic applications and in the design of future drug development studies. The methodologies outlined provide a framework for the continued investigation and validation of the pharmacological profiles of this compound and other beta-adrenergic antagonists.

References

A Comparative Analysis of Tilisolol and Arotinolol on Coronary Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of Tilisolol and arotinolol, focusing on their distinct effects on coronary arteries. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the mechanisms of action, quantitative pharmacological data, and detailed experimental methodologies.

Overview and Mechanism of Action

This compound and arotinolol are both beta-adrenergic receptor antagonists, yet they exhibit contrasting effects on the coronary vasculature. This compound is recognized for its vasodilatory properties, whereas arotinolol has been observed to induce vasoconstriction in coronary arteries.[1]

This compound is a non-selective beta-blocker that induces vasodilation primarily through the opening of ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle.[1][2][3] This action leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the coronary arteries. Some evidence also suggests a component of alpha-1 adrenergic receptor blockade may contribute to its vasodilatory effects.[4]

Arotinolol is a non-selective beta-adrenergic antagonist that also blocks alpha-1 adrenergic receptors.[5][6] Its systemic antihypertensive effects are attributed to both beta-blockade, which reduces cardiac output, and alpha-1 blockade, which leads to peripheral vasodilation.[5][7] However, in the context of coronary arteries, studies have indicated that arotinolol can cause a decrease in coronary artery diameter.[1] The vasodilatory mechanism of arotinolol in other vascular beds is linked to its alpha-1 blocking activity, which involves the nitric oxide (NO) signaling pathway and the opening of voltage-gated potassium (Kv) channels.[8]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and arotinolol concerning their effects on coronary arteries and their receptor binding affinities.

ParameterThis compoundArotinololReference
Effect on Coronary Artery Diameter Causes vasodilation. An 8 mg/kg intravenous dose in dogs resulted in a 1.00 ± 0.15% increase in coronary artery diameter.Causes vasoconstriction. A 0.25 mg/kg intravenous dose in dogs resulted in a decrease in coronary artery diameter.[1]
Receptor Binding Affinity (Ki/pKi) Beta-Adrenergic Receptors: Ki: 159.0 nM (non-selective)Beta-1 Adrenergic Receptor: pKi: arotinolol = pindolol > propranolol = oxprenolol = alprenolol ≥ labetalolBeta-2 Adrenergic Receptor: pKi: pindolol = oxprenolol = arotinolol > propranolol > labetalolAlpha-1 Adrenergic Receptor: pKi: prazosin > phentolamine > labetalol > arotinolol = yohimbine[2][6]

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and arotinolol on coronary artery smooth muscle cells are illustrated in the following diagrams.

Tilisolol_Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive K+ Channel This compound->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Intracellular Ca2+ Ca_Channel->Ca_Influx Reduces Vasodilation Coronary Vasodilation Ca_Influx->Vasodilation

Mechanism of this compound-induced coronary vasodilation.

Arotinolol_Signaling_Pathway cluster_alpha Alpha-1 Adrenergic Blockade cluster_beta Beta-Adrenergic Blockade Arotinolol_alpha Arotinolol Alpha1_Receptor Alpha-1 Adrenoceptor Arotinolol_alpha->Alpha1_Receptor Blocks PLC Phospholipase C IP3 IP3 & DAG Ca_Release Ca2+ Release Vasoconstriction_alpha Vasoconstriction Arotinolol_beta Arotinolol Beta_Receptor Beta-Adrenoceptor Arotinolol_beta->Beta_Receptor Blocks AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A Myosin_LC_Phosphorylation Myosin Light Chain Phosphorylation PKA->Myosin_LC_Phosphorylation Inhibits Vasodilation_beta Vasodilation

Dual adrenergic blockade by Arotinolol.

Experimental Protocols

In Vivo Measurement of Coronary Artery Diameter in a Canine Model

This protocol outlines the methodology used to assess the effects of this compound and arotinolol on coronary artery diameter in dogs, as described in the comparative study.[1]

1. Animal Preparation:

  • Mongrel dogs are anesthetized and chronically instrumented.

  • A thoracotomy is performed to expose the heart.

  • A small piezoelectric crystal is sutured to the surface of the left circumflex coronary artery (LCX) to measure its diameter.

  • A flow probe is placed around the LCX to measure coronary blood flow.

  • Catheters are placed for drug administration and blood pressure monitoring.

2. Experimental Procedure:

  • After a recovery period, baseline measurements of coronary artery diameter, coronary blood flow, heart rate, and arterial blood pressure are recorded.

  • This compound (e.g., 8 mg/kg) or arotinolol (e.g., 0.25 mg/kg) is administered intravenously.

  • All hemodynamic parameters are continuously monitored and recorded.

  • To investigate the mechanism of this compound, the experiment can be repeated after the administration of an ATP-sensitive K+ channel blocker, such as glibenclamide.

3. Data Analysis:

  • The percentage change in coronary artery diameter from baseline is calculated for each drug at various time points.

  • Statistical analysis is performed to determine the significance of the observed changes.

Experimental_Workflow_Coronary_Diameter Start Start Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Start->Animal_Prep Baseline Record Baseline Hemodynamics Animal_Prep->Baseline Drug_Admin Intravenous Drug Administration (this compound or Arotinolol) Baseline->Drug_Admin Monitoring Continuous Monitoring of Coronary Artery Diameter, CBF, HR, BP Drug_Admin->Monitoring Data_Analysis Data Analysis (% Change from Baseline) Monitoring->Data_Analysis End End Data_Analysis->End

Workflow for in vivo coronary diameter measurement.
Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol details a standard method for determining the binding affinity of compounds like this compound and arotinolol to adrenergic receptors.[5][9]

1. Membrane Preparation:

  • A tissue or cell line expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex) is homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined.

2. Competitive Binding Assay:

  • The assay is performed in a multi-well plate.

  • Each well contains the membrane preparation, a specific radioligand (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors), and varying concentrations of the unlabeled test compound (this compound or arotinolol).

  • Control wells are included for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist).

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Conclusion

This compound and arotinolol, while both classified as beta-blockers, exhibit opposing effects on coronary arteries. This compound acts as a vasodilator through the opening of ATP-sensitive K+ channels, a mechanism that could be beneficial in conditions requiring increased coronary blood flow. In contrast, arotinolol has been shown to induce vasoconstriction in the coronary arteries of the canine model, an important consideration in its clinical application. The differing pharmacological profiles, particularly their actions on ion channels and alpha-adrenergic receptors, underscore the importance of detailed mechanistic studies in drug development and application. Further research is warranted to fully elucidate the clinical implications of these distinct coronary effects.

References

Tilisolol in Heart Failure: A Comparative Analysis Against Standard Beta-Blocker Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of clinical trial data for tilisolol in the context of heart failure necessitates an indirect comparison against well-established beta-blockers such as metoprolol succinate, bisoprolol, and carvedilol. While these latter agents have a robust evidence base demonstrating their efficacy in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF), the role of this compound remains largely theoretical, based on its pharmacological properties.

This guide provides a comprehensive overview of the available data, presenting the established clinical trial evidence for standard-of-care beta-blockers and exploring the potential, yet unproven, clinical implications of this compound's unique mechanism of action.

Established Beta-Blockers in Heart Failure: A Summary of Key Clinical Trials

The cornerstone of evidence-based beta-blocker therapy in HFrEF is built upon several landmark clinical trials. These studies have consistently shown that, when added to standard therapy (including ACE inhibitors/ARBs and diuretics), certain beta-blockers significantly improve patient outcomes.

Quantitative Comparison of Key Clinical Trial Data

The following table summarizes the key findings from major clinical trials for metoprolol succinate, bisoprolol, and carvedilol in patients with HFrEF.

Trial Beta-Blocker Patient Population (NYHA Class) Primary Endpoint Key Outcomes
MERIT-HF Metoprolol SuccinateII-IVAll-cause mortality- 34% reduction in all-cause mortality- 41% reduction in sudden death- 30% reduction in death from worsening heart failure- Significant improvement in LVEF
CIBIS-II BisoprololIII-IVAll-cause mortality- 34% reduction in all-cause mortality- 44% reduction in sudden death- Significant reduction in hospitalizations for heart failure
COPERNICUS CarvedilolIII-IV (severe HF)All-cause mortality- 35% reduction in all-cause mortality- 23% reduction in the combined risk of death or hospitalization- Significant improvement in LVEF
US Carvedilol Heart Failure Study CarvedilolII-IVAll-cause mortality- 65% reduction in all-cause mortality- 27% reduction in the risk of hospitalization for cardiovascular reasons

LVEF: Left Ventricular Ejection Fraction; NYHA: New York Heart Association.

Experimental Protocols of Landmark Trials

The methodologies of these trials were rigorous and set the standard for heart failure research.

MERIT-HF (Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure):

  • Design: Double-blind, placebo-controlled, randomized clinical trial.

  • Participants: 3,991 patients with symptomatic, stable chronic heart failure (NYHA class II-IV) and an LVEF of ≤40%.

  • Intervention: Metoprolol succinate (extended-release) or placebo, in addition to standard heart failure therapy. The dose was titrated up to a target of 200 mg once daily.

  • Primary Endpoint: All-cause mortality.

CIBIS-II (Cardiac Insufficiency Bisoprolol Study II):

  • Design: Double-blind, placebo-controlled, randomized clinical trial.

  • Participants: 2,647 patients with stable chronic heart failure (NYHA class III or IV) and an LVEF of ≤35%.

  • Intervention: Bisoprolol or placebo, added to standard therapy. The dose was initiated at 1.25 mg once daily and titrated up to a maximum of 10 mg once daily.

  • Primary Endpoint: All-cause mortality.

COPERNICUS (Carvedilol Prospective Randomized Cumulative Survival):

  • Design: Double-blind, placebo-controlled, randomized clinical trial.

  • Participants: 2,289 patients with severe, stable chronic heart failure (symptoms at rest or on minimal exertion) and an LVEF of <25%.

  • Intervention: Carvedilol or placebo, in addition to standard treatment. Dosing started at 3.125 mg twice daily and was titrated to a target of 25 mg twice daily.

  • Primary Endpoint: All-cause mortality.

Signaling Pathways and Mechanisms of Action

The therapeutic benefits of beta-blockers in heart failure are primarily attributed to their ability to counteract the detrimental effects of chronic sympathetic nervous system activation.

Established Beta-Blocker Signaling Pathway

G cluster_0 Sympathetic Nervous System Overactivation in Heart Failure cluster_1 Cardiomyocyte Norepinephrine Norepinephrine Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Binds to G-protein G-protein Beta-1 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Increased Intracellular Calcium Increased Intracellular Calcium Protein Kinase A->Increased Intracellular Calcium Leads to Detrimental Effects Increased Heart Rate Increased Contractility Myocyte Apoptosis Arrhythmias Increased Intracellular Calcium->Detrimental Effects Beta-Blockers Metoprolol Bisoprolol Carvedilol Beta-Blockers->Beta-1 Receptor Block

Caption: Canonical signaling pathway of beta-1 adrenergic receptor activation in heart failure and its blockade by established beta-blockers.

This compound: A Pharmacological Profile

This compound is a beta-blocker that also possesses vasodilatory properties.[1] Its mechanism of action is thought to be multifactorial, involving:

  • Beta-1 Adrenergic Receptor Blockade: Like other beta-blockers, this compound competitively inhibits the binding of catecholamines to beta-1 receptors in the heart.[1][2] This leads to a reduction in heart rate and myocardial contractility.[1]

  • Alpha-1 Adrenergic Receptor Blockade: this compound has been shown to have alpha-1 blocking activity, which contributes to its vasodilatory effects by relaxing vascular smooth muscle.[2]

  • Potassium Channel Opening: Preclinical studies suggest that this compound may also exert vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3]

Theoretical Signaling Pathway of this compound

G cluster_0 Cardiac Myocyte cluster_1 Vascular Smooth Muscle Cell This compound This compound Beta-1 Receptor Beta-1 Receptor This compound->Beta-1 Receptor Blocks Alpha-1 Receptor Alpha-1 Receptor This compound->Alpha-1 Receptor Blocks K-ATP Channel K-ATP Channel This compound->K-ATP Channel Opens Cardiac Effects Decreased Heart Rate Decreased Contractility Beta-1 Receptor->Cardiac Effects Vasodilation Vasodilation Alpha-1 Receptor->Vasodilation K-ATP Channel->Vasodilation

Caption: Postulated multimodal mechanism of action for this compound, incorporating both beta-1 blockade and vasodilatory effects.

Comparative Discussion and Future Perspectives

The established beta-blockers—metoprolol succinate, bisoprolol, and carvedilol—have unequivocally demonstrated their value in the management of HFrEF through large, randomized, placebo-controlled trials. Their benefits in reducing mortality and hospitalizations are a cornerstone of modern heart failure therapy.

This compound, with its dual mechanism of beta-blockade and vasodilation, presents an interesting pharmacological profile. The vasodilatory action, potentially mediated through alpha-1 blockade and potassium channel opening, could theoretically offer additional benefits in heart failure by reducing both preload and afterload, thereby decreasing the workload on the failing heart. This is conceptually similar to carvedilol, which also possesses alpha-blocking properties.

However, it is crucial to emphasize that these potential benefits of this compound in heart failure are purely speculative at this point. Without robust clinical trial data, its efficacy and safety in this patient population remain unknown. It is possible that some of its pharmacological properties could even be detrimental in certain heart failure phenotypes.

References

Comparative Analysis of Tilisolol's Vasodilatory Mechanism via K+ Channel Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tilisolol, a beta-blocking agent with vasodilatory properties, and other key potassium channel openers. The focus is to elucidate this compound's mechanism of action through the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to vasodilation. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and workflows.

Comparative Efficacy and Potency

This compound's vasodilatory effect, mediated by the opening of KATP channels, has been demonstrated in various preclinical models. To contextualize its performance, this section compares its efficacy and potency with established K+ channel openers, Cromakalim and Nicorandil, as well as with beta-blockers lacking intrinsic vasodilatory activity.

Table 1: Comparative Vasodilatory Effects of this compound and Other K+ Channel Modulators

CompoundClassMechanism of VasodilationExperimental ModelKey FindingsReference(s)
This compound Beta-blocker with K+ channel opening activityOpens ATP-sensitive K+ (KATP) channelsIsolated rat thoracic aortaConcentration-dependent relaxation (10⁻⁵ - 10⁻³ M)[1][2]
Anesthetized dogsDose-dependent decrease in coronary vascular resistance (1-8 mg/kg, i.v.)[3]
Cromakalim K+ channel openerOpens ATP-sensitive K+ (KATP) channelsIsolated porcine large coronary arteriesEC50: 6.43-6.87 (-log M)[4]
Human isolated portal veinEC50: 4.53 ± 0.12 µM[5]
Nicorandil K+ channel opener and Nitrate donorOpens ATP-sensitive K+ (KATP) channels and stimulates guanylate cyclaseIsolated porcine large coronary arteriesEC50: 5.20-5.44 (-log M)[4]
Anesthetized dogsDilates large coronary arteries (nitrate action) and small coronary arteries (K+ channel opening)[6]
Propranolol Beta-blocker (non-selective)No intrinsic vasodilatory activityAnesthetized dogsIncreased coronary vascular resistance[3]
Healthy human volunteersIncreased forearm vascular resistance[7]
Atenolol/Nadolol Beta-blockers (beta-1 selective)No intrinsic vasodilatory activityIsolated rat thoracic aortaNo significant relaxation[1]

Table 2: Effect of Glibenclamide (KATP Channel Blocker) on Vasodilation

AgonistExperimental ModelEffect of GlibenclamideConclusionReference(s)
This compound Isolated rat thoracic aortaPartially inhibits this compound-induced relaxationConfirms involvement of KATP channels in this compound's vasodilatory action.[1]
Anesthetized dogsSignificantly suppresses this compound-induced decrease in coronary vascular resistanceReinforces the role of KATP channel opening in this compound's effect in vivo.[3]
Cromakalim Isolated porcine large coronary arteriesAntagonizes Cromakalim-induced relaxation (pA2: 7.10-7.41)Demonstrates the specific KATP channel-mediated action of Cromakalim.[4]
Human isolated portal veinCompletely prevents Cromakalim-induced venodilationConfirms KATP channels as the primary target for Cromakalim.[5]
Nicorandil Isolated porcine large coronary arteries (non-nitrate tolerant)No effect on Nicorandil-induced relaxationSuggests the primary mechanism in non-tolerant vessels is via its nitrate properties.[8]
Isolated porcine large coronary arteries (nitrate tolerant)Significantly shifts the concentration-response curve to the rightIndicates that in nitrate-tolerant conditions, the KATP channel opening mechanism of Nicorandil becomes more prominent.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Vasodilation_Signaling_Pathway cluster_agents Vasodilatory Agents cluster_cell Vascular Smooth Muscle Cell This compound This compound KATP_Channel ATP-sensitive K+ Channel (KATP) This compound->KATP_Channel Opens Cromakalim Cromakalim Cromakalim->KATP_Channel Opens Nicorandil Nicorandil Nicorandil->KATP_Channel Opens Guanylate_Cyclase Guanylate Cyclase Nicorandil->Guanylate_Cyclase Stimulates (Nitrate action) Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ efflux VGCC Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Intracellular Ca2+ VGCC->Ca_Influx Inhibition of Ca2+ influx Vasodilation Vasodilation Ca_Influx->Vasodilation cGMP Increased cGMP Guanylate_Cyclase->cGMP cGMP->Vasodilation Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks

Caption: Signaling pathway of vasodilation induced by K+ channel openers.

Isolated_Artery_Workflow cluster_prep Tissue Preparation cluster_mounting Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis A1 Isolate Thoracic Aorta/Coronary Artery A2 Clean Adherent Tissue A1->A2 A3 Cut into Rings (2-4 mm) A2->A3 B1 Mount Rings in Organ Bath A3->B1 B2 Equilibrate in Krebs-Henseleit Solution (37°C, 95% O2/5% CO2) B1->B2 B3 Set Optimal Resting Tension B2->B3 C1 Pre-contract with Agonist (e.g., Phenylephrine, KCl) B3->C1 C2 Cumulative Addition of Vasodilator (this compound, etc.) C1->C2 C4 (Optional) Pre-incubate with Antagonist (Glibenclamide) C1->C4 C3 Record Isometric Tension Changes C2->C3 D1 Generate Concentration-Response Curves C3->D1 C4->C2 D2 Calculate EC50/IC50 and Emax D1->D2

Caption: Workflow for isolated artery vasoreactivity studies.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application cluster_data_analysis Data Analysis E1 Isolate Vascular Smooth Muscle Cells (VSMCs) E2 Enzymatic Digestion E1->E2 E3 Plate Cells E2->E3 F1 Position Micropipette on VSMC E3->F1 F2 Form Giga-seal (Cell-attached) F1->F2 F3 Rupture Membrane (Whole-cell) F2->F3 F4 Apply Voltage Clamp Protocol F3->F4 F5 Record K+ Currents F4->F5 H2 Analyze Current-Voltage (I-V) Relationship F4->H2 G1 Perfuse with Control Solution F5->G1 Baseline G2 Apply this compound/Comparators G1->G2 G3 Apply Glibenclamide G2->G3 H1 Measure Current Amplitude and Frequency G2->H1

Caption: Workflow for patch-clamp analysis of KATP channels.

Experimental Protocols

Isolated Artery Vasoreactivity Studies

This protocol is a generalized procedure for assessing the vasodilatory effects of compounds on isolated arterial rings.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional guidelines.

  • Carefully excise the thoracic aorta or coronary arteries and place them in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • Meticulously remove adherent connective and adipose tissue under a dissecting microscope.

  • Cut the cleaned artery into rings of 2-4 mm in length.

2. Experimental Setup:

  • Suspend the arterial rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (determined for each tissue type, typically 1.5-2.0 g for rat aorta).

3. Experimental Protocol:

  • Induce a stable contraction in the arterial rings using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).

  • Once the contraction has reached a plateau, add the test compound (this compound, Cromakalim, or Nicorandil) in a cumulative manner to obtain a concentration-response curve.

  • To investigate the involvement of KATP channels, pre-incubate the arterial rings with Glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor and the test compound.

4. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.

  • Plot the concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values.

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol provides a general framework for directly measuring the activity of KATP channels in isolated vascular smooth muscle cells (VSMCs).

1. Cell Preparation:

  • Isolate single VSMCs from the desired artery (e.g., coronary, mesenteric) by enzymatic digestion using a combination of enzymes such as papain, collagenase, and elastase.

  • Gently triturate the tissue to release the cells.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

2. Recording Solutions:

  • Bath solution (extracellular): Typically contains (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4.

  • Pipette solution (intracellular): Typically contains (in mM): KCl 140, MgCl2 1, EGTA 10, HEPES 10, and varying concentrations of ATP (e.g., 0.1-3 mM) to study ATP sensitivity; pH adjusted to 7.2.

3. Patch-Clamp Recording:

  • Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette with a resistance of 3-5 MΩ onto the surface of a single VSMC.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

  • To record whole-cell currents, apply a brief pulse of suction to rupture the membrane patch, allowing electrical and diffusional access to the cell interior.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit K+ currents.

4. Drug Application:

  • Record baseline KATP channel activity in the whole-cell configuration.

  • Perfuse the cell with the bath solution containing the test compound (this compound, Cromakalim, or Nicorandil) to observe its effect on K+ currents.

  • To confirm the identity of the currents as KATP channels, apply Glibenclamide to the bath, which should inhibit the agonist-induced currents.

5. Data Analysis:

  • Measure the amplitude of the outward K+ currents at various membrane potentials.

  • Construct current-voltage (I-V) relationship plots to characterize the properties of the channels.

  • Quantify the increase in current amplitude in response to the K+ channel openers.

Conclusion

References

Cross-Species Pharmacokinetic Comparison of β-Adrenergic Blockers: A Case Study on Tilisolol Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes the scientific workflow, offering a framework for researchers in pharmacology and drug development.

Comparative Pharmacokinetic Data

The following table summarizes the oral pharmacokinetic parameters of Timolol in humans. The lack of publicly available, comprehensive oral pharmacokinetic data for Tilisolol across multiple species prevents a direct comparison at this time.

Table 1: Oral Pharmacokinetic Parameters of Timolol in Humans

ParameterValueSpeciesDosage
Cmax (Maximum Plasma Concentration)50 - 103 ng/mLHuman20 mg (single dose)
Tmax (Time to Maximum Concentration)0.5 - 3 hoursHuman20 mg (single dose)
Half-life (t½) 2.62 ± 0.17 hoursHuman20 mg (single dose)
Bioavailability VariableHuman20 mg (single dose)

Data sourced from a study on the pharmacokinetics of oral timolol in healthy subjects[1].

Experimental Protocols

The following section outlines a typical experimental protocol for determining the oral pharmacokinetics of a compound like this compound or Timolol in an animal model.

1. Animal Models and Housing:

  • Species: Male Wistar rats (200-250 g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg) are commonly used.

  • Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. They have access to standard laboratory chow and water ad libitum, except for an overnight fast before drug administration.

2. Drug Formulation and Administration:

  • The test compound (e.g., this compound hydrochloride) is typically dissolved or suspended in a suitable vehicle, such as a 0.5% aqueous solution of carboxymethyl cellulose.

  • The formulation is administered orally via gavage for rats and monkeys, or in a gelatin capsule for dogs, at a predetermined dose.

3. Blood Sample Collection:

  • Blood samples (approximately 0.25 mL for rats, 1 mL for dogs and monkeys) are collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys) into heparinized tubes at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Cmax and Tmax are determined directly from the observed data.

  • The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.

  • The elimination half-life (t½) is calculated as 0.693/kₑ, where kₑ is the elimination rate constant determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

  • Bioavailability (F) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100, where AUCiv and Doseiv are the AUC and dose from a separate intravenous administration study.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes involved in a cross-species pharmacokinetic comparison, the following diagrams are provided.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Administration Animal_Acclimatization->Dosing Formulation_Prep Drug Formulation Formulation_Prep->Dosing Sampling Blood Sample Collection Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Figure 1: A generalized experimental workflow for an oral pharmacokinetic study.

logical_relationship cluster_data_input Data Input cluster_analysis Comparative Analysis cluster_output Output & Interpretation PK_Data_Rat Rat Oral PK Data Compare_Parameters Compare Cmax, Tmax, AUC, t½, F PK_Data_Rat->Compare_Parameters PK_Data_Dog Dog Oral PK Data PK_Data_Dog->Compare_Parameters PK_Data_Monkey Monkey Oral PK Data PK_Data_Monkey->Compare_Parameters PK_Data_Human Human Oral PK Data PK_Data_Human->Compare_Parameters Interspecies_Scaling Interspecies Scaling & Prediction Compare_Parameters->Interspecies_Scaling Clinical_Relevance Assessment of Human Clinical Relevance Interspecies_Scaling->Clinical_Relevance

References

A Comparative Guide to Tilisolol's Hypotensive Effects: Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypotensive agent Tilisolol with other antihypertensive drugs, supported by experimental data from published studies. It is designed to assist researchers in understanding and potentially replicating key findings related to this compound's unique pharmacological profile. This document summarizes quantitative data in structured tables, details experimental protocols for pivotal studies, and visualizes key mechanisms of action and experimental workflows.

Executive Summary

This compound hydrochloride is a beta-adrenergic receptor antagonist with a multifaceted mechanism of action that distinguishes it from traditional beta-blockers.[1] In addition to its primary function of blocking beta-1 adrenergic receptors in the heart, this compound also exhibits vasodilatory properties through two distinct pathways: blockade of alpha-1 adrenergic receptors in vascular smooth muscle and the opening of ATP-sensitive potassium (K-ATP) channels.[1][2] This dual action of reducing cardiac output and decreasing peripheral vascular resistance contributes to its effective hypotensive effects. This guide will delve into the experimental evidence supporting these mechanisms and compare this compound's efficacy to other established antihypertensive agents.

Data Presentation: Quantitative Comparison of Hypotensive Agents

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the effects of this compound and other antihypertensive drugs on key hemodynamic parameters.

Table 1: Effects of this compound and Comparator Beta-Blockers on Diastolic Blood Pressure and Heart Rate in Pithed Rats

DrugDose (mg/kg, i.v.)Change in Diastolic Blood PressureChange in Heart Rate
This compound0.5 - 2.0Dose-dependent decreaseSlight increase
NadololNot specifiedNo significant changeNot specified
AtenololNot specifiedNo significant changeNot specified
PropranololNot specifiedNot affected by glibenclamideNot specified

Data from a study in pithed rats, where central reflexes are eliminated, highlighting the direct vascular and cardiac effects of the drugs. The hypotensive effect of this compound was antagonized by glibenclamide, an ATP-sensitive potassium channel blocker, suggesting the involvement of this pathway in its vasodilatory action.[2]

Table 2: Hemodynamic Effects of this compound and Propranolol in Healthy Human Volunteers

ParameterThis compound (30 mg/day for 7 days)Propranolol (60 mg/day for 7 days)
Heart Rate (bpm)
Baseline75 ± 462 ± 1
After Treatment56 ± 2 (p < 0.01)51 ± 2 (p < 0.01)
Mean Blood Pressure (mmHg)
Baseline86 ± 283 ± 3
After Treatment79 ± 2 (p < 0.05)73 ± 3 (p < 0.01)
Forearm Blood Flow No significant changeDecrease (p < 0.05)
Forearm Vascular Resistance No significant changeIncrease (p < 0.01)

This clinical trial in healthy young males demonstrates that while both this compound and propranolol effectively reduce heart rate and blood pressure, this compound does so without causing peripheral vasoconstriction, a key differentiating feature.

Experimental Protocols

To facilitate the replication of key findings, this section provides detailed methodologies for the principal experiments cited in this guide.

Hypotensive Effects in the Pithed Rat Model

The pithed rat model is a classic in vivo preparation used to study the direct cardiovascular effects of drugs without the influence of the central nervous system.

Objective: To determine the direct effects of this compound on blood pressure and heart rate and to investigate the involvement of ATP-sensitive potassium channels in its mechanism of action.

Animal Model: Male Wistar rats.

Procedure:

  • Anesthesia and Pithing: Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbital sodium). The pithing procedure involves inserting a stainless-steel rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system. This eliminates reflex changes in heart rate and blood pressure.

  • Artificial Respiration: Immediately after pithing, initiate artificial respiration with room air using a rodent ventilator.

  • Cannulation:

    • Trachea: Cannulate the trachea to facilitate artificial respiration.

    • Carotid Artery: Cannulate one of the common carotid arteries and connect it to a pressure transducer to continuously monitor arterial blood pressure.

    • Jugular Vein: Cannulate a jugular vein for intravenous administration of drugs.

  • Drug Administration:

    • Administer this compound intravenously at increasing doses (e.g., 0.5, 1.0, and 2.0 mg/kg).

    • In separate groups of animals, administer comparator drugs such as nadolol, atenolol, and propranolol at equieffective beta-blocking doses.

    • To investigate the role of K-ATP channels, pretreat a group of animals with glibenclamide (a K-ATP channel blocker) before administering this compound.

  • Data Acquisition: Record diastolic blood pressure and heart rate continuously throughout the experiment.

Expected Outcome: this compound is expected to cause a dose-dependent decrease in diastolic blood pressure, an effect that is attenuated by pretreatment with glibenclamide. In contrast, traditional beta-blockers like nadolol and atenolol are not expected to produce a significant hypotensive effect in this model, indicating their primary mechanism is not direct vasodilation.

Assessment of Vasodilating Effects in Humans Using Lower Body Negative Pressure (LBNP)

Lower Body Negative Pressure (LBNP) is a non-invasive technique used to simulate the effects of central hypovolemia (reduced blood volume in the chest), which triggers reflex cardiovascular adjustments.

Objective: To compare the effects of this compound and propranolol on peripheral vascular resistance and reflex vasoconstriction in healthy human subjects.

Subjects: Healthy, normotensive male volunteers.

Procedure:

  • Subject Preparation: Subjects should be in a supine position. Record baseline cardiovascular parameters, including heart rate, blood pressure, and forearm blood flow (using venous occlusion plethysmography).

  • Drug Administration: Administer this compound (e.g., 30 mg/day) or propranolol (e.g., 60 mg/day) for a specified period (e.g., 7 days).

  • LBNP Protocol:

    • The subject's lower body up to the iliac crest is sealed in an airtight chamber.

    • Apply graded levels of negative pressure (e.g., -10, -20, -40 mmHg) to the chamber. Each pressure level is typically maintained for a set duration (e.g., 5 minutes).

    • Continuously measure heart rate, blood pressure, and forearm vascular resistance throughout the LBNP protocol.

  • Norepinephrine Infusion: To further assess vascular responses, intra-arterial infusion of norepinephrine can be performed, and the change in forearm vascular resistance measured.

  • Data Analysis: Compare the changes in forearm vascular resistance in response to LBNP and norepinephrine infusion between the this compound and propranolol treatment groups.

Expected Outcome: Propranolol is expected to increase forearm vascular resistance at rest and augment the vasoconstrictor response to LBNP and norepinephrine. This compound, due to its vasodilating properties, is not expected to increase forearm vascular resistance at rest and should not enhance reflex vasoconstriction.

Mandatory Visualization

Signaling Pathways of this compound's Hypotensive Action

Tilisolol_Mechanism cluster_heart Cardiac Myocyte cluster_vsm Vascular Smooth Muscle Cell Tilisolol_heart This compound Beta1_AR β1-Adrenergic Receptor Tilisolol_heart->Beta1_AR Blocks AC Adenylyl Cyclase Beta1_AR->AC Activates HR ↓ Heart Rate Beta1_AR->HR cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel_heart L-type Ca2+ Channel PKA->Ca_channel_heart Phosphorylates Contraction_heart ↓ Myocardial Contraction Ca_channel_heart->Contraction_heart Blood_Pressure ↓ Blood Pressure Contraction_heart->Blood_Pressure HR->Blood_Pressure Tilisolol_vsm This compound Alpha1_AR α1-Adrenergic Receptor Tilisolol_vsm->Alpha1_AR Blocks PLC Phospholipase C Alpha1_AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_vsm ↑ [Ca2+]i SR->Ca_vsm Releases Ca2+ Contraction_vsm Vasoconstriction Ca_vsm->Contraction_vsm Tilisolol_alpha This compound K_ATP ATP-sensitive K+ Channel Tilisolol_alpha->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Ca_channel_vsm Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel_vsm Inhibits Vasodilation Vasodilation Hyperpolarization->Vasodilation Ca_channel_vsm->Contraction_vsm Vasodilation->Blood_Pressure

Caption: this compound's multifaceted mechanism for lowering blood pressure.

Experimental Workflow for Comparing this compound and Propranolol in Humans

Human_Trial_Workflow cluster_this compound This compound Group cluster_Propranolol Propranolol Group Recruitment Recruit Healthy Normotensive Volunteers Baseline Baseline Measurements (HR, BP, Forearm Blood Flow) Recruitment->Baseline Randomization Randomization Baseline->Randomization Tilisolol_Admin Administer this compound (e.g., 30 mg/day for 7 days) Randomization->Tilisolol_Admin Group A Propranolol_Admin Administer Propranolol (e.g., 60 mg/day for 7 days) Randomization->Propranolol_Admin Group B Tilisolol_LBNP Lower Body Negative Pressure (LBNP) Test Tilisolol_Admin->Tilisolol_LBNP Tilisolol_NE Norepinephrine Infusion Tilisolol_LBNP->Tilisolol_NE Tilisolol_Data Record Hemodynamic Responses Tilisolol_NE->Tilisolol_Data Analysis Comparative Data Analysis Tilisolol_Data->Analysis Propranolol_LBNP Lower Body Negative Pressure (LBNP) Test Propranolol_Admin->Propranolol_LBNP Propranolol_NE Norepinephrine Infusion Propranolol_LBNP->Propranolol_NE Propranolol_Data Record Hemodynamic Responses Propranolol_NE->Propranolol_Data Propranolol_Data->Analysis

Caption: Workflow for a human clinical trial comparing this compound and Propranolol.

This guide provides a foundational understanding of this compound's hypotensive effects and its comparative pharmacology. For further in-depth analysis, researchers are encouraged to consult the primary literature cited herein. The provided protocols and visualizations are intended to serve as a starting point for designing and executing further experimental investigations into this unique antihypertensive agent.

References

Tilisolol and Nadolol: A Comparative Analysis of Their Effects on Rat Thoracic Aorta

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular research, understanding the nuanced effects of beta-blockers on vascular tissue is paramount for the development of targeted and effective therapies. This guide provides a detailed comparative analysis of Tilisolol and Nadolol, focusing on their distinct mechanisms of action on the rat thoracic aorta. Experimental data reveals that while both are categorized as beta-adrenergic antagonists, their impact on vascular smooth muscle relaxation differs significantly.

Executive Summary of Findings

A key study directly comparing the two compounds in an ex vivo setting found that this compound induces a concentration-dependent relaxation of the rat thoracic aorta, a property not observed with Nadolol under the same experimental conditions.[1][2] This vasodilatory action of this compound is attributed to a mechanism involving the opening of potassium (K+) channels, which is independent of its beta-blocking properties.[1][2]

Comparative Data on Vasorelaxation

The following table summarizes the key quantitative findings from a study investigating the vasorelaxant effects of this compound and Nadolol on isolated rat thoracic aorta pre-contracted with 20 mM potassium chloride (KCl).

DrugConcentration RangePre-contracting AgentObserved Effect on Rat Thoracic Aorta
This compound 10⁻⁵ M - 10⁻³ M20 mM KClProduced concentration-related relaxation.[1][2]
Nadolol Not specified to have a relaxant effect20 mM KClDid not significantly inhibit the responses to 20 mM KCl.[1][2]

In Vivo Hemodynamic Effects in Pithed Rats

Further in vivo experiments in pithed rats underscore the differential vascular effects of this compound and Nadolol.

DrugDosage (i.v.)Effect on Diastolic Blood Pressure
This compound 0.5 - 2.0 mg/kgCaused a dose-dependent decrease.[1][2]
Nadolol Not specified to have a hypotensive effectDid not cause a decrease.[1]

Experimental Protocols

The following methodology was employed in the key comparative study to assess the effects of this compound and Nadolol on the rat thoracic aorta.

1. Tissue Preparation:

  • Male Wistar rats were used in the study.

  • The thoracic aorta was isolated and prepared for in vitro experiments.

2. Isometric Tension Recording:

  • Aortic rings were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Changes in isometric tension were recorded using a force-displacement transducer.

3. Experimental Procedure:

  • The aortic rings were pre-contracted with 20 mM KCl to induce a sustained contraction.

  • Once a stable contraction was achieved, cumulative concentration-response curves were generated for this compound (10⁻⁵ M to 10⁻³ M).

  • The same procedure was followed for Nadolol.

4. Investigation of Mechanism:

  • To investigate the involvement of K+ channels in this compound's vasorelaxant effect, the experiments were repeated in the presence of glibenclamide, a known ATP-sensitive K+ channel blocker.[1][2]

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and Nadolol on the rat thoracic aorta can be attributed to their different signaling pathways.

Nadolol: As a non-selective beta-adrenergic antagonist, Nadolol primarily exerts its effects by blocking β1- and β2-adrenergic receptors.[3][4][5][6] Its primary cardiovascular effects are a reduction in heart rate and myocardial contractility.[4] In vascular smooth muscle, the blockade of β2-adrenergic receptors would be expected to inhibit vasodilation mediated by endogenous catecholamines.

This compound: In addition to its beta-blocking activity, this compound possesses a direct vasodilatory effect on vascular smooth muscle.[1][7][8] This action is mediated by the opening of ATP-sensitive potassium (KATP) channels in the cell membrane of smooth muscle cells.[1][7] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in smooth muscle relaxation and vasodilation. This K+ channel opening activity is a key differentiator from Nadolol.[1]

Tilisolol_Nadolol_Signaling_Pathway cluster_this compound This compound cluster_nadolol Nadolol This compound This compound K_channel ATP-sensitive K+ Channel (KATP) This compound->K_channel Opens Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel_close Voltage-gated Ca2+ Channels Close Hyperpolarization->Ca_channel_close Ca_influx_decrease Decreased Intracellular Ca2+ Ca_channel_close->Ca_influx_decrease Relaxation_T Vasodilation Ca_influx_decrease->Relaxation_T Nadolol Nadolol Beta_receptor β-Adrenergic Receptor Nadolol->Beta_receptor Blocks No_Relaxation_N No Direct Vasodilation Beta_receptor->No_Relaxation_N Prevents catecholamine- induced relaxation

Caption: Signaling pathways of this compound and Nadolol in vascular smooth muscle.

Experimental Workflow

The following diagram illustrates the workflow of the comparative experiment on the rat thoracic aorta.

Experimental_Workflow A 1. Isolate Rat Thoracic Aorta B 2. Mount Aortic Rings in Organ Bath A->B C 3. Pre-contract with 20 mM KCl B->C D 4. Administer Cumulative Concentrations of Test Drug C->D E This compound D->E F Nadolol D->F G 5. Record Changes in Isometric Tension E->G F->G H 6. Analyze Concentration- Response Curves G->H

Caption: Experimental workflow for comparing vasorelaxant effects.

Logical Relationship of the Comparative Analysis

The comparative analysis is built upon a logical progression from in vitro observations to mechanistic explanations.

Logical_Relationship A In Vitro Observation: This compound causes vasodilation, Nadolol does not. B Mechanistic Hypothesis: This compound has an additional mechanism of action. A->B C Experimental Validation: Effect of K+ channel blocker (Glibenclamide) on This compound's effect. B->C D Conclusion: This compound's vasodilation is mediated by K+ channel opening. C->D E Comparative Differentiation: Nadolol lacks this K+ channel opening activity. D->E

Caption: Logical flow of the comparative analysis.

References

Tilisolol: A Cardioprotective Agent in Ischemic Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardioprotective effects of Tilisolol in ischemia models, evaluating its performance against other beta-blockers and elucidating its mechanisms of action. The information is supported by experimental data to aid in the research and development of novel cardioprotective therapies.

Comparative Efficacy of this compound in Myocardial Ischemia

This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia. Its efficacy, particularly in preserving myocardial energy metabolism, has been shown to be more sustained than that of the non-selective beta-blocker, propranolol.

A key study in a canine model of myocardial ischemia induced by ligation of the left anterior descending (LAD) coronary artery provided direct comparative data. In this model, this compound was more effective than propranolol in preventing the depletion of myocardial energy stores and alterations in carbohydrate metabolism, especially with prolonged ischemia.[1]

ParameterDuration of IschemiaSalineThis compound (0.2 mg/kg)Propranolol (1 mg/kg)
ATP (µmol/g dry weight) 3 minDepletedPreservedPreserved
30 minDepletedPreservedDepleted
Glycogen (µmol/g dry weight) 3 minDepletedPreservedPreserved
30 minDepletedPreservedDepleted
Lactate (µmol/g dry weight) 3 minIncreasedAttenuated IncreaseAttenuated Increase
30 minIncreasedAttenuated IncreaseIncreased

Table 1: Comparative effects of this compound and Propranolol on myocardial energy and carbohydrate metabolism in a canine model of acute myocardial ischemia.[1]

Unraveling the Cardioprotective Mechanisms of this compound

This compound's cardioprotective effects stem from a multifaceted mechanism of action that distinguishes it from many other beta-blockers.

Beta-1 Selective Adrenergic Blockade

Like other cardioselective beta-blockers, this compound primarily blocks beta-1 adrenergic receptors in the heart.[5] This action reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand, a crucial factor in ischemic conditions.[6][7]

Intrinsic Sympathomimetic Activity (ISA)

This compound possesses mild intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors while also blocking them.[5] This partial agonism can be beneficial in preventing excessive bradycardia and a sharp reduction in cardiac output, which can be a concern with other beta-blockers, particularly in patients with compromised ventricular function.[8][9]

Vasodilatory Action via ATP-Sensitive Potassium (K-ATP) Channel Opening

A key distinguishing feature of this compound is its ability to induce vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[10] This leads to a decrease in coronary vascular resistance, potentially improving blood flow to the ischemic myocardium.[10] In a comparative study, while propranolol and arotinolol increased coronary vascular resistance, this compound demonstrated a dose-dependent decrease.[10]

Signaling Pathways of this compound's Cardioprotective Action

The multifaceted mechanism of this compound involves distinct signaling pathways that converge to protect the ischemic heart.

Tilisolol_Mechanism cluster_beta Beta-1 Adrenergic Blockade cluster_isa Intrinsic Sympathomimetic Activity cluster_katp K-ATP Channel Opening Tilisolol_beta This compound Beta1AR Beta-1 Adrenergic Receptor Tilisolol_beta->Beta1AR AC Adenylate Cyclase Beta1AR->AC Catecholamines Catecholamines Catecholamines->Beta1AR cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca2+ Channel PKA->Ca_channel HR Heart Rate PKA->HR Contraction Myocardial Contraction Ca_channel->Contraction Tilisolol_isa This compound Beta_receptor_isa Beta-Adrenergic Receptor Tilisolol_isa->Beta_receptor_isa Basal_activity Basal Sympathetic Tone Beta_receptor_isa->Basal_activity Tilisolol_katp This compound KATP_channel ATP-Sensitive K+ Channel Tilisolol_katp->KATP_channel Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization Ca_channel_vasc Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel_vasc Inhibition Vascular_SM Vascular Smooth Muscle Cell Vasodilation Vasodilation Vascular_SM->Vasodilation Relaxation Ca_channel_vasc->Vascular_SM Ca2+ influx Coronary_Flow ↑ Coronary Blood Flow Vasodilation->Coronary_Flow

This compound's Multifaceted Cardioprotective Mechanisms.

Experimental Protocols

The following is a detailed methodology for a canine model of myocardial ischemia used to evaluate the cardioprotective effects of this compound.[1]

Animal Model and Surgical Preparation
  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure:

    • A left thoracotomy is performed in the fourth intercostal space.

    • The heart is suspended in a pericardial cradle.

    • The left anterior descending (LAD) coronary artery is dissected free from the surrounding tissue at a position distal to the first diagonal branch.

    • A silk ligature is passed around the LAD for subsequent occlusion.

    • Epicardial electrocardiogram (ECG) electrodes are placed on the surface of the area to be rendered ischemic.

Ischemia Induction and Drug Administration
  • Drug Administration: Five minutes prior to coronary artery ligation, animals receive an intravenous injection of either:

    • Saline (control)

    • This compound (0.2 mg/kg)

    • Propranolol (1 mg/kg)

  • Ischemia Induction: The LAD is occluded for a period of either 3 minutes or 30 minutes.

  • Confirmation of Ischemia: Ischemia is confirmed by the observation of ST-segment elevation and TQ-segment depression on the epicardial ECG.

Myocardial Biopsy and Metabolic Analysis
  • Biopsy: At the end of the ischemic period, a biopsy of the ischemic myocardial tissue is rapidly taken using tongs pre-cooled in liquid nitrogen.

  • Metabolic Analysis: The frozen myocardial tissue is analyzed for:

    • High-energy phosphates (ATP, creatine phosphate)

    • Glycogen

    • Glycolytic intermediates (e.g., lactate)

Experimental_Workflow cluster_prep Surgical Preparation cluster_protocol Ischemia Protocol cluster_analysis Analysis Anesthesia Anesthesia Thoracotomy Left Thoracotomy Anesthesia->Thoracotomy LAD_isolation LAD Isolation Thoracotomy->LAD_isolation ECG_placement Epicardial ECG Placement LAD_isolation->ECG_placement Drug_admin Drug Administration (Saline, this compound, or Propranolol) ECG_placement->Drug_admin LAD_ligation LAD Ligation (3 or 30 min) Drug_admin->LAD_ligation Ischemia_confirmation Ischemia Confirmation (ECG) LAD_ligation->Ischemia_confirmation Biopsy Myocardial Biopsy Ischemia_confirmation->Biopsy Metabolic_analysis Metabolic Analysis (ATP, Glycogen, Lactate) Biopsy->Metabolic_analysis

Experimental Workflow for Ischemia Model.

Conclusion

This compound exhibits potent and sustained cardioprotective effects in preclinical models of myocardial ischemia. Its unique combination of beta-1 selective blockade, intrinsic sympathomimetic activity, and vasodilatory properties mediated by K-ATP channel opening provides a distinct pharmacological profile compared to other beta-blockers. The experimental data, particularly the direct comparison with propranolol, underscores its potential as a valuable agent for the management of ischemic heart disease. Further research, including direct comparative studies with other modern beta-blockers, is warranted to fully elucidate its clinical utility.

References

Tilisolol vs. Isoproterenol: A Comparative Guide on Transmembrane Ionic Current Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of tilisolol and isoproterenol on transmembrane ionic currents in cardiac myocytes. The information is compiled from preclinical studies to assist researchers in understanding the distinct mechanisms of action of these two beta-adrenergic agents.

Executive Summary

This compound, a nonselective beta-adrenergic blocker, exhibits a dual mechanism of action. At therapeutic concentrations, it acts as a pure beta-adrenoceptor antagonist. However, at higher concentrations, it directly modulates transmembrane ionic currents. Isoproterenol, a nonselective beta-adrenergic agonist, primarily exerts its effects through the activation of the β-adrenergic signaling pathway, leading to the modulation of various ion channels. This guide presents a side-by-side comparison of their effects, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Data Presentation: Quantitative Effects on Ionic Currents

The following tables summarize the quantitative effects of this compound and isoproterenol on key transmembrane ionic currents. It is important to note that the data for this compound and isoproterenol are derived from different experimental preparations (guinea pig ventricular myocytes for this compound and frog/bull-frog atrial myocytes for isoproterenol), which may account for some of the observed differences.

Table 1: Effects of this compound on Transmembrane Ionic Currents in Guinea Pig Ventricular Myocytes

Ionic CurrentThis compound ConcentrationEffect in the Absence of IsoproterenolEffect in the Presence of 1 µM Isoproterenol
ICa,L (L-type Ca2+ current)10 µMNo significant effect-
ICa,L (L-type Ca2+ current)100 µM-Blocks isoproterenol-induced increase by ~30%
IK (Delayed rectifier K+ current)10 µMNo significant effect-
IK (Delayed rectifier K+ current)1 µM-Almost completely reverses isoproterenol-induced increase
IK1 (Inwardly rectifying K+ current)10 µMNo significant effect-
KATP (ATP-sensitive K+ current)10 µMNo current induced-

Data sourced from a study on isolated guinea pig ventricular myocytes.[1][2]

Table 2: Effects of Isoproterenol on Transmembrane Ionic Currents

Ionic CurrentIsoproterenol ConcentrationSpecies/Cell TypeEffect
ICa0.1-100 µMFrog Ventricular MyocytesDose-dependent stimulation (Emax: 658% increase)
IKDose-dependentBull-frog Atrial MyocytesDose-dependent increase
INa1 µMNeonatal Rat Ventricular MyocytesReversible inhibition

Data for ICa and IK sourced from studies on frog and bull-frog atrial myocytes, respectively.[3][4] Data for INa sourced from a study on neonatal rat ventricular myocytes.[5][6]

Experimental Protocols

Whole-Cell Voltage-Clamp Technique for this compound and Isoproterenol Studies

The data presented in this guide were primarily obtained using the whole-cell voltage-clamp technique, a standard method for studying ion channel activity in isolated cardiomyocytes.

  • Cell Isolation: Single ventricular myocytes were enzymatically isolated from guinea pig hearts.[1]

  • Recording: The whole-cell configuration of the patch-clamp technique was used to record transmembrane ionic currents. This involves forming a tight seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to allow electrical access to the cell's interior.

  • Solutions: The composition of the pipette (internal) and bath (external) solutions was carefully controlled to isolate specific ionic currents. For example, to record ICa,L, other currents like Na+ and K+ currents were blocked using specific pharmacological agents (e.g., tetrodotoxin for INa, and cesium for IK).

  • Voltage Protocols: Specific voltage-clamp protocols were applied to elicit and measure the desired ionic currents. For instance, to measure ICa,L, the cell membrane was held at a negative potential and then depolarized to various test potentials to activate the L-type Ca2+ channels.

  • Drug Application: this compound and isoproterenol were applied to the bath solution at the specified concentrations to determine their effects on the recorded currents.

Signaling Pathways and Mechanisms of Action

Isoproterenol: Beta-Adrenergic Signaling Pathway

Isoproterenol, as a beta-adrenergic agonist, binds to beta-adrenergic receptors on the surface of cardiomyocytes. This initiates a well-characterized signaling cascade that leads to the modulation of ion channel function.

isoproterenol_signaling ISO Isoproterenol BetaAR β-Adrenergic Receptor ISO->BetaAR Binds to Gs Gs Protein BetaAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation PKA->Phosphorylation IonChannels Ion Channels (e.g., ICa,L, IK) Effect Modulation of Ionic Currents IonChannels->Effect Phosphorylation->IonChannels

Isoproterenol's canonical signaling pathway in cardiomyocytes.

This compound: Dual Mechanism of Action

This compound's mechanism of action is concentration-dependent.

  • Beta-Adrenergic Blockade: At therapeutic concentrations (0.01-0.15 µM), this compound acts as a pure antagonist at beta-adrenergic receptors, competitively inhibiting the binding of catecholamines like isoproterenol.[1][2] This action prevents the activation of the downstream signaling cascade shown above.

  • Direct Ion Channel Modulation: At higher concentrations (e.g., 10 µM and 100 µM), this compound exerts direct effects on ion channels, independent of its beta-blocking activity.[1] This includes the inhibition of IK and ICa,L.

tilisolol_mechanism cluster_beta Beta-Adrenergic Blockade cluster_direct Direct Ion Channel Effects Tilisolol_low This compound (Low Concentration) BetaAR β-Adrenergic Receptor Tilisolol_low->BetaAR Blocks Isoproterenol Isoproterenol Isoproterenol->BetaAR Binding Inhibited Tilisolol_high This compound (High Concentration) IK IK Channel Tilisolol_high->IK Inhibits ICaL ICa,L Channel Tilisolol_high->ICaL Inhibits

This compound's dual mechanism of action on cardiac cells.

Conclusion

This compound and isoproterenol exhibit distinct and, in some respects, opposing effects on transmembrane ionic currents. Isoproterenol, a beta-agonist, enhances ICa,L and IK through the cAMP-PKA pathway, leading to increased cardiac contractility and heart rate. In contrast, this compound, a beta-blocker, antagonizes these effects at low concentrations. At higher concentrations, this compound directly inhibits these currents, an action that is independent of its beta-blocking properties. This dual mechanism of this compound, particularly its ability to selectively inhibit the catecholamine-induced increase in IK, may offer therapeutic advantages in preventing arrhythmias without significantly compromising cardiac contractility.[1][2] Further research is warranted to fully elucidate the clinical implications of these differential electrophysiological profiles.

References

Tilisolol vs. Atenolol: A Comparative Analysis of Vasorelaxant Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the vasodilatory effects of the beta-blocker Tilisolol compared to the conventional beta-blocker Atenolol, supported by experimental evidence.

This guide provides a detailed comparison of the vasorelaxant effects of this compound and atenolol, two beta-adrenergic receptor antagonists. While both drugs are utilized in the management of cardiovascular conditions, their profiles with respect to vascular smooth muscle relaxation differ significantly. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct vascular activities of these compounds.

Executive Summary

This compound, a beta-blocker with vasodilatory properties, induces vasorelaxation primarily through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2] In stark contrast, atenolol, a cardioselective beta-1 blocker, does not exhibit direct vasodilatory effects and has been shown to have no significant inhibitory action on agonist-induced vascular smooth muscle contraction.[1] Experimental data from studies on isolated rat thoracic aorta demonstrates that this compound produces a concentration-dependent relaxation, a characteristic not observed with atenolol.

Data Presentation: In Vitro Vasorelaxant Effects

The following table summarizes the comparative effects of this compound and atenolol on pre-contracted isolated rat thoracic aorta.

DrugConcentration RangePre-contraction AgentObserved EffectReference
This compound 10⁻⁵ M - 10⁻³ M20 mM KClConcentration-related relaxation[1]
Atenolol Not specified20 mM KClNo significant inhibition of contraction[1]

Mechanism of Action: A Tale of Two Beta-Blockers

The divergent effects of this compound and atenolol on vascular tone stem from their distinct mechanisms of action at the cellular level.

This compound: The vasorelaxant effect of this compound is attributed to its ability to open ATP-sensitive potassium channels in the cell membrane of vascular smooth muscle cells.[1][2] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation. Some evidence also suggests a potential contribution from alpha-1 adrenergic receptor blockade to its vasodilatory action.[3]

Atenolol: As a cardioselective beta-1 adrenergic antagonist, atenolol's primary mechanism of action is the blockade of beta-1 receptors, predominantly in the heart.[1] This leads to a decrease in heart rate and myocardial contractility. Atenolol lacks the intrinsic sympathomimetic activity and the direct vasodilatory properties associated with this compound.[1] Its antihypertensive effect is primarily a consequence of its cardiac actions rather than a direct effect on peripheral blood vessels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced vasorelaxation and a typical experimental workflow for assessing vasorelaxant effects in isolated aortic rings.

Tilisolol_Vasorelaxation_Pathway This compound This compound K_ATP_Channel ATP-sensitive K+ Channel This compound->K_ATP_Channel Opens Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Relaxation Vasorelaxation Ca_Influx->Relaxation

Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental_Workflow Aorta_Isolation Isolation of Thoracic Aorta Ring_Preparation Preparation of Aortic Rings Aorta_Isolation->Ring_Preparation Organ_Bath Mounting in Organ Bath Ring_Preparation->Organ_Bath Equilibration Equilibration Organ_Bath->Equilibration Pre_Contraction Pre-contraction (e.g., KCl) Equilibration->Pre_Contraction Drug_Addition Cumulative Addition of Test Drug Pre_Contraction->Drug_Addition Tension_Measurement Measurement of Isometric Tension Drug_Addition->Tension_Measurement Data_Analysis Data Analysis (Concentration-Response Curve) Tension_Measurement->Data_Analysis

Experimental workflow for aortic ring vasorelaxation assay.

Experimental Protocols

The following is a generalized protocol for assessing the vasorelaxant effects of compounds on isolated rat thoracic aorta, based on methodologies described in the cited literature.

1. Tissue Preparation:

  • Male Wistar rats are euthanized by a humane method.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in length.

2. Isometric Tension Measurement:

  • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the aortic rings is assessed by inducing a contraction with a standard depolarizing agent, such as 20 mM potassium chloride (KCl).

  • Once a stable contraction plateau is reached, the test compound (this compound or atenolol) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation response at each concentration is recorded as a percentage of the initial KCl-induced contraction.

  • For mechanistic studies, specific inhibitors (e.g., glibenclamide for K-ATP channels) can be added to the bath before the pre-contraction agent to investigate the signaling pathways involved.

4. Data Analysis:

  • The relaxation responses are plotted against the logarithm of the drug concentration to generate a concentration-response curve.

  • From this curve, parameters such as the maximum relaxation effect (Emax) and the concentration required to produce 50% of the maximal response (EC50) can be calculated.

Conclusion

The experimental evidence clearly indicates that this compound possesses significant vasorelaxant properties, distinguishing it from the conventional beta-blocker atenolol. The primary mechanism underlying this compound's vasodilatory effect is the opening of ATP-sensitive potassium channels. In contrast, atenolol does not exhibit direct vasorelaxant activity. This fundamental difference in their pharmacological profiles has important implications for their clinical applications and for the development of future cardiovascular drugs with tailored vascular effects. Researchers in the field should consider these distinct mechanisms when designing and interpreting studies involving these agents.

References

A Comparative Analysis of the Long-Term Effects of Tilisolol and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles and enduring effects of Tilisolol and Propranolol.

This document provides a detailed comparison of the long-lasting effects of two beta-adrenergic receptor antagonists: this compound and Propranolol. While both drugs are classified as beta-blockers, their distinct mechanisms of action and pharmacokinetic profiles result in different long-term physiological impacts. This guide summarizes key experimental data, outlines detailed methodologies of cited experiments, and visualizes the signaling pathways to offer a clear and objective comparison for researchers, scientists, and drug development professionals.

Pharmacodynamic and Mechanistic Differences

Propranolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][[“]] Its primary mechanism of action involves the competitive inhibition of catecholamines (epinephrine and norepinephrine) at these receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.[3]

This compound, in contrast, exhibits a more complex pharmacological profile. It is a beta-1 selective blocker, which allows it to primarily target cardiac function while minimizing effects on beta-2 receptors in tissues like the lungs.[4] Notably, this compound also possesses mild intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-receptors while blocking them.[4] This can be beneficial in preventing profound bradycardia.[4] A key distinguishing feature of this compound is its vasodilatory property, which is not observed with Propranolol. This vasodilation is achieved through the blockade of alpha-1 (α1) adrenergic receptors in vascular smooth muscle and the opening of ATP-sensitive potassium (K-ATP) channels.[4][5][6]

Comparative Data on Long-Term Effects

Direct long-term, head-to-head clinical trials comparing the overall efficacy and safety of this compound and Propranolol for specific conditions like hypertension or angina pectoris are limited in the available literature. However, shorter-term comparative studies provide valuable insights into their distinct long-lasting physiological effects.

Hemodynamic Effects

A key study in healthy young men demonstrated significant differences in the peripheral hemodynamic effects of this compound and Propranolol after seven days of administration.[7] While both drugs effectively reduced heart rate and mean blood pressure, their impact on forearm circulation differed markedly.

ParameterThis compound (30 mg/day for 7 days)Propranolol (60 mg/day for 7 days)
Heart Rate Decreased from 75 ± 4 to 56 ± 2 bpm (p < 0.01)Decreased from 62 ± 1 to 51 ± 2 bpm (p < 0.01)
Mean Blood Pressure Decreased from 86 ± 2 to 79 ± 2 mmHg (p < 0.05)Decreased from 83 ± 3 to 73 ± 3 mmHg (p < 0.01)
Resting Forearm Blood Flow No significant alterationDecreased (p < 0.05)
Forearm Vascular Resistance No significant alterationIncreased (p < 0.01)
Data from Imaizumi T, et al. Arzneimittelforschung. 1988.[7]

These findings highlight that this compound, unlike Propranolol, does not induce peripheral vasoconstriction, a long-lasting effect that can be attributed to its vasodilatory properties.[7]

Reflex Vasoconstriction

The same study also investigated reflex forearm vasoconstriction using lower body negative pressure (LBNP). The results indicated that Propranolol augmented reflex vasoconstriction, whereas this compound did not alter it.[7] This suggests a fundamental difference in their long-term impact on peripheral vascular responses to sympathetic stimulation.

ConditionThis compoundPropranolol
Reflex Forearm Vasoconstriction (during LBNP) Not alteredAugmented
Forearm Vasoconstrictive Response to Norepinephrine Not alteredAugmented
Data from Imaizumi T, et al. Arzneimittelforschung. 1988.[7]

Pharmacokinetic Profiles

The long-lasting effects of a drug are intrinsically linked to its pharmacokinetic properties. While direct comparative pharmacokinetic studies are scarce, data from separate studies provide a basis for comparison.

Pharmacokinetic ParameterThis compoundPropranolol (Long-Acting)
Half-life Relatively long, allowing for once-daily dosing[4]8-11 hours[4]
Receptor Selectivity Beta-1 selective[4]Non-selective (Beta-1 and Beta-2)[1][[“]]
Intrinsic Sympathomimetic Activity (ISA) Mild[4]None[1]
Additional Mechanisms Alpha-1 blockade, K-ATP channel opening (vasodilation)[4][6]None

Signaling Pathways

The distinct long-term effects of this compound and Propranolol stem from their differential engagement of cellular signaling pathways.

Propranolol Signaling Pathway

Propranolol, as a non-selective beta-blocker, primarily interferes with the canonical Gs-protein coupled receptor pathway.

Propranolol_Signaling cluster_membrane Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor (β1, β2) G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Beta_Adrenergic_Receptor Activates Propranolol Propranolol Propranolol->Beta_Adrenergic_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Contractility, etc. PKA->Cellular_Response Leads to

Propranolol's primary signaling pathway.
This compound's Multi-faceted Signaling Pathway

This compound's more complex mechanism involves interactions with multiple receptor and channel types.

Tilisolol_Signaling cluster_membrane Cell Membrane Beta1_Receptor β1-Adrenergic Receptor Cardiac_Effects Decreased Heart Rate & Contractility Beta1_Receptor->Cardiac_Effects Leads to Alpha1_Receptor α1-Adrenergic Receptor Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Inhibition leads to K_ATP_Channel K-ATP Channel K_ATP_Channel->Vasodilation Leads to Norepinephrine_Beta Norepinephrine Norepinephrine_Beta->Beta1_Receptor Activates Tilisolol_Beta This compound (β1-blockade) Tilisolol_Beta->Beta1_Receptor Blocks Norepinephrine_Alpha Norepinephrine Norepinephrine_Alpha->Alpha1_Receptor Activates (Vasoconstriction) Tilisolol_Alpha This compound (α1-blockade) Tilisolol_Alpha->Alpha1_Receptor Blocks Tilisolol_K This compound (K-ATP opening) Tilisolol_K->K_ATP_Channel Opens

This compound's multiple signaling pathways.

Experimental Protocols

Forearm Blood Flow Measurement (Venous Occlusion Plethysmography)

The study by Imaizumi et al. (1988) utilized venous occlusion plethysmography to measure forearm blood flow.[7] This technique is a standard method for assessing limb blood flow.

Workflow:

Forearm_Plethysmography_Workflow Start Start Positioning Position arm above heart level Start->Positioning Wrist_Cuff Inflate wrist cuff to suprasystolic pressure (exclude hand circulation) Positioning->Wrist_Cuff Upper_Arm_Cuff Inflate upper arm cuff to ~50 mmHg (occlude venous return) Wrist_Cuff->Upper_Arm_Cuff Measure_Volume Measure rate of forearm volume increase (strain gauge) Upper_Arm_Cuff->Measure_Volume Deflate_Cuff Deflate upper arm cuff Measure_Volume->Deflate_Cuff Repeat Repeat measurements at intervals Deflate_Cuff->Repeat Repeat->Upper_Arm_Cuff End End Repeat->End

Workflow for venous occlusion plethysmography.

Detailed Methodology:

  • Subject Preparation: Subjects are typically studied in a supine position in a temperature-controlled room. The arm to be measured is supported at a level slightly above the heart to ensure venous drainage.

  • Cuff Placement: A blood pressure cuff is placed around the upper arm to occlude venous return, and another cuff is placed around the wrist and inflated to suprasystolic pressure to exclude circulation to the hand.

  • Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in circumference.

  • Measurement Cycle: The upper arm cuff is rapidly inflated to a pressure (e.g., 50 mmHg) that is above venous pressure but below diastolic arterial pressure. This traps arterial inflow in the forearm, causing it to swell. The rate of increase in forearm circumference, which is proportional to blood flow, is recorded for a short period (e.g., 7-10 seconds). The cuff is then deflated to allow for venous drainage. This cycle is repeated several times to obtain an average blood flow measurement.

  • Data Analysis: Forearm blood flow is calculated from the rate of change in forearm volume and is typically expressed in ml/100ml of tissue/min.

Assessment of Reflex Vasoconstriction (Lower Body Negative Pressure - LBNP)

The same study employed LBNP to assess reflex vasoconstriction.[7] LBNP simulates the effects of gravitational stress on the cardiovascular system.

Workflow:

LBNP_Workflow Start Start Baseline Measure baseline forearm blood flow and vascular resistance Start->Baseline Seal_Chamber Seal subject in LBNP chamber at the iliac crest Baseline->Seal_Chamber Apply_Negative_Pressure Apply graded negative pressure (e.g., -5, -10, -15, -20 mmHg) Seal_Chamber->Apply_Negative_Pressure Measure_Response Continuously measure forearm blood flow and vascular resistance Apply_Negative_Pressure->Measure_Response Release_Pressure Return to atmospheric pressure Measure_Response->Release_Pressure Recovery Monitor during recovery period Release_Pressure->Recovery End End Recovery->End

Workflow for Lower Body Negative Pressure experiment.

Detailed Methodology:

  • Subject Preparation: The subject lies supine with their lower body enclosed in an airtight chamber, sealed at the level of the iliac crests.

  • Baseline Measurements: Baseline cardiovascular parameters, including forearm blood flow and arterial blood pressure, are recorded.

  • Application of LBNP: Negative pressure is applied to the chamber in a stepwise manner (e.g., in increments of 5-10 mmHg every few minutes). This causes pooling of blood in the lower extremities, reducing central venous pressure and simulating a decrease in central blood volume.

  • Physiological Monitoring: Throughout the application of LBNP, forearm blood flow (using venous occlusion plethysmography) and arterial blood pressure are continuously monitored to assess the reflex vasoconstrictor response.

  • Data Analysis: The change in forearm vascular resistance (calculated as mean arterial pressure divided by forearm blood flow) at each level of LBNP is determined to quantify the magnitude of reflex vasoconstriction.

Conclusion

This compound and Propranolol, while both classified as beta-blockers, exhibit distinct long-term physiological effects due to their different mechanisms of action. This compound's beta-1 selectivity, intrinsic sympathomimetic activity, and unique vasodilatory properties through alpha-1 blockade and potassium channel opening contribute to a profile that avoids the peripheral vasoconstriction seen with the non-selective beta-blocker, Propranolol. These differences are crucial for researchers and drug development professionals to consider when evaluating the therapeutic potential and long-term implications of these agents. The provided experimental data and detailed methodologies offer a framework for further comparative studies to fully elucidate the long-term clinical benefits and potential advantages of this compound's multifaceted pharmacological profile.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Tilisolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as crucial as the innovative work conducted in the laboratory. This document provides a comprehensive, step-by-step guide for the proper disposal of Tilisolol, a non-selective beta-adrenergic antagonist. Adherence to these procedures is essential to maintain laboratory safety, prevent environmental contamination, and comply with regulatory standards.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound is not widely available, related beta-blockers are generally classified as harmful if swallowed and may cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Hazard Classification (Anticipated for this compound) Recommended Personal Protective Equipment (PPE)
Acute Oral ToxicityChemical-resistant gloves (e.g., nitrile), Lab coat
Skin IrritationChemical-resistant gloves, Lab coat
Eye IrritationSafety glasses with side shields or chemical goggles
Respiratory Irritation (if in powder form)Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.

Step-by-Step Disposal Protocol for this compound

This protocol is intended for research quantities of this compound and its experimental preparations. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.

1. Deactivation of this compound Solutions (if applicable)

For dilute aqueous solutions of this compound, chemical deactivation may be a viable option before disposal. This step should only be performed by trained personnel in a controlled laboratory setting.

  • Experimental Protocol for Deactivation: A potential method involves oxidation. However, without specific studies on this compound, this should be approached with caution. A general approach for similar compounds involves treatment with an oxidizing agent like potassium permanganate. The efficacy of this method for this compound would need to be validated in-house.

2. Segregation and Waste Collection

Proper segregation of chemical waste is critical to ensure safe handling and disposal.

  • Solid this compound Waste:

    • Place pure this compound powder, contaminated weigh boats, and filter papers into a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include the chemical formula.

  • Liquid this compound Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Indicate the solvent and approximate concentration of this compound on the waste label.

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in a designated solid hazardous waste container.

    • Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol), and the rinsate collected as liquid hazardous waste. The cleaned glassware can then be washed normally.

3. Disposal through Approved Channels

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3][4]

  • Engage a Licensed Waste Disposal Vendor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This is the primary and mandatory route for the disposal of chemical waste from laboratories.[5]

  • Documentation: Ensure all waste is properly documented according to your institution's and local regulations. This typically involves a hazardous waste manifest.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Tilisolol_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid contaminated_glassware Contaminated Glassware waste_type->contaminated_glassware Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Glassware (Rinse with Solvent) contaminated_glassware->decontaminate store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->store_waste waste_pickup Arrange for Pickup by Licensed Waste Disposal Vendor store_waste->waste_pickup end Disposal Complete waste_pickup->end

This compound Disposal Workflow Diagram

For non-laboratory settings, such as unused prescription medications, disposal should follow FDA and DEA guidelines. These typically involve drug take-back programs or, if not available, mixing the medication with an unappealing substance like coffee grounds or cat litter before placing it in a sealed container in the household trash.[3][6][7] Flushing medication is generally not recommended unless specifically stated on the FDA's flush list.[4][8]

References

Standard Operating Procedure: Handling and Disposal of Tilisolol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Tilisolol" is not a widely recognized chemical compound, this document provides guidance based on the general safety and handling protocols for potent beta-blocker compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound you are using. The following procedures are a baseline and should be adapted to the specific hazards identified in the SDS.

This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The required PPE may vary based on the scale of the operation and the compound's specific toxicity, which should be detailed in its SDS.

Table 1: Recommended Personal Protective Equipment for this compound Handling

Operation Task Required PPE Notes
Low-Volume Handling Weighing, preparing solutions (<1g)- Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shieldsPerform in a chemical fume hood or a ventilated balance enclosure.
High-Volume Handling Bulk weighing, synthesis (>1g)- Nitrile gloves (double-gloving)- Chemical-resistant laboratory coat or disposable gown- Chemical splash goggles or a full-face shieldOperations should be conducted in a designated potent compound handling area with restricted access.
Potential for Aerosolization Sonicating, vortexing, lyophilizing- All PPE from High-Volume Handling- Respiratory protection (e.g., N95 or higher rated respirator)Ensure the respirator is properly fit-tested.
Emergency Spill Cleaning up spills- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or apron- Full-face respirator with appropriate cartridges- Chemical-resistant boot coversRefer to the emergency spill response plan.

Operational Plan: Safe Handling Workflow

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review Safety Data Sheet (SDS) prep2 Assemble Required PPE prep1->prep2 prep3 Prepare Designated Workspace (e.g., Fume Hood) prep2->prep3 handle1 Weigh this compound in Ventilated Enclosure prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE in Designated Area clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous pharmaceutical waste.

Table 2: this compound Waste Disposal Guidelines

Waste Stream Description Disposal Container Disposal Procedure
Solid Waste Unused this compound powder, contaminated weigh boats, paper towels, and disposable PPE (gloves, gowns).Labeled, sealed, and puncture-resistant hazardous waste container.Segregate from other laboratory waste. Arrange for pickup by a licensed hazardous waste disposal company.
Liquid Waste Solutions containing this compound, contaminated solvents.Labeled, sealed, and leak-proof hazardous waste container.Do not pour down the drain. The container should be compatible with the solvents used. Arrange for pickup by a licensed hazardous waste disposal company.
Sharps Waste Contaminated needles, syringes, and Pasteur pipettes.Labeled, puncture-proof sharps container.Once full, seal and place in the hazardous waste stream for pickup.

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.

G start Waste Generated q1 Is the waste contaminated with this compound? start->q1 q2 Is the waste a sharp? q1->q2 Yes non_haz_waste Non-Hazardous Waste q1->non_haz_waste No q3 Is the waste liquid? q2->q3 No sharps_waste Sharps Hazardous Waste q2->sharps_waste Yes solid_waste Solid Hazardous Waste q3->solid_waste No liquid_waste Liquid Hazardous Waste q3->liquid_waste Yes

Caption: Decision Tree for this compound Waste Segregation.

Experimental Protocols: Decontamination Procedure

A standardized decontamination protocol should be followed after handling this compound to ensure the removal of any residual contamination from laboratory surfaces.

Materials:

  • 70% Ethanol or a suitable laboratory disinfectant

  • Disposable, absorbent paper towels

  • Hazardous waste container

Procedure:

  • Initial Wipe-Down: After completing work, spray the entire work surface within the fume hood or designated area with 70% ethanol.

  • Soak and Absorb: Allow the disinfectant to sit for at least 60 seconds to ensure adequate contact time.

  • Wipe from Clean to Dirty: Using disposable paper towels, wipe the surface from the cleanest area to the most likely contaminated area to avoid spreading any potential residue.

  • Dispose of Wipes: Discard the used paper towels into the designated solid hazardous waste container.

  • Final Rinse (if applicable): For non-porous surfaces, a final wipe with distilled water may be performed to remove any disinfectant residue. Dispose of these wipes as solid hazardous waste as well.

  • Decontaminate Equipment: Any non-disposable equipment used, such as spatulas or glassware, should be thoroughly cleaned according to standard laboratory procedures for potent compounds, which may involve an initial solvent rinse (collected as liquid hazardous waste) followed by a standard washing procedure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilisolol
Reactant of Route 2
Reactant of Route 2
Tilisolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.